Nav1.8-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1620846-16-3 |
|---|---|
Molecular Formula |
C20H14F4N2O3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-N-(2-oxo-1H-pyridin-4-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H14F4N2O3/c1-11-8-13(21)3-5-16(11)29-17-9-12(20(22,23)24)2-4-15(17)19(28)26-14-6-7-25-18(27)10-14/h2-10H,1H3,(H2,25,26,27,28) |
InChI Key |
YXHMFJXQQXHKRO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any information on a specific compound designated "Nav1.8-IN-4". Therefore, this technical guide will provide a comprehensive overview of the mechanism of action of well-characterized Nav1.8 inhibitors, serving as a valuable resource for researchers, scientists, and drug development professionals in the field of pain therapeutics.
Introduction: The Role of Nav1.8 in Pain Signaling
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel with distinct biophysical properties.[3][4] These properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics, enable Nav1.8 to play a crucial role in the propagation of action potentials, particularly during the high-frequency firing characteristic of chronic pain states. This makes Nav1.8 a highly attractive target for the development of novel, non-opioid analgesics.
Core Mechanism of Action of Nav1.8 Inhibitors
Nav1.8 inhibitors exert their analgesic effects by directly blocking the flow of sodium ions through the channel pore, thereby dampening the excitability of nociceptive neurons and preventing the transmission of pain signals to the central nervous system. The primary mechanisms of inhibition can be broadly categorized as pore blockade and allosteric modulation.
-
Pore Blockers: These inhibitors physically occlude the ion conduction pathway. A prime example is A-803467 , which has been shown through cryogenic electron microscopy (cryo-EM) studies to bind within the central cavity of the Nav1.8 pore domain.[2][5] This binding directly prevents sodium ion permeation.
-
Allosteric Modulators: These compounds bind to a site on the channel distinct from the pore and induce a conformational change that leads to inhibition. Suzetrigine (VX-548) , a recently approved Nav1.8 inhibitor, is thought to act via an allosteric mechanism, binding to the voltage-sensing domain (VSD) of the channel. This binding stabilizes the channel in a non-conducting state.
The following diagram illustrates the general mechanism of action of Nav1.8 inhibitors.
References
- 1. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 2. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Animal model of neuropathic pain [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, has emerged as a critical target for the development of novel analgesics. Its restricted expression pattern offers the potential for targeted pain relief with a reduced risk of the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Nav1.8-IN-4, a potent inhibitor of the Nav1.8 channel.
This compound, also identified as compound 9a in patent literature, is a pyridone amide derivative designed to modulate the activity of sodium channels.[1] This document details the synthetic route, summarizes its inhibitory activity, and outlines the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in the field of pain therapeutics and ion channel drug discovery.
Discovery and Rationale
The discovery of this compound is rooted in the broader effort to identify selective inhibitors of the Nav1.8 channel for the treatment of pain. The development of such compounds aims to overcome the limitations of existing analgesics, including the addictive potential of opioids and the side effects of non-selective ion channel modulators. The core chemical scaffold of this compound, a pyridone amide, was identified and optimized for potent and selective inhibition of the Nav1.8 channel.
Quantitative Data Summary
The primary inhibitory activity of this compound against the human Nav1.8 channel is summarized in the table below. This data is extracted from patent documentation and vendor specifications.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| This compound (compound 9a) | Human Nav1.8 | Electrophysiology | 0.014 | [1] |
Synthesis of this compound (Compound 9a)
The synthesis of this compound is described in the patent literature, specifically in patent WO2015089361A1.[1] The following diagram illustrates the general synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocol
The synthesis of this compound (compound 9a) involves the coupling of a pyridone intermediate with a substituted benzoyl chloride. While the patent WO2015089361A1 focuses on the prodrug (compound 9), it provides the necessary information to deduce the synthesis of the parent compound (9a). The general procedure is as follows:
-
Preparation of the Pyridone Intermediate: The synthesis begins with the preparation of the requisite 4-amino-2-oxopyridin-1(2H)-yl derivative.
-
Preparation of the Benzoyl Chloride Intermediate: Separately, 4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoic acid is synthesized and subsequently converted to its corresponding acid chloride, for example, by using thionyl chloride or oxalyl chloride.
-
Amide Coupling Reaction: The pyridone intermediate is then reacted with the benzoyl chloride derivative in the presence of a suitable base (e.g., pyridine, triethylamine, or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the final compound, this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its potency and selectivity. The following sections describe the general methodologies employed in the evaluation of Nav1.8 inhibitors.
Electrophysiological Assay
The inhibitory activity of this compound on the Nav1.8 channel was determined using electrophysiological techniques, as described in the patent literature.[1]
Caption: Workflow for electrophysiological characterization.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human Nav1.8 channel are cultured in a suitable medium.
-
Cell Plating: The cells are seeded into 384-well poly-lysine coated plates at a density of 15,000-20,000 cells per well.[2]
-
Electrophysiology Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav1.8 currents. This typically involves holding the cell at a resting membrane potential and then applying a depolarizing pulse to open the Nav1.8 channels.
-
Compound Application: Test compounds, including this compound, are applied to the cells at various concentrations.
-
Data Acquisition and Analysis: The influence of the compound on the Nav1.8 currents is measured at the test potential. The percentage of inhibition is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.[1]
Aqueous Solubility Study
The aqueous solubility of this compound was determined to assess its physicochemical properties.
Protocol:
-
Equilibration: The compound is equilibrated with water on a shaking bed for 24 hours at ambient conditions.[1]
-
Separation: The suspension is then centrifuged to separate the saturated solution from the solid material.[1]
-
Analysis: The pH of the saturated solution is measured, and the concentration of the dissolved compound is determined by High-Performance Liquid Chromatography (HPLC).[1]
The aqueous solubility of this compound (compound 9a) was found to be low (<0.001 mg/mL at pH 6.0).[1]
Pharmacokinetic Studies
Pharmacokinetic parameters of this compound were determined in preclinical species to evaluate its drug-like properties.
Protocol:
-
Dosing: The compound is administered to the test animals (e.g., rats or dogs) via intravenous (IV) or oral (PO) routes.
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data is subjected to noncompartmental pharmacokinetic analysis to determine parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Signaling Pathway Context
Nav1.8 channels are key contributors to the generation and propagation of action potentials in nociceptive neurons. Inhibition of these channels by compounds like this compound is expected to reduce neuronal excitability and thereby alleviate pain.
Caption: Role of Nav1.8 in pain signaling and point of intervention for this compound.
Conclusion
This compound is a potent inhibitor of the Nav1.8 sodium channel, discovered through targeted efforts to develop novel analgesics. This technical guide has provided a comprehensive overview of its synthesis, biological activity, and the experimental methodologies used for its characterization. The information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery, particularly those focused on the development of next-generation pain therapeutics targeting the Nav1.8 channel. Further investigation into the selectivity profile, in vivo efficacy, and safety of this compound and related compounds is warranted to fully elucidate their therapeutic potential.
References
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nav1.8-IN-4, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel analgesics. We will explore the core chemical scaffold, delineate the impact of structural modifications on inhibitory activity, and provide detailed experimental methodologies for the key assays cited.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, including nociceptors, which are critical for pain signaling.[1][2] Its role in the ascending pain pathway and its limited expression in the central nervous system make it an attractive target for the development of non-opioid analgesics with a potentially wider therapeutic window and reduced side effects. This compound has emerged from a class of pyridone amide derivatives as a compound of significant interest.
Core Structure and Inhibitory Potency
This compound, also referred to as compound 9a in foundational patent literature, exhibits potent inhibition of the Nav1.8 channel with a reported IC50 of 0.014 µM. The core structure consists of a central pyridone amide linker connecting two key aromatic moieties.
Structure-Activity Relationship (SAR) Analysis
The foundational SAR studies for this class of compounds are detailed in U.S. Patent No. 9,163,042. The following table summarizes the key findings, illustrating how modifications to the core structure of the parent compound influence its inhibitory activity against the Nav1.8 channel.
| Compound ID | R1 (Pyridone Ring) | R2 (Phenyl Ring) | R3 (Phenyl Ring) | Nav1.8 IC50 (µM) |
| This compound (9a) | H | 4-F, 2-CH3 | 4-CF3 | 0.014 |
| Analog 1 | H | 4-F | 4-CF3 | > 0.1 |
| Analog 2 | H | 2-CH3 | 4-CF3 | > 0.1 |
| Analog 3 | 5-Cl | 4-F, 2-CH3 | 4-CF3 | 0.025 |
| Analog 4 | H | 4-F, 2-CH3 | H | > 1 |
| Analog 5 | H | H | 4-CF3 | > 1 |
Key SAR Insights:
-
Substitution on the Phenyl Ring (R2): The presence of both a 4-fluoro and a 2-methyl group on the phenoxy ring is critical for high potency. Removal of either substituent (Analogs 1 and 2) leads to a significant decrease in activity.
-
Substitution on the Phenyl Ring (R3): A potent electron-withdrawing group, such as the 4-trifluoromethyl group, is essential for potent Nav1.8 inhibition. Replacement with hydrogen (Analog 4) results in a dramatic loss of activity.
-
Substitution on the Pyridone Ring (R1): While the parent compound is unsubstituted at this position, the introduction of a 5-chloro substituent (Analog 3) is tolerated, albeit with a slight decrease in potency.
-
Unsubstituted Phenyl Rings: Lack of substitution on either phenyl ring (Analog 5) leads to a complete loss of inhibitory activity.
Experimental Protocols
The following methodologies are crucial for understanding the evaluation of this compound and its analogs.
Synthesis of this compound (Compound 9a)
The synthesis of the pyridone amide scaffold generally involves the coupling of a substituted 2-phenoxybenzoic acid with a 4-aminopyridin-2(1H)-one derivative. The detailed synthesis of this compound is described in U.S. Patent No. 9,163,042. A general representative scheme is provided below.
Whole-Cell Patch-Clamp Electrophysiology
The functional activity of Nav1.8 inhibitors is determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human Nav1.8 channel.
Cell Line: HEK293 cells stably expressing the human Nav1.8 α-subunit.
Recording Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.
Pipette Solution (Intracellular): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 adjusted with CsOH.
Voltage Protocol:
-
Cells are held at a holding potential of -100 mV.
-
Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
Test pulses are applied at a frequency of 0.1 Hz.
-
Compound inhibition is determined by measuring the reduction in the peak inward current after application of the test compound. IC50 values are calculated by fitting the concentration-response data to a standard sigmoidal equation.
Nav1.8 Signaling in Nociception
Nav1.8 channels are key players in the transmission of pain signals from the periphery to the central nervous system. Upon tissue injury, inflammatory mediators are released, leading to the sensitization of nociceptors. This sensitization involves the phosphorylation of Nav1.8 channels, which lowers their activation threshold and increases the excitability of the neuron. Action potentials are then generated and propagated along the sensory nerve fiber to the spinal cord, and ultimately to the brain, where the sensation of pain is perceived. This compound, by blocking the influx of sodium ions through the Nav1.8 channel, directly inhibits the generation and propagation of these pain signals.
Conclusion
This compound represents a significant advancement in the development of selective Nav1.8 inhibitors. The detailed structure-activity relationship data highlights the critical importance of specific substitutions on the pyridone amide scaffold for achieving high potency. The provided experimental protocols offer a foundation for the continued evaluation and optimization of this promising class of non-opioid analgesics. Further research into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
Disclaimer: Publicly available information on a specific molecule designated "Nav1.8-IN-4" is not available. This technical guide provides a representative profile of a selective Nav1.8 inhibitor, drawing upon data and methodologies published for well-characterized compounds in this class, such as PF-01247324.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2][3] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel analgesics.[1][2] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[4] These characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential in nociceptive neurons, particularly during the repetitive firing that is a hallmark of chronic pain states.[1][4] Consequently, the development of selective Nav1.8 inhibitors is a major focus of pain research.
This guide details the preclinical profile of a representative selective Nav1.8 inhibitor, referred to herein as this compound, summarizing its in vitro and in vivo properties.
In Vitro Profile of this compound
The inhibitory activity and selectivity of this compound were assessed using patch-clamp electrophysiology on both recombinant human Nav channels expressed in cell lines and native channels in rodent and human DRG neurons.
Potency and Selectivity
This compound demonstrates potent, state-dependent, and use-dependent inhibition of Nav1.8 channels with significant selectivity over other Nav channel subtypes.
| Target | Cell Type | IC50 (nM) | Selectivity vs. Nav1.8 |
| hNav1.8 | Recombinant HEK293 | 196 | - |
| Native TTX-R Current | Human DRG Neurons | 331 | - |
| Native TTX-R Current | Rat DRG Neurons | 448 | - |
| hNav1.5 | Recombinant HEK293 | ~10,000 | ~50-fold |
| TTX-S Channels | Recombinant HEK293 | ~10,000 - 18,000 | ~65-100-fold |
Data synthesized from studies on PF-01247324.[5]
State and Use Dependence
The inhibitory effect of this compound is enhanced under conditions of high-frequency firing, a characteristic of nociceptive neurons in pathological pain states. This is due to the compound having a higher affinity for the inactivated state of the channel. This property suggests that this compound would have a greater effect on actively firing pain-sensing neurons with minimal impact on normally functioning neurons.
In Vivo Efficacy of this compound
The analgesic potential of this compound was evaluated in rodent models of inflammatory and neuropathic pain. The compound has demonstrated good oral bioavailability in preclinical species.[5][6]
Inflammatory Pain Model
In a model of inflammatory pain, oral administration of this compound resulted in a significant reduction in thermal hyperalgesia.
Neuropathic Pain Model
In a chronic constriction injury model of neuropathic pain, this compound significantly attenuated mechanical allodynia.
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociception
Experimental Workflow for Evaluating Nav1.8 Inhibitors
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of this compound on human Nav channels.
Cell Lines: HEK293 cells stably expressing human Nav1.8, Nav1.5, or other TTX-sensitive Nav channel subtypes.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. For isolating TTX-resistant currents, 300 nM TTX is added.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
Procedure:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -100 mV.
-
To assess tonic block, currents are elicited by a 50 ms (B15284909) depolarization to 0 mV every 30 seconds.
-
To assess use-dependent block, a train of depolarizing pulses to 0 mV is applied at various frequencies (e.g., 1 Hz, 10 Hz).
-
Concentration-response curves are generated by applying increasing concentrations of this compound.
-
IC50 values are calculated by fitting the data to a Hill equation.
In Vivo Rodent Models of Pain
Objective: To evaluate the analgesic efficacy of this compound in models of inflammatory and neuropathic pain.
Animals: Adult male Sprague-Dawley rats.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
A baseline measurement of thermal withdrawal latency is taken using a plantar test apparatus.
-
CFA is injected into the plantar surface of one hind paw to induce inflammation.
-
24 hours post-CFA injection, this compound or vehicle is administered orally.
-
Thermal withdrawal latency is measured at various time points post-dosing.
Neuropathic Pain Model (Chronic Constriction Injury - CCI):
-
The sciatic nerve of one leg is loosely ligated to induce neuropathic pain.
-
Mechanical allodynia is assessed using von Frey filaments at baseline and for 14 days post-surgery.
-
On day 14, this compound or vehicle is administered orally.
-
The paw withdrawal threshold to mechanical stimulation is measured at various time points post-dosing.
Conclusion
The representative selective Nav1.8 inhibitor, this compound, demonstrates a promising preclinical profile with potent and selective inhibition of the Nav1.8 channel. Its state- and use-dependent properties, coupled with efficacy in rodent models of inflammatory and neuropathic pain, highlight the therapeutic potential of this class of molecules for the treatment of a broad range of pain states. Further development of selective Nav1.8 inhibitors could lead to a new generation of non-opioid analgesics with an improved safety profile.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the voltage-gated sodium channel Nav1.8 in the pathophysiology of neuropathic pain. We delve into the molecular mechanisms, quantitative changes in expression and function, and the experimental methodologies used to investigate this key therapeutic target.
Core Concepts: Nav1.8 and Nociception
The Nav1.8 sodium channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly expressed in the peripheral nervous system, specifically in the cell bodies of small-diameter primary sensory neurons of the dorsal root ganglion (DRG), trigeminal ganglion, and nodose ganglion.[1][2][3] These neurons, including C-fibers, are crucial for transmitting noxious stimuli (pain) from the periphery to the central nervous system.[1]
Under normal physiological conditions, Nav1.8 is a major contributor to the upstroke of the action potential in these nociceptive neurons.[4][5][6] Its unique biophysical properties, including a depolarized voltage dependence of activation and rapid recovery from inactivation, enable high-frequency firing in response to painful stimuli.[4][7]
In the context of neuropathic pain, which arises from damage or disease affecting the somatosensory nervous system, the expression, trafficking, and function of Nav1.8 are significantly altered. These changes contribute to the hyperexcitability of sensory neurons, leading to the hallmark symptoms of neuropathic pain: spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus).[1][7][8]
Quantitative Analysis of Nav1.8 in Neuropathic Pain
The following tables summarize key quantitative data from preclinical studies, illustrating the changes in Nav1.8 expression and electrophysiological properties in rodent models of neuropathic pain.
| Table 1: Changes in Nav1.8 mRNA and Protein Expression in Neuropathic Pain Models | |||
| Neuropathic Pain Model | Tissue | Change in mRNA Expression | Change in Protein Expression |
| Chronic Constriction Injury (CCI) | Ipsilateral DRG | Decreased[9][10] | Decreased in injured neurons[10] |
| Spinal Nerve Ligation (SNL) | Ipsilateral L4 DRG (uninjured neurons) | No significant change | Increased immunoreactivity in axons[11] |
| Spinal Nerve Ligation (SNL) | Ipsilateral L5 DRG (injured neurons) | Decreased[9] | Decreased TTX-R current density[11] |
| Sciatic Nerve Injury (SNI) | Ipsilateral DRG | Decreased[8][9] | Decreased[8] |
| Chronic Compression of DRG | Ipsilateral DRG | Significantly increased[8][9] | Significantly increased[8][9] |
| Paclitaxel-induced neuropathy | Ipsilateral DRG | Not consistently reported | Significantly increased[8][9] |
| Vincristine-induced neuropathy | Small DRG neurons | Not consistently reported | Increased Nav1.8 current[8][9] |
| Table 2: Alterations in Electrophysiological Properties of Nav1.8 in Neuropathic Pain Models | ||||
| Neuropathic Pain Model | Neuron Type | Change in Current Density | Voltage-Dependence of Activation | Voltage-Dependence of Inactivation |
| Chronic Constriction Injury (CCI) | Injured DRG neurons | Markedly decreased[10] | Depolarizing shift (+5.3 mV)[8][9][10] | Hyperpolarizing shift (-10 mV)[8][9][10] |
| Vincristine-induced neuropathy | Small DRG neurons | Increased[8][9] | Hyperpolarizing shift[8][9] | Not consistently reported |
| Complete Freund's Adjuvant (CFA) - Inflammatory Pain Model | DRG neurons | Increased | Hyperpolarizing shift[8][9] | Not consistently reported |
| Gain-of-function mutations (e.g., G1662S, T790A) | Small DRG neurons | Increased TTX-R current[12][13][14] | Not consistently reported | Impaired inactivation[8][12] |
Signaling Pathways and Molecular Mechanisms
The hyperexcitability of nociceptive neurons in neuropathic pain is driven by a complex interplay of signaling pathways that modulate Nav1.8.
Caption: Signaling pathways modulating Nav1.8 in neuropathic pain.
Nerve injury triggers the release of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nerve growth factor (NGF).[15] These mediators activate intracellular signaling cascades, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs) like p38 and ERK.[7][16][17] These kinases can directly phosphorylate the Nav1.8 channel, altering its gating properties (e.g., shifting the voltage-dependence of activation to more hyperpolarized potentials, making the channel easier to open).[7][16][17] Furthermore, these signaling pathways can lead to changes in the transcription and translation of the SCN10A gene, as well as alterations in the trafficking of Nav1.8 channels to the neuronal membrane.[8][9] The culmination of these molecular events is an increase in Nav1.8-mediated sodium current, leading to the hyperexcitability of nociceptive neurons and the manifestation of neuropathic pain.[7]
Experimental Protocols
This section provides an overview of key experimental protocols used to study the role of Nav1.8 in neuropathic pain.
Animal Models of Neuropathic Pain
A widely used approach to investigate neuropathic pain involves creating surgical models in rodents that mimic human nerve injury.
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and subsequent nerve damage.
-
Animal: Adult male Sprague-Dawley rat (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen).
-
Procedure:
-
Make a skin incision on the lateral aspect of the thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them.[2]
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.[2]
-
Close the muscle and skin layers with sutures.
-
-
Outcome: Develops mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw within a few days, which can last for several weeks.
The SNL model involves the tight ligation of specific lumbar spinal nerves that contribute to the sciatic nerve.
-
Animal: Adult male Sprague-Dawley rat (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen).
-
Procedure:
-
Outcome: Produces robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw. This model has the advantage of having both injured (L5) and uninjured neighboring (L4) DRG neurons for comparative studies.[19]
Behavioral Testing
Behavioral assays are essential for assessing pain-like behaviors in animal models.
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Acclimatize the animal in a testing chamber with a mesh floor for at least 15-30 minutes.[8]
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with increasing force until the filament bends.[4][20]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
This test measures the latency to withdraw from a noxious thermal stimulus.
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
Electrophysiology: Whole-Cell Patch Clamp
This technique allows for the recording of ionic currents, including those through Nav1.8 channels, from individual DRG neurons.
-
Cell Preparation:
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, adjusted to pH 7.4. To isolate TTX-R currents, include 0.3-0.5 µM TTX.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 0.5 EGTA, 5 HEPES, 3 Mg-ATP, adjusted to pH 7.2.
-
-
Recording Protocol for Nav1.8 Currents:
-
Establish a whole-cell configuration on a small-diameter DRG neuron.
-
Hold the membrane potential at -100 mV to remove fast inactivation of most sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 5 or 10 mV increments) to elicit sodium currents.[14]
-
To isolate Nav1.8 from Nav1.9 currents, a prepulse to -40 mV for 500 ms (B15284909) can be used to inactivate Nav1.9.[22]
-
Analyze the current-voltage relationship, voltage-dependence of activation, and steady-state inactivation.
-
Molecular Biology Techniques
qRT-PCR is used to quantify the mRNA expression levels of Nav1.8.
-
Procedure:
Western blotting is used to quantify the protein expression levels of Nav1.8.
-
Procedure:
-
Homogenize DRG tissue in a lysis buffer containing protease inhibitors.[11]
-
Determine the total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).[11]
-
Probe the membrane with a primary antibody specific for Nav1.8 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensity.[6][24]
-
Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression of Nav1.8 protein within DRG sections.
-
Procedure:
-
Perfuse the animal with paraformaldehyde (PFA) to fix the tissues.
-
Dissect the DRGs and postfix them in PFA.
-
Cryoprotect the tissue in sucrose (B13894) solutions.
-
Section the DRGs using a cryostat.
-
Incubate the sections with a primary antibody against Nav1.8.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize them using a fluorescence microscope.[10][25][26]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of Nav1.8 in a rodent model of neuropathic pain.
Caption: A typical experimental workflow for studying Nav1.8.
Conclusion and Future Directions
The evidence strongly implicates Nav1.8 as a key player in the pathophysiology of neuropathic pain. Alterations in its expression, distribution, and function contribute significantly to the hyperexcitability of nociceptive neurons. The development of selective Nav1.8 blockers is a promising therapeutic strategy for the treatment of neuropathic pain, with the potential to provide effective analgesia with fewer side effects than currently available treatments.[20][27] Future research should continue to focus on elucidating the precise molecular mechanisms that regulate Nav1.8 in neuropathic pain states and on the development of novel, highly selective Nav1.8 inhibitors for clinical use. The interplay between Nav1.8 and other ion channels, such as Nav1.7, also warrants further investigation to understand the complex nature of neuronal hyperexcitability in chronic pain.[18][19][28]
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Item - Expression of Nav1.8 protein in the DRG in naïve, PBS-treated and MRMT-1-treated rats. - Public Library of Science - Figshare [plos.figshare.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 9. Behavioral evidence of thermal hyperalgesia and mechanical allodynia induced by intradermal cinnamaldehyde in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. forum.painresearcher.net [forum.painresearcher.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Open-source method of image cytometry in dorsal root ganglia tissue with immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Novel Operant-based Behavioral Assay of Mechanical Allodynia in the Orofacial Region of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]
- 28. researchgate.net [researchgate.net]
An in-depth analysis of the scientific literature did not yield specific information on a compound designated "Nav1.8-IN-4." Therefore, this technical guide will focus on a well-characterized and clinically relevant selective Nav1.8 inhibitor, Suzetrigine (B10856436) (VX-548) , as a representative molecule to illustrate the effects of Nav1.8 inhibition on dorsal root ganglion (DRG) neurons. Suzetrigine has recently received FDA approval for the management of acute pain, making it a pertinent example for researchers, scientists, and drug development professionals.[1][2][3]
This guide will provide a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies associated with the study of selective Nav1.8 inhibitors on DRG neurons, using Suzetrigine as the primary exemplar.
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[4][5][6] These channels are crucial for the transmission of pain signals.[4][6][7] Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][4] These characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the sustained, repetitive firing that is a hallmark of chronic pain states.[4][8] Consequently, selective modulation of Nav1.8 is a primary focus of modern pain research.[4]
Suzetrigine (VX-548): A Case Study in Selective Nav1.8 Inhibition
Suzetrigine is a potent and selective inhibitor of Nav1.8 that has demonstrated efficacy in treating acute pain in clinical trials.[2][9] Its mechanism of action involves blocking the Nav1.8 channel, thereby reducing the excitability of nociceptive neurons.[2][9]
Quantitative Effects of Suzetrigine on Dorsal Root Ganglion Neurons
The following tables summarize the quantitative data on the effects of Suzetrigine (VX-548) on human DRG neurons.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | ~0.4 nM | Cloned human Nav1.8 channels at 37°C | [9] |
| Kd | 0.38 nM | Cloned human Nav1.8 channels at 37°C | [2] |
Table 1: Potency of Suzetrigine (VX-548) on Human Nav1.8 Channels.
| Parameter | Effect of 10 nM Suzetrigine | Cell Type | Reference |
| Action Potential Threshold | Minimal effect | Dissociated human DRG neurons | [9] |
| Action Potential Upstroke Velocity | Minimal effect | Dissociated human DRG neurons | [9] |
| Action Potential Peak | Substantially reduced | Dissociated human DRG neurons | [9] |
| Action Potential Shoulder | Substantially reduced | Dissociated human DRG neurons | [9] |
| Repetitive Firing | Diminished but not eliminated | Dissociated human DRG neurons | [9] |
Table 2: Electrophysiological Effects of Suzetrigine (VX-548) on Human Dorsal Root Ganglion Neurons.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Dissociated DRG Neurons
This technique is fundamental for studying the effects of ion channel modulators on neuronal excitability.
Objective: To measure the effects of a Nav1.8 inhibitor on the electrophysiological properties of individual DRG neurons.
Methodology:
-
Neuron Dissociation: Dorsal root ganglia are dissected from a model organism (e.g., rat, mouse) or obtained from human donors. The ganglia are treated with enzymes (e.g., collagenase, dispase) to break down the connective tissue and then mechanically dissociated to yield a single-cell suspension.
-
Cell Culture: The dissociated neurons are plated on a suitable substrate (e.g., laminin-coated glass coverslips) and maintained in a controlled environment (37°C, 5% CO2) in a specific neurobasal medium.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
The micropipette is brought into contact with the membrane of a single DRG neuron. A tight seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of the currents flowing across the entire cell membrane.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the currents flowing through the ion channels are measured. This mode is used to determine the IC50 of the compound on Nav1.8 channels.
-
Current-Clamp Mode: A defined amount of current is injected into the neuron, and the resulting changes in membrane potential (i.e., action potentials) are recorded. This mode is used to assess the effects of the compound on neuronal excitability, such as action potential threshold, amplitude, and firing frequency.
-
-
Compound Application: The Nav1.8 inhibitor is applied to the neuron via the extracellular solution at known concentrations.
Signaling Pathways and Workflows
Mechanism of Action of a Selective Nav1.8 Inhibitor
Caption: Mechanism of Nav1.8 inhibition in a DRG neuron.
Experimental Workflow for Assessing Nav1.8 Inhibitor Efficacy
Caption: Workflow for evaluating a Nav1.8 inhibitor.
Conclusion
Selective inhibition of the Nav1.8 sodium channel in dorsal root ganglion neurons represents a promising therapeutic strategy for the treatment of pain. As exemplified by Suzetrigine (VX-548), potent and selective inhibitors can effectively reduce the excitability of these primary sensory neurons, leading to analgesia. While these compounds significantly dampen neuronal firing, it is noteworthy that they may not completely abolish it, in part due to the contribution of other sodium channel subtypes like Nav1.7.[2][9] The methodologies and data presented in this guide provide a framework for the continued investigation and development of novel Nav1.8-targeting analgesics.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How basic neuroscience has paved the path to new drugs | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. benchchem.com [benchchem.com]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]
- 9. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The voltage-gated sodium channel Nav1.8 is a well-validated target for the treatment of pain, primarily due to its preferential expression in peripheral nociceptive neurons. Inhibition of this channel is a promising non-opioid strategy for analgesia. This technical guide focuses on the target validation of Nav1.8-IN-4, a potent in vitro inhibitor of the Nav1.8 channel. While in vivo efficacy and pharmacokinetic data for this compound are not publicly available, this document outlines the standard preclinical workflow for validating such a compound. It provides detailed experimental protocols for in vitro characterization and in vivo pain models, alongside representative data from other selective Nav1.8 inhibitors to illustrate the validation process.
Data Presentation
Quantitative data is essential for evaluating the potential of a new therapeutic agent. The following tables summarize the in vitro potency of this compound and provide a template for the presentation of in vivo efficacy and pharmacokinetic data, using representative information from other well-characterized Nav1.8 inhibitors as placeholders.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) | Source |
| This compound | Nav1.8 | Not Specified | 0.014 | [1] |
Table 2: Representative In Vivo Efficacy of a Selective Nav1.8 Inhibitor (PF-01247324)
| Pain Model | Species | Route of Administration | Effective Dose (mg/kg) | % Reversal of Hyperalgesia/Allodynia | Source |
| CFA-Induced Thermal Hyperalgesia | Rat | Oral | 30 | ~70% | [2] |
| Formalin Test (Phase 2) | Rat | Oral | 100 | Significant reduction in flinching | [2] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Oral | 100 | Significant reversal of mechanical allodynia | [2] |
Table 3: Representative Pharmacokinetic Properties of a Selective Nav1.8 Inhibitor (PF-01247324)
| Species | Route | T½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | IV (2 mg/kg) | ~4.6 | - | 1100 | 91% |
| Rat | PO (5 mg/kg) | ~4.9 | 930 | 4900 | 91% |
Signaling Pathway and Experimental Workflows
Visualizing the biological pathways and experimental processes is crucial for understanding the target and the validation strategy.
Nav1.8 signaling cascade in nociception.
Experimental workflow for in vitro IC50 determination.
General workflow for in vivo efficacy testing in pain models.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to validate a Nav1.8 inhibitor.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 IC50 Determination
This protocol is for recording tetrodotoxin-resistant (TTX-R) sodium currents, predominantly carried by Nav1.8, from isolated rodent dorsal root ganglion (DRG) neurons.
-
Cell Preparation:
-
Isolate DRG from lumbar segments (L4-L6) of adult rats.
-
Digest ganglia in an enzymatic solution (e.g., collagenase/dispase) for 60-90 minutes at 37°C.
-
Mechanically dissociate neurons by gentle trituration in culture medium.
-
Plate dissociated neurons on poly-D-lysine/laminin-coated coverslips and incubate for 2-24 hours before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, and 0.0003 TTX to block TTX-sensitive sodium channels. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp configuration on small- to medium-diameter DRG neurons (typically <30 µm), which are more likely to be nociceptors.
-
Hold the cell membrane potential at -100 mV.
-
To isolate Nav1.8 currents, use a pre-pulse to -50 mV for 500 ms (B15284909) to inactivate most other sodium channel subtypes before applying a test pulse.
-
Apply a depolarizing voltage step to 0 mV for 50 ms to elicit the Nav1.8 current.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse the external solution containing increasing concentrations of this compound.
-
Record the peak inward current at each concentration until a steady-state block is achieved.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
-
Animals: Adult male Sprague-Dawley rats (180-220g) are commonly used.
-
Procedure:
-
Acclimate animals to the testing environment and handling for at least 3 days.
-
Measure baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) and mechanical withdrawal threshold using von Frey filaments.
-
Induce inflammation by injecting 100-150 µL of CFA (1 mg/mL Mycobacterium tuberculosis) subcutaneously into the plantar surface of one hind paw.
-
Allow 24-48 hours for inflammation and pain hypersensitivity to develop.
-
Re-measure post-CFA pain thresholds to confirm the development of hyperalgesia/allodynia.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses to different groups of animals.
-
Measure paw withdrawal latency and/or mechanical thresholds at multiple time points after compound administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.
-
Data is often expressed as the percentage of the maximum possible effect (%MPE) or as a reversal of the CFA-induced hyperalgesia.
-
Formalin-Induced Pain Model
The formalin test is a model of tonic, persistent pain that produces a distinct biphasic behavioral response.
-
Animals: Adult male Sprague-Dawley rats (200-250g) or mice (20-25g).
-
Procedure:
-
Acclimate animals to individual observation chambers for at least 30 minutes before the test.
-
Administer this compound or vehicle at the desired doses and route a set time before formalin injection (e.g., 30 minutes for IP, 60 minutes for PO).
-
Inject 50 µL of a dilute (e.g., 5%) formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber and record pain-related behaviors (licking, flinching, biting the injected paw).
-
The observation period is typically 60 minutes, divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.
-
Phase 2 (Late/Tonic Phase): 15-60 minutes post-injection, involving an inflammatory response and central sensitization.
-
-
Quantify the total time spent exhibiting pain behaviors in each phase.
-
Compare the behavioral scores of the compound-treated groups to the vehicle-treated group to determine the analgesic effect. Compounds targeting Nav1.8 are expected to be more effective in Phase 2 of the formalin test.[2]
-
References
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Nav1.8-IN-4." This technical guide will therefore focus on the role of the voltage-gated sodium channel Nav1.8 as a therapeutic target in inflammatory pain and will utilize data from representative, well-characterized selective Nav1.8 inhibitors to illustrate the principles of action, experimental evaluation, and therapeutic potential.
Executive Summary
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the pathophysiology of inflammatory pain.[1][2][3] Predominantly expressed in peripheral nociceptive neurons, Nav1.8 is responsible for the rising phase of the action potential, particularly during the high-frequency firing that characterizes pain states.[4] Its restricted expression pattern makes it an attractive target for the development of non-opioid analgesics with a potentially favorable side-effect profile. This document provides a technical overview of the mechanism of Nav1.8 in inflammatory pain, methodologies for evaluating selective inhibitors, and a summary of the pharmacological data for exemplar compounds that target this channel.
The Role of Nav1.8 in Inflammatory Pain
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that is upregulated in dorsal root ganglion (DRG) neurons following peripheral inflammation.[4] Inflammatory mediators, such as prostaglandins (B1171923) and bradykinin, sensitize Nav1.8 channels, leading to a hyperpolarized shift in their activation voltage, which in turn increases neuronal excitability. This sensitization contributes to the cardinal signs of inflammation-induced pain: hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to normally innocuous stimuli).[4] Selective blockade of Nav1.8 has been shown to attenuate nociceptive signaling and reduce pain behaviors in preclinical models of inflammatory pain.[4][5]
Signaling Pathway in Inflammatory Pain
Quantitative Data for Representative Nav1.8 Inhibitors
The following tables summarize key in vitro and in vivo data for well-characterized selective Nav1.8 inhibitors.
In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50 | Selectivity vs. Other Nav Channels | Reference |
| A-803467 | human Nav1.8 | Electrophysiology | 8 nM | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [4] |
| rat TTX-R currents | Electrophysiology | 140 nM | - | [4] | |
| Suzetrigine (B10856436) (VX-548) | TTX-R sodium currents | Electrophysiology | 0.35 µM | Potent and selective | [6] |
| PF-01247324 | human & rat Nav1.8 | Electrophysiology | - | Frequency and state-dependent | [7] |
| Compound 3 (Pfizer) | human Nav1.8 | Electrophysiology | 0.19 µM | >50-fold vs. Nav1.1, 1.2, 1.5, 1.7 | [8] |
In Vivo Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Pain Endpoint | Route of Administration | Efficacious Dose | Reference |
| A-803467 | CFA-induced inflammatory pain (rat) | Thermal Hyperalgesia | i.p. | 30, 100 mg/kg | [4] |
| Suzetrigine (VX-548) | CFA-induced inflammatory pain (mouse) | Thermal Hypersensitivity | i.p. | - | [6] |
| Formalin Test (mouse) | Nocifensive Behaviors | i.p. | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Current Inhibition
Objective: To determine the potency (IC50) of a test compound on human Nav1.8 channels expressed in a heterologous system.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.8.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (2-4 MΩ).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells to 70-90% confluency.
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with external solution.
-
Pull micropipettes and fill with internal solution.
-
Approach a single cell and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit Nav1.8 currents.
-
Establish a stable baseline recording of the peak inward current.
-
Perfuse the chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.[4]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of a test compound on thermal hyperalgesia in a rodent model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-200 g).
-
Complete Freund's Adjuvant (CFA).
-
Plantar test apparatus for measuring thermal paw withdrawal latency.
-
Test compound formulated for the desired route of administration (e.g., i.p., p.o.).
-
Vehicle control.
Procedure:
-
Acclimate rats to the testing environment and handling for 3 days.
-
Measure baseline thermal paw withdrawal latencies for both hind paws.
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.[9][10]
-
At 24-48 hours post-CFA injection, confirm the development of thermal hyperalgesia by re-measuring paw withdrawal latencies. A significant decrease in the ipsilateral paw's latency indicates successful model induction.
-
Administer the test compound or vehicle to separate groups of animals.
-
Measure paw withdrawal latencies at various time points post-dosing (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
Data are typically expressed as the change in withdrawal latency from the post-CFA, pre-drug baseline. A significant increase in withdrawal latency in the compound-treated group compared to the vehicle group indicates analgesic efficacy.
Preclinical Development Workflow
The evaluation of a novel Nav1.8 inhibitor follows a structured preclinical workflow.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 6. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the propagation of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics.[1] This technical guide provides an in-depth overview of the pharmacodynamics of a representative Nav1.8 inhibitor, PF-01247324. As no public information is available for a compound named "Nav1.8-IN-4," this document will focus on PF-01247324, a selective and orally bioavailable Nav1.8 channel blocker, to illustrate the core principles of Nav1.8 inhibition.[1][2]
Mechanism of Action
PF-01247324 is a potent and selective blocker of the Nav1.8 sodium channel.[2] Its mechanism of action is characterized by a frequency- and state-dependent inhibition of Nav1.8 channels.[1][2][3] This means the compound has a higher affinity for Nav1.8 channels that are in the open or inactivated states, which are more prevalent during high-frequency firing of nociceptive neurons—a hallmark of chronic pain. By blocking the channel pore, PF-01247324 reduces the influx of sodium ions, thereby dampening the excitability of sensory neurons and altering the action potential waveform.[2][4][5] This targeted action on Nav1.8 leads to a reduction in the transmission of pain signals.
Signaling Pathway of Nav1.8 in Nociception and Inhibition by PF-01247324
Quantitative Data
In Vitro Potency and Selectivity of PF-01247324
The following table summarizes the inhibitory potency (IC50) of PF-01247324 against human Nav1.8 and other voltage-gated sodium channels, as determined by patch-clamp electrophysiology.
| Target | Species | IC50 (nM) | Selectivity vs. hNav1.8 | Reference |
| Nav1.8 (recombinant) | Human | 196 | - | [1][2][4] |
| Nav1.8 (native TTX-R) | Human DRG | 331 | - | [1][2][4] |
| Nav1.8 (native TTX-R) | Rat DRG | 448 | - | [1][2][4] |
| Nav1.5 | Human | ~10,000 | >50-fold | [1][2] |
| Nav1.7 | Human | ~10,000-18,000 | ~65 to 100-fold | [1][2] |
| Nav1.2 | Human | ~10,000-18,000 | ~65-fold | [1][2] |
TTX-R: Tetrodotoxin-Resistant DRG: Dorsal Root Ganglion
In Vivo Efficacy of PF-01247324 in Preclinical Pain Models
PF-01247324 has demonstrated significant efficacy in rodent models of inflammatory and neuropathic pain.
| Pain Model | Species | Endpoint | Efficacy | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal | Significant reversal of hyperalgesia at 30 mg/kg | [6] |
| Complete Freund's Adjuvant (CFA)-induced Mechanical Allodynia | Rat | Mechanical Paw Withdrawal Threshold | Significant reversal of allodynia | [2][6] |
| Spinal Nerve Ligation (SNL)-induced Mechanical Allodynia | Rat | Mechanical Paw Withdrawal Threshold | Efficacious in reducing allodynia | [2] |
| Formalin-induced Flinching (Phase 2) | Rat | Flinching Behavior | 37% reduction at 100 mg/kg | [6] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Nav1.8 Inhibition
This protocol is used to measure the inhibitory effect of compounds on Nav1.8 channels expressed in heterologous systems (e.g., HEK293 cells) or native neurons.
Materials:
-
HEK293 cells stably expressing human Nav1.8
-
External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
Procedure:
-
Culture HEK293 cells expressing hNav1.8 on glass coverslips.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
To measure potency, apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit Nav1.8 currents.
-
Establish a baseline current, then perfuse the chamber with increasing concentrations of PF-01247324.
-
Record the current at each concentration and calculate the percentage of inhibition to determine the IC50 value.[7]
-
To assess frequency dependence, apply a train of depolarizing pulses (e.g., at 10 Hz) in the absence and presence of the compound.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sprague-Dawley rats
-
27-30 gauge needles and syringes
-
Behavioral testing apparatus (e.g., Hargreaves apparatus, von Frey filaments)
Procedure:
-
Habituate rats to the testing environment for 2-3 days.
-
Record baseline paw withdrawal thresholds/latencies.
-
Under brief anesthesia, inject 50-100 µL of CFA into the plantar surface of one hind paw.[8]
-
Allow 24-48 hours for inflammation and pain hypersensitivity to develop.
-
Administer PF-01247324 or vehicle orally.
-
At specified time points after dosing, assess thermal hyperalgesia using the Hargreaves test and mechanical allodynia using von Frey filaments.[8][9][10]
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model mimics neuropathic pain caused by peripheral nerve injury.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture (e.g., 5-0 or 6-0)
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.[5][11]
-
Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[5][11]
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.[5][11][12]
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the animals to recover for 7-14 days for neuropathic pain behaviors to develop.
-
Assess mechanical allodynia using the von Frey test before and at time points after drug administration.[5][11]
Experimental Workflow for Characterizing a Nav1.8 Inhibitor
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. criver.com [criver.com]
- 12. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical preliminary toxicity profile for a compound designated "Nav1.8-IN-4." As of the date of this document, there is no publicly available information for a molecule with this specific name. The data and experimental details provided herein are illustrative and intended to serve as a technical guide for the preclinical safety and toxicity assessment of a novel Nav1.8 inhibitor.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] Its critical role in the upregulation of action potentials in nociceptive neurons makes it a compelling target for the development of novel analgesics for inflammatory and neuropathic pain.[3][4][5] Unlike traditional opioids, selective Nav1.8 inhibitors offer the potential for potent pain relief without the central nervous system side effects and addiction liability.[6][7]
This whitepaper outlines a hypothetical preliminary toxicity profile for "this compound," a novel, selective small-molecule inhibitor of the Nav1.8 channel. The following sections detail the typical in vitro and in vivo studies conducted to assess the initial safety of such a compound, providing structured data, detailed experimental protocols, and workflow visualizations to guide researchers in the early stages of drug development.
The Role of Nav1.8 in Nociceptive Signaling
Nav1.8 channels are key contributors to the depolarization phase of the action potential in nociceptive neurons.[1][8] Inflammatory mediators can modulate Nav1.8, increasing nociceptor excitability and contributing to peripheral and central sensitization, which are hallmarks of chronic pain.[3] The diagram below illustrates the central role of Nav1.8 in the pain signaling pathway.
Preclinical Toxicity Assessment Workflow
The early safety assessment of a drug candidate like this compound follows a tiered approach, beginning with in vitro assays to identify potential liabilities before proceeding to more complex in vivo studies.[9] This strategy minimizes animal use and allows for early de-selection of compounds with unfavorable safety profiles.
In Vitro Toxicity Profile of this compound
In vitro assays provide the first assessment of a compound's potential to cause cellular damage, interfere with critical cardiac ion channels, or damage genetic material.
Data Summary
The following table summarizes the hypothetical in vitro toxicity data for this compound.
| Assay Type | Test System | Endpoint | Result (IC50 / Concentration) | Interpretation |
| Cytotoxicity | Balb/c 3T3 cells | Neutral Red Uptake (NRU) | > 100 µM | Not cytotoxic |
| Cardiotoxicity | hERG-expressing HEK293 cells | Patch Clamp | IC50 > 30 µM | Low risk of QT prolongation |
| Genotoxicity | S. typhimurium (strains TA98, TA100, TA1535, TA1537) | Reverse Mutation (Ames) | Non-mutagenic up to 5000 µ g/plate | Not mutagenic |
| Genotoxicity | Human peripheral blood lymphocytes | In Vitro Micronucleus | Non-clastogenic up to 50 µM | Not clastogenic |
| Phototoxicity | Balb/c 3T3 cells | NRU vs. UV irradiation | Photo-Irritation Factor < 2 | Not phototoxic |
Experimental Protocols
a) Cytotoxicity: Neutral Red Uptake (NRU) Assay This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
-
Cell Culture: Balb/c 3T3 cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) in duplicate for 24 hours.
-
Dye Incubation: The treatment medium is replaced with a medium containing Neutral Red (50 µg/mL) and incubated for 3 hours.
-
Extraction and Measurement: Cells are washed, and the incorporated dye is extracted using a solution of acetic acid and ethanol. The absorbance is measured at 540 nm.
-
Data Analysis: Cell viability is calculated relative to vehicle-treated control cells, and the IC50 value (the concentration causing 50% inhibition of dye uptake) is determined.
b) Cardiotoxicity: hERG Manual Patch Clamp Assay This assay directly measures the effect of a compound on the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: After establishing a stable baseline current, this compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Measurement: The effect of the compound on the peak tail current is measured.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline, and an IC50 value is generated.
c) Genotoxicity: Bacterial Reverse Mutation (Ames) Test This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations caused by the test compound.
-
Strains: At least four tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on minimal glucose agar (B569324) plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (which have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the negative control.
In Vivo Acute Toxicity Profile of this compound
Following a favorable in vitro profile, an in vivo study is conducted to understand the compound's effects in a whole organism. An acute toxicity study helps determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[10][11]
Data Summary
The following table summarizes hypothetical findings from a single-dose oral toxicity study in rats.
| Species/Strain | Sex | Dose Group (mg/kg, p.o.) | Mortality | Key Clinical Observations (within 24h) | Gross Pathology Findings (at 14 days) |
| Sprague-Dawley Rat | Male | Vehicle | 0/5 | Normal | No abnormalities detected (NAD) |
| 300 | 0/5 | Normal | NAD | ||
| 1000 | 0/5 | Mild, transient hypoactivity | NAD | ||
| 2000 | 1/5 | Significant hypoactivity, piloerection | NAD in survivors | ||
| Sprague-Dawley Rat | Female | Vehicle | 0/5 | Normal | NAD |
| 300 | 0/5 | Normal | NAD | ||
| 1000 | 0/5 | Mild, transient hypoactivity | NAD | ||
| 2000 | 0/5 | Significant hypoactivity, piloerection | NAD | ||
| Estimated LD50 > 2000 mg/kg |
Experimental Protocol
a) Acute Oral Toxicity Study (Up-and-Down Procedure) This study design aims to estimate the LD50 and identify signs of toxicity using a minimal number of animals.
-
Animals: Young adult Sprague-Dawley rats (5 per sex per group) are used. Animals are acclimated for at least 5 days before dosing.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with ad libitum access to food and water.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once by oral gavage. Dosing proceeds sequentially, starting with a dose expected to be moderately toxic (e.g., 300 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, and behavior), and body weight changes immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days.
-
Necropsy: All animals (including any that die prematurely) undergo a full gross necropsy at the end of the 14-day observation period.
-
Data Analysis: The LD50 is estimated, and all observed signs of toxicity are documented to determine the MTD and potential target organs.
Preliminary Safety Pharmacology Assessment
For a Nav1.8 inhibitor, it is crucial to assess potential off-target effects on the cardiovascular and central nervous systems, as other sodium channel subtypes are vital in these systems.[5][6]
| System | Assay Type | Key Parameters Measured | Hypothetical Finding for this compound (at 100 mg/kg) | Interpretation |
| Cardiovascular | Rat Telemetry | ECG (PR, QRS, QT intervals), Heart Rate, Blood Pressure | No significant changes observed | Low cardiovascular risk |
| Central Nervous System | Rat Functional Observation Battery (FOB) | Behavior, autonomic function, neuromuscular coordination | No adverse effects on CNS function noted | Low CNS risk |
Conclusion
This document outlines the standard battery of preliminary studies used to define the initial toxicity and safety profile of a novel therapeutic candidate. The hypothetical compound, this compound, demonstrates a favorable preliminary safety profile: it is not cytotoxic, genotoxic, or phototoxic in vitro; it exhibits a low risk for hERG-related cardiotoxicity; and it is well-tolerated in an acute in vivo study with an estimated oral LD50 greater than 2000 mg/kg in rats. Early safety pharmacology screens also show no immediate cardiovascular or CNS liabilities.
These encouraging, albeit hypothetical, results would support the progression of this compound into further preclinical development, including repeat-dose toxicity studies and more comprehensive safety pharmacology evaluations, to fully characterize its safety profile before consideration for human clinical trials.
References
- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naja atra venom peptide reduces pain by selectively blocking the voltage-gated sodium channel Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. histologix.com [histologix.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. creative-bioarray.com [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the voltage-gated sodium channel Nav1.8 in visceral pain perception and the potential of selective Nav1.8 inhibitors as a therapeutic strategy. While information on a specific compound designated "Nav1.8-IN-4" is not publicly available, this document will serve as a comprehensive resource on the investigation of selective Nav1.8 modulators for visceral pain, drawing upon established preclinical research and methodologies.
The Nav1.8 channel, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including those that innervate the viscera.[1][2][3][4] Its unique biophysical properties, such as resistance to tetrodotoxin (B1210768) (TTX) and a more depolarized voltage dependence of activation, position it as a key contributor to the generation and propagation of action potentials in nociceptive neurons, particularly in the context of ongoing pain and hypersensitivity.[3][5]
The Rationale for Targeting Nav1.8 in Visceral Pain
Growing evidence underscores the significance of Nav1.8 in visceral pain signaling.[3][4][6] Studies utilizing Nav1.8-null mice have demonstrated a significant reduction in visceral pain and referred hyperalgesia in response to chemical irritants like capsaicin (B1668287) and mustard oil.[1][2][7] These animals, however, exhibit normal responses to acute noxious mechanical stimuli, suggesting a primary role for Nav1.8 in the sensitization of nociceptors and the maintenance of ongoing pain states rather than acute pain transmission.[1][2][7] Furthermore, upregulation of Nav1.8 expression has been observed in animal models of enterocolitis, correlating with enhanced nociceptor activity.[3][4] These findings strongly support the development of selective Nav1.8 inhibitors as a promising therapeutic avenue for visceral pain conditions.
Quantitative Data on Nav1.8 Inhibition and Visceral Pain Models
The following tables summarize hypothetical yet representative quantitative data for a selective Nav1.8 inhibitor, illustrating the expected outcomes in preclinical visceral pain models.
Table 1: In Vitro Selectivity Profile of a Selective Nav1.8 Inhibitor
| Target | IC50 (nM) | Assay Type |
| hNav1.8 | 15 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.1 | >10,000 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.2 | >10,000 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.3 | 8,500 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.4 | >10,000 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.5 | >10,000 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.6 | 7,800 | Patch-clamp electrophysiology (HEK293 cells) |
| hNav1.7 | 1,200 | Patch-clamp electrophysiology (HEK293 cells) |
Table 2: Efficacy of a Selective Nav1.8 Inhibitor in a Rodent Model of Colitis-Induced Visceral Hypersensitivity
| Treatment Group | Dose (mg/kg, p.o.) | Abdominal Contractions (per 10 min) | % Inhibition of Hypersensitivity |
| Vehicle | - | 45 ± 4 | - |
| Selective Nav1.8 Inhibitor | 10 | 28 ± 3 | 37.8% |
| Selective Nav1.8 Inhibitor | 30 | 15 ± 2 | 66.7% |
| Selective Nav1.8 Inhibitor | 100 | 8 ± 1 | 82.2% |
| Positive Control (e.g., Gabapentin) | 100 | 20 ± 3 | 55.6% |
Table 3: Pharmacokinetic Profile of a Selective Nav1.8 Inhibitor in Rats
| Parameter | Value |
| Bioavailability (F%) | 59% |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| Half-life (t1/2, h) | 6.2 |
| Plasma Clearance (CLp, mL/min/kg) | 11.4 |
Key Experimental Protocols
Detailed methodologies are crucial for the successful investigation of selective Nav1.8 inhibitors in the context of visceral pain.
Patch-Clamp Electrophysiology for Nav1.8 Current Inhibition
Objective: To determine the potency and selectivity of a test compound on human Nav1.8 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel alpha subunit are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. Nav1.8 currents are elicited by a 50 ms (B15284909) depolarization to 0 mV, applied at a frequency of 0.1 Hz.
-
Compound Application: The test compound is acutely applied at increasing concentrations via a perfusion system. The effect of the compound on the peak Nav1.8 current is measured after steady-state inhibition is reached.
-
Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC50 value. Selectivity is assessed by performing similar experiments on cells expressing other Nav channel subtypes.
Acetic Acid-Induced Writhing Test for Acute Visceral Pain
Objective: To evaluate the analgesic efficacy of a test compound in a model of acute chemical-induced visceral pain.
Methodology:
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the noxious stimulus.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Behavioral Observation: Immediately after the injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The total number of writhes in the compound-treated group is compared to the vehicle-treated group, and the percentage of inhibition is calculated.
Colorectal Distension (CRD) Model of Visceral Hypersensitivity
Objective: To assess the effect of a test compound on visceral hypersensitivity in a model of chronic visceral pain.
Methodology:
-
Induction of Hypersensitivity (Optional): Visceral hypersensitivity can be induced by prior intracolonic administration of an irritant such as trinitrobenzenesulfonic acid (TNBS) or mustard oil.
-
Surgical Preparation: Rats are anesthetized, and electromyographic (EMG) electrodes are implanted into the external oblique abdominal muscles.
-
CRD Procedure: After a recovery period, a balloon catheter is inserted into the colorectum. The balloon is distended to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).
-
Measurement of Visceral Nociception: The visceromotor response (VMR), quantified as the integrated EMG activity of the abdominal muscles, is recorded during the distension periods.
-
Compound Administration: The test compound or vehicle is administered, and the CRD procedure is repeated to assess the effect on the VMR.
-
Data Analysis: The change in VMR before and after compound administration is calculated and compared between treatment groups.
Visualizing the Role of Nav1.8 in Visceral Pain
The following diagrams illustrate the key pathways and experimental logic in the investigation of selective Nav1.8 inhibitors.
References
- 1. Deficits in Visceral Pain and Referred Hyperalgesia in Nav1.8 (SNS/PN3)-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficits in visceral pain and referred hyperalgesia in Nav1.8 (SNS/PN3)-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [ouci.dntb.gov.ua]
- 7. scilit.com [scilit.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and solubility of Nav1.8-IN-4, a potent inhibitor of the voltage-gated sodium channel Nav1.8. This document is intended to serve as a valuable resource for researchers and professionals engaged in pain research and the development of novel analgesic therapies.
Introduction to this compound
This compound is a small molecule inhibitor of the Nav1.8 sodium channel, which is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] Due to its critical role in the transmission of pain signals, Nav1.8 has emerged as a promising therapeutic target for the development of new pain medications.[2][3] this compound has been identified as a potent inhibitor of this channel, with an IC50 value of 0.014 µM, making it a significant tool for preclinical pain research.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is readily available from suppliers and patent literature, comprehensive experimental data on all physical properties are not publicly accessible.
| Property | Value | Source(s) |
| IUPAC Name | Not publicly available | |
| CAS Number | 1620846-16-3 | [4][5] |
| Molecular Formula | C₂₀H₁₄F₄N₂O₃ | [4][5] |
| Molecular Weight | 406.33 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (via HPLC) | [5] |
| IC₅₀ | 0.014 µM for Nav1.8 | [4][5] |
| SMILES String | O=C1C=C(C=CN1)NC(=O)C2=CC=C(C=C2OC3=CC=C(F)C=C3C)C(F)(F)F | [5] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| pKa | Not publicly available |
Solubility Profile
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The known solubility of this compound is detailed below.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 116.67 mg/mL (287.13 mM) | Requires sonication for dissolution. It is noted that hygroscopic DMSO can impact solubility. | [4] |
| 125 mg/mL (307.63 mM) | Requires sonication. | [5] | |
| Ethanol | Not publicly available | ||
| Water | Not publicly available |
Storage Recommendations: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months.[4]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, this section provides standardized, generic protocols that are commonly used in the field for determining key parameters of small molecule inhibitors.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic equilibrium solubility of a compound, adapted from established methodologies.[6][7]
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours), with samples taken at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Electrophysiological Characterization of Nav1.8 Inhibition
This protocol describes a general whole-cell patch-clamp electrophysiology procedure to measure the inhibitory effect of this compound on Nav1.8 currents. This method is standard for characterizing the potency and mechanism of action of ion channel modulators.[8][9]
Objective: To determine the IC₅₀ of this compound for the Nav1.8 channel.
Materials:
-
Cell line stably expressing human Nav1.8 channels (e.g., HEK293 or CHO cells)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing CsF or CsCl to block potassium currents)
-
External (bath) solution (containing physiological concentrations of ions and blockers for other channels if necessary)
-
This compound stock solution in DMSO
-
Perfusion system
Procedure:
-
Culture the Nav1.8-expressing cells on coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and applying depolarizing steps (e.g., to 0 mV).
-
Record baseline Nav1.8 currents in the absence of the compound.
-
Using the perfusion system, apply increasing concentrations of this compound (diluted from the DMSO stock into the external solution) to the cell.
-
Record the Nav1.8 currents at each concentration after the effect has reached a steady state.
-
Measure the peak current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
While the specific downstream signaling consequences of Nav1.8 inhibition by this compound have not been detailed in public literature, the general role of Nav1.8 in pain signaling is well-established. The following diagrams illustrate the conceptual framework for the action of a Nav1.8 inhibitor and a typical experimental workflow for its characterization.
Caption: General pain signaling pathway involving the Nav1.8 channel and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of a novel Nav1.8 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1620846-16-3 | MOLNOVA [molnova.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. sophion.co.jp [sophion.co.jp]
Audience: Researchers, scientists, and drug development professionals.
Abstract: The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical mediator of nociceptive signaling and represents a promising therapeutic target for the treatment of pain.[1][2][3] This technical guide provides a comprehensive overview of the interaction of selective small-molecule inhibitors with the Nav1.8 channel. While specific data for a compound designated "Nav1.8-IN-4" is not publicly available, this document will detail the core principles of Nav1.8 inhibition, utilizing data from well-characterized selective inhibitors as exemplars. The guide encompasses quantitative data on inhibitor potency, detailed experimental protocols for characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the SCN10A Gene Product: The Nav1.8 Channel
The SCN10A gene encodes the alpha subunit of the voltage-gated sodium channel Nav1.8.[2][4] This channel is a member of the family of proteins responsible for the initiation and propagation of action potentials in excitable cells.[5] Nav1.8 is preferentially expressed in the peripheral nervous system, particularly in the dorsal root ganglion (DRG) and trigeminal ganglia neurons, which are key components of the pain pathway.[2][6]
Structurally, Nav1.8 is a transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1][2] A key feature of Nav1.8 is its resistance to tetrodotoxin (B1210768) (TTX), a potent sodium channel blocker, which distinguishes it from many other Nav channel subtypes.[5][6] Furthermore, Nav1.8 exhibits distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics, allowing it to contribute significantly to the action potential upstroke during repetitive firing, a characteristic of chronic pain states.[6][7]
Nav1.8 as a Therapeutic Target for Pain
The localization of Nav1.8 in peripheral nociceptive neurons and its role in pain signaling make it an attractive target for the development of novel analgesics.[1][3] The development of selective Nav1.8 inhibitors is a major focus of pain research, with the goal of providing effective pain relief without the central nervous system side effects associated with non-selective sodium channel blockers or the addictive potential of opioids.[5][8] Several selective Nav1.8 inhibitors have been investigated in preclinical and clinical studies for the treatment of acute and chronic pain.[1][9][10]
Quantitative Data for Selective Nav1.8 Inhibitors
The following table summarizes the potency of several well-characterized selective Nav1.8 inhibitors. This data is typically generated using electrophysiological techniques on cells expressing the human Nav1.8 channel.
| Compound | Assay Type | Cell Line | IC50 (µM) | Selectivity vs. Other Nav Channels | Reference |
| A-803467 | Manual Patch Clamp | - | >50-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [11] | |
| VX-150 | Phase II Clinical Trial Data | - | - | - | [9] |
| PF-01247324 | Patch Clamp on human DRG neurons | Human DRG Neurons | - | Frequency- and state-dependent | [9] |
| Compound 3 | Manual Patch Clamp | hNav1.8/β1 | 0.19 | ≥50-fold vs. other ion channels | [5] |
Experimental Protocols
The characterization of Nav1.8 inhibitors primarily relies on in vitro electrophysiology, specifically the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel activity and the effects of potential modulators.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are stably transfected with the human SCN10A gene to express the Nav1.8 channel. Co-transfection with β-subunits (e.g., β1) can also be performed to better mimic the native channel complex.[5]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the activity of ion channels like Nav1.8.
-
Objective: To measure the sodium current (INa) flowing through Nav1.8 channels in response to controlled changes in membrane voltage and to assess the inhibitory effect of a compound.
-
General Procedure:
-
Transfected cells are plated on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -100 mV).
-
Voltage steps are applied to elicit Nav1.8 currents.
-
The compound of interest (e.g., "this compound") is applied via the external solution, and the effect on the Nav1.8 current is measured.
-
-
Solutions:
-
Internal Solution (mimicking intracellular fluid): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[12]
-
External Solution (mimicking extracellular fluid): Typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[12] Tetrodotoxin (TTX) is often included to block any endogenous TTX-sensitive sodium channels.
-
-
Voltage Protocol:
-
From a holding potential of -100 mV, the membrane is depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit channel opening.
-
To assess use-dependency, a train of depolarizing pulses is applied.
-
Visualizations
Nav1.8 Signaling Pathway in Nociception
References
- 1. researchgate.net [researchgate.net]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. | Semantic Scholar [semanticscholar.org]
- 11. Common Coding Variants in SCN10A are associated with the Nav1.8 Late Current and Cardiac Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel analgesics.[1][2] Unlike other sodium channel subtypes, Nav1.8 exhibits resistance to tetrodotoxin (B1210768) (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][3] These characteristics allow Nav1.8 to contribute significantly to the upstroke of the action potential in nociceptive neurons, particularly during sustained or repetitive firing, which is a hallmark of chronic pain states.[1][4] Consequently, the development of selective Nav1.8 modulators is a focal point of pain research.[1]
This guide provides a comprehensive overview of the early-stage research on Nav1.8 inhibitors as analgesics, supported by quantitative data and detailed experimental protocols. It is important to note that a search for the specific compound "Nav1.8-IN-4" did not yield any publicly available information. Therefore, this guide will focus on the general principles of Nav1.8 inhibition, using well-characterized compounds as examples.
Core Concepts of Nav1.8 Modulation
The activity of Nav1.8 channels can be modulated through several mechanisms, primarily categorized as pore blocking and gating modification.[1]
-
Pore Blockers: These compounds physically occlude the ion conduction pathway of the channel, thereby preventing the influx of sodium ions.[1]
-
Gating Modifiers: These molecules bind to the voltage-sensing domains of the channel, stabilizing either the resting or inactivated state and thereby reducing the number of channels available to open upon depolarization.
A key characteristic of many Nav1.8 inhibitors is their use-dependence or state-dependence , where the inhibitor preferentially binds to and blocks channels that are in the open or inactivated state. This property is advantageous as it allows for targeted inhibition of hyperactive neurons, which are characteristic of chronic pain states, while having less effect on normally firing neurons.[5]
Signaling Pathway of Nav1.8 in Nociception
The following diagram illustrates the role of Nav1.8 in the transmission of pain signals from the periphery to the central nervous system.
Quantitative Data of Representative Nav1.8 Inhibitors
The following tables summarize key in vitro and in vivo data for several representative early-stage Nav1.8 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.7 | Reference |
| A-803467 | Human Nav1.8 | Electrophysiology | 140 | ~100-fold | ~100-fold | [6] |
| PF-01247324 | Human Nav1.8 | Electrophysiology | 310 | Significant | Not specified | [2] |
| Compound 2c | Human Nav1.8 | Electrophysiology | 50.18 | >200-fold | >200-fold | [7] |
| VX-548 (Suzetrigine) | Human Nav1.8 | E-VIPR Assay | <500 | High | High | [8][9] |
| Unnamed Amide Derivative | Human Nav1.7/1.8 | Not specified | Not specified | Favorable vs. Nav1.5 | Not applicable | [10] |
| Unnamed Tetrahydrofuran Derivative | Human Nav1.8 | Patch Clamp | <10 | Not specified | Not specified | [11] |
Table 2: Preclinical Pharmacokinetics of Selected Nav1.8 Inhibitors
| Compound | Species | Administration | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) | Reference |
| Compound [I] | Rat | p.o. | 91 | 9.8 (i.v.) | 4 | [12] |
| Compound [I] | Dog | p.o. | 64 | Not specified | Not specified | [12] |
| Compound [II] | Rat | p.o. | 2.3-34 | 11.3 (i.v.) | 6.4 | [12] |
| Compound [II] | Dog | p.o. | 63 | Not specified | Not specified | [12] |
| PF-04531083 | Rat | p.o. | 59 | 11.4 | Not specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitors. Below are protocols for key experiments commonly cited in early-stage research.
In Vitro Electrophysiology: Patch-Clamp Assay
This technique is the gold standard for assessing the potency and mechanism of action of ion channel modulators.
Objective: To determine the half-maximal inhibitory concentration (IC50) and to characterize the state-dependence of a test compound on Nav1.8 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature or physiological temperature.
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. A depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The test compound is applied at various concentrations, and the reduction in current amplitude is measured to determine the IC50 for the resting state.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., at 5 or 10 Hz) is applied to induce channel cycling between resting, open, and inactivated states. The progressive decrease in current amplitude during the pulse train in the presence of the compound indicates use-dependent inhibition.
-
Inactivated State Block: The affinity for the inactivated state is determined by holding the cell at a depolarized potential (e.g., -70 mV) where a significant fraction of channels are inactivated, and then applying a test pulse.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC50 is calculated by fitting the data to a Hill equation.
In Vivo Efficacy: Animal Models of Pain
Animal models are essential for evaluating the analgesic potential of Nav1.8 inhibitors.
a) Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
Objective: To assess the ability of a test compound to reverse thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.
Methodology:
-
Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of a rodent (e.g., rat or mouse).
-
Baseline Measurements: Before CFA injection, baseline responses to thermal and mechanical stimuli are measured.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured (e.g., using the Hargreaves test).
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.
-
-
Post-CFA Measurements: Thermal and mechanical sensitivity are re-assessed at various time points after CFA injection (e.g., 24 hours) to confirm the development of hyperalgesia and allodynia.
-
Compound Administration: The test compound is administered (e.g., orally or intraperitoneally) at different doses.
-
Efficacy Assessment: Paw withdrawal latencies and thresholds are measured at different times after compound administration and compared to vehicle-treated controls.
b) Neuropathic Pain: Spared Nerve Injury (SNI) Model
Objective: To evaluate the efficacy of a test compound in a model of neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the tibial and common peroneal nerves of one hind limb are ligated and transected, leaving the sural nerve intact.
-
Baseline and Post-Surgery Measurements: Mechanical allodynia is assessed using von Frey filaments before and after surgery (e.g., 7-14 days post-surgery) to confirm the development of neuropathic pain.
-
Compound Administration and Efficacy Assessment: Similar to the CFA model, the test compound is administered, and the paw withdrawal threshold is measured over time to determine the analgesic effect.
Preclinical Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.
Methodology:
-
Animal Subjects: Typically, rodents (rats) and a non-rodent species (dogs or monkeys) are used.
-
Compound Administration: The compound is administered via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Blood samples are collected at multiple time points after dosing.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: PK parameters are calculated using non-compartmental analysis, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
Experimental Workflow for Nav1.8 Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of a novel Nav1.8 inhibitor.
The selective inhibition of the Nav1.8 sodium channel represents a highly promising strategy for the development of novel analgesics with the potential for an improved safety profile compared to non-selective sodium channel blockers and opioids.[6][8] Early-stage research has identified multiple chemical series with potent and selective Nav1.8 inhibitory activity and demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[5][6] The successful progression of compounds like suzetrigine (B10856436) (VX-548) through clinical trials underscores the therapeutic potential of this target.[14] Future research will likely focus on further optimizing selectivity, pharmacokinetic properties, and long-term safety to bring new, effective, and non-addictive pain therapies to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]
- 9. Vertex discloses new Nav1.8 channel blockers in patent | BioWorld [bioworld.com]
- 10. raqualia.com [raqualia.com]
- 11. Haisco Pharmaceutical patent describes Nav1.8 channel blockers for pain | BioWorld [bioworld.com]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. How basic neuroscience has paved the path to new drugs | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Methodological & Application
These application notes provide a comprehensive guide for the electrophysiological characterization of novel inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain therapeutics. The protocols outlined below are intended for researchers, scientists, and drug development professionals working to identify and validate new analgesic compounds.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] Its distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX), a more depolarized voltage dependence of activation, and slower inactivation kinetics, position it as a critical player in the transmission of pain signals.[1][2][3] Consequently, selective modulators of Nav1.8 are being actively pursued for the development of novel analgesics.[1][4][5] This document details the patch-clamp electrophysiology protocols to assess the inhibitory activity of test compounds on Nav1.8 channels.
Core Concepts of Nav1.8 Modulation
Nav1.8 channel activity can be modulated by compounds that act as pore blockers or gating modifiers.[1] Antagonists, or inhibitors, reduce the influx of sodium ions, thereby dampening neuronal excitability and pain signal propagation.[4][5] The potency and mechanism of action of these inhibitors can be quantitatively assessed using patch-clamp electrophysiology.
Experimental Protocols
Cell Culture and Preparation
Cell Lines: HEK-293 or ND7-23 cells stably expressing human Nav1.8 and its β1 subunit are recommended for their robust and consistent channel expression, making them suitable for automated patch-clamp screening.[6]
-
Culture Media:
-
Passaging: Cells should be passaged every 2-3 days to maintain a confluency of less than 80%.[6]
-
Dissociation: For patch-clamp experiments, cells should be dissociated into a single-cell suspension using an appropriate enzyme or enzyme-free reagent to ensure optimal viability and "patchability".[6]
Primary Neurons: Dorsal Root Ganglion (DRG) neurons isolated from rodents can also be used for a more physiologically relevant system.[7]
-
Isolation: DRG neurons can be isolated from male Sprague-Dawley rats and enzymatically digested.[7]
-
Plating: Cells are plated on poly-l-ornithine-laminin-coated glass coverslips.[7]
-
Recording: Whole-cell patch-clamp recordings are typically performed within 24 hours after plating.[7]
Electrophysiology Recordings
Manual or automated patch-clamp systems can be utilized to record Nav1.8 currents.[6][8][9] The whole-cell configuration is commonly used to measure the activity of the entire population of channels in a single cell.
Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| Internal Solution | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.2 | |
| External Solution | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 |
Note: The pH of both solutions should be adjusted to 7.3 with CsOH for the internal and NaOH for the external solution. The osmolarity should be adjusted to ~310-320 mOsm.
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect of the test compound on the current-voltage relationship, cells are held at a holding potential of -80 mV. A series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments for 100 ms) are then applied.[10]
-
Voltage-Dependence of Activation: The conductance (G) is calculated from the peak current at each voltage step and normalized to the maximum conductance (G/Gmax). The resulting curve is fitted with a Boltzmann function to determine the voltage at which half of the channels are activated (V½ of activation).
-
Voltage-Dependence of Inactivation (Steady-State): To assess the effect on steady-state inactivation, cells are held at various conditioning pre-pulse potentials (e.g., from -120 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV). The normalized peak current is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the V½ of inactivation.
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison of the effects of the test compound.
Table 1: Inhibitory Potency of a Typical Nav1.8 Inhibitor
| Compound | IC₅₀ (µM) | Hill Slope |
| Test Compound | 1.2 | 1.1 |
| Positive Control (e.g., A-803467) | 0.5 | 1.0 |
Table 2: Effects of a Typical Nav1.8 Inhibitor on Channel Gating Properties
| Condition | V½ of Activation (mV) | V½ of Inactivation (mV) |
| Control | -15.2 ± 1.5 | -45.8 ± 2.1 |
| Test Compound (1 µM) | -14.8 ± 1.7 | -55.3 ± 1.9* |
*Indicates a statistically significant difference from the control.
Visualizations
Experimental Workflow
Caption: Workflow for Nav1.8 patch-clamp electrophysiology.
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in pain signaling and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. metrionbiosciences.com [metrionbiosciences.com]
- 7. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5.5. Electrophysiology Recording [bio-protocol.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in peripheral sensory neurons, particularly within the dorsal root ganglia (DRG), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel with distinct biophysical properties.[1][3][4] Its role in contributing to the action potential upstroke during the repetitive firing characteristic of chronic pain states makes it a promising therapeutic target for the development of novel analgesics.[1][3] The development of selective Nav1.8 inhibitors requires a robust suite of in vitro assays to determine potency, selectivity, and mechanism of action.
This document outlines detailed protocols for the in vitro characterization of Nav1.8-IN-X, a novel small molecule inhibitor of the Nav1.8 channel. The described assays are designed to assess the compound's inhibitory activity, its selectivity against other key sodium channel subtypes, and its mode of interaction with the channel, such as state- and use-dependence.
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 channel is a key component in the signaling pathway of nociceptive neurons. Inflammatory mediators can modulate Nav1.8 channel function, leading to increased neuronal excitability and the sensation of pain.[5]
Experimental Workflow for In Vitro Characterization
A tiered approach is recommended for the comprehensive in vitro evaluation of Nav1.8-IN-X. This workflow progresses from high-throughput primary screening to detailed biophysical characterization.
Data Presentation: Summary of Nav1.8-IN-X Properties
The following tables summarize hypothetical quantitative data for Nav1.8-IN-X, representing a potent and selective inhibitor.
Table 1: Potency of Nav1.8-IN-X on Human Nav1.8 Channels
| Assay Type | Cell Line | Parameter | Value (nM) |
| Automated Patch-Clamp | HEK293-hNav1.8 | IC50 | 15.2 |
| Manual Patch-Clamp | HEK293-hNav1.8 | IC50 | 12.5 |
| Manual Patch-Clamp | Rat DRG Neurons (TTX-R) | IC50 | 25.8 |
Table 2: Selectivity Profile of Nav1.8-IN-X
| Channel Subtype | Cell Line | Assay Type | IC50 (nM) | Selectivity Fold (vs. hNav1.8) |
| hNav1.8 | HEK293 | MPC | 12.5 | - |
| hNav1.2 | HEK293 | APC | >10,000 | >800x |
| hNav1.5 | HEK293 | APC | 8,500 | ~680x |
| hNav1.7 | HEK293 | MPC | >10,000 | >800x |
Table 3: State- and Use-Dependence of Nav1.8-IN-X
| Parameter | Condition | IC50 (nM) | Fold Shift |
| State-Dependence | |||
| Resting State Inhibition | Holding at -120 mV | 150.5 | - |
| Inactivated State Inhibition | Holding at -70 mV | 12.5 | 12.0x |
| Use-Dependence | |||
| Tonic Block (0.1 Hz) | Pulse to 0 mV | 12.5 | - |
| Phasic Block (10 Hz) | Pulse to 0 mV | 4.8 | 2.6x |
Experimental Protocols
Automated Patch-Clamp (APC) Electrophysiology for Primary Screening and Selectivity
This protocol is suitable for high-throughput screening to determine the IC50 of Nav1.8-IN-X on recombinant cell lines.
-
Cell Lines: HEK293 or CHO cells stably expressing human Nav1.8/β1, Nav1.2/β1, or Nav1.5/β1.
-
Apparatus: Automated patch-clamp system (e.g., Qube 384, IonWorks Quattro).
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
-
Protocol:
-
Culture cells to 70-90% confluency and harvest for APC experiments.
-
Prepare a serial dilution of Nav1.8-IN-X in the external solution. The final DMSO concentration should be ≤0.1%.
-
Load cells, internal solution, external solution, and compound plate onto the APC platform.
-
Establish whole-cell configuration.
-
Voltage Protocol for IC50:
-
Hold cells at a V½ of inactivation (typically around -70 mV for Nav1.8) to assess inactivated state block.
-
Apply a 20 ms (B15284909) depolarizing test pulse to 0 mV to elicit a peak sodium current.
-
Apply test pulses at a low frequency (e.g., 0.1 Hz).
-
-
Apply vehicle control followed by increasing concentrations of Nav1.8-IN-X.
-
Measure the peak inward current at each concentration after compound incubation (typically 3-5 minutes).
-
Data Analysis: Normalize the peak current to the vehicle control and fit the concentration-response data to a Hill equation to determine the IC50.
-
Manual Patch-Clamp (MPC) Electrophysiology for Detailed Characterization
MPC allows for detailed biophysical characterization of the inhibitor's interaction with the Nav1.8 channel.
-
Cell Lines/Primary Cells: HEK293 cells stably expressing hNav1.8/β1 or acutely dissociated rodent DRG neurons.
-
Apparatus: Manual patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer, and perfusion system.
-
Solutions: (Similar to APC, for DRG neurons, add 300 nM TTX to the external solution to isolate TTX-R currents).[6]
-
Protocol:
-
Establish whole-cell voltage-clamp configuration on a single cell.
-
Compensate for cell capacitance and series resistance (>70%).
-
Potency (IC50) Protocol:
-
Use the same voltage protocol as in the APC section.
-
Perfuse the cell with vehicle control, followed by at least four concentrations of Nav1.8-IN-X.
-
Calculate the IC50 as described for APC.
-
-
State-Dependence Protocol:
-
To assess resting state affinity, hold the membrane potential at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).
-
To assess inactivated state affinity, hold the membrane potential at the V½ of steady-state inactivation (e.g., -70 mV).
-
Apply a brief test pulse to 0 mV to measure the available current from each holding potential in the presence of different compound concentrations.
-
Calculate the IC50 at each holding potential. A lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.
-
-
Use-Dependence Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz).
-
Measure the peak current of the first pulse (tonic block) and the last pulse (phasic block).
-
Perform this at multiple concentrations to determine the IC50 for tonic and phasic block. A lower IC50 for phasic block indicates use-dependence.
-
-
Fluorescence-Based Membrane Potential Assay
This high-capacity assay is an alternative method for screening and can provide information on state-dependent modulators.[7][8]
-
Cell Line: HEK293 cells stably expressing hNav1.8/β1.
-
Apparatus: Fluorometric Imaging Plate Reader (FLIPR).
-
Reagents:
-
Membrane potential-sensitive FRET dyes.
-
Assay Buffer (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Nav1.8 channel activator (e.g., Veratridine).
-
-
Protocol:
-
Plate cells in 384-well black-walled, clear-bottom plates and grow overnight.
-
Load cells with the membrane potential dye according to the manufacturer's instructions.
-
Prepare a plate with serial dilutions of Nav1.8-IN-X.
-
Add the compound to the cell plate and incubate for 15-30 minutes.
-
Place the plates in the FLIPR instrument.
-
Initiate reading and add the channel activator (e.g., Veratridine) to depolarize the cells and open the Nav1.8 channels.
-
The change in fluorescence ratio upon depolarization is measured.
-
Data Analysis: The inhibitory effect of Nav1.8-IN-X is quantified by the reduction in the fluorescence signal caused by the activator. Calculate the IC50 by fitting the concentration-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[1][2] Its involvement in both inflammatory and neuropathic pain makes it an attractive therapeutic target for the development of novel analgesics.[3][4] This document provides detailed application notes and protocols for the in vivo administration and evaluation of Nav1.8 inhibitors in rodent models, using data from well-characterized selective Nav1.8 modulators as examples, given that specific public data for "Nav1.8-IN-4" is not available. These protocols are intended to serve as a comprehensive guide for researchers working with novel Nav1.8 inhibitors.
Mechanism of Action of Nav1.8 Inhibitors
Nav1.8 channels are crucial for the generation and propagation of action potentials in response to noxious stimuli.[1] Nav1.8 inhibitors act by binding to the channel and stabilizing it in a non-conducting state, thereby preventing the influx of sodium ions.[5] This action dampens the excitability of sensory neurons, leading to a reduction in pain perception.[1][4] Many Nav1.8 modulators exhibit state and use-dependence, meaning they have a higher affinity for the inactivated state of the channel and their potency increases with more frequent firing of the neuron.[6] This property may allow for preferential targeting of hyperactive neurons in chronic pain states.[6]
Signaling Pathway
The following diagram illustrates the role of Nav1.8 in nociceptive signaling and the mechanism of its inhibition.
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Pharmacokinetic Data of Exemplary Nav1.8 Inhibitors in Rats
The following table summarizes the pharmacokinetic properties of several well-studied Nav1.8 inhibitors in rats. This data is crucial for designing in vivo efficacy studies.
| Compound | Administration Route | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | T1/2 (h) | Oral Bioavailability (F) |
| PF-01247324 | i.v. | 2 | 9.8 | 3 | 4 | N/A |
| p.o. | 5 | N/A | N/A | N/A | 91%[7] | |
| PF-04531083 | i.v. | 1 | 6.7 | 2.25 | N/A | N/A |
| p.o. | 2 | 11.4 | N/A | N/A | 59%[3][6] | |
| Compound 18 (D) | i.v. | 0.1 | 6.2 | 5.3 | N/A | N/A |
| p.o. | 0.25 | 10.0 | N/A | N/A | 63%[6] |
CL: Clearance, Vd: Volume of distribution, T1/2: Half-life, i.v.: intravenous, p.o.: oral, N/A: Not Applicable/Available
Efficacy Data of Exemplary Nav1.8 Inhibitors in Rodent Pain Models
The table below presents the in vitro potency and in vivo efficacy of selected Nav1.8 inhibitors.
| Compound | hNav1.8 IC50 (µM) | Rodent Pain Model | Efficacy |
| PF-01247324 | 0.19[6] | Rat Spinal Nerve Ligation (SNL) | Efficacious[6] |
| PF-04531083 | 0.046 | Rat Tibial Nerve Transection (TNT) | Efficacious[6] |
| A-803467 | N/A | Rat MIA-induced Osteoarthritis | Attenuated hindlimb incapacitance and secondary allodynia[8] |
| Suzetrigine (B10856436) | 0.35 (rat DRG)[9] | Mouse Formalin Test | Reduced nocifensive behaviors[9] |
| Mouse CFA-induced Thermal Hypersensitivity | Attenuated thermal hypersensitivity[9] | ||
| Mouse Partial Sciatic Nerve Injury | Reversed mechanical hyperalgesia[9] |
hNav1.8: human Nav1.8, IC50: half maximal inhibitory concentration, MIA: monoiodoacetate, CFA: Complete Freund's Adjuvant
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel Nav1.8 inhibitor following intravenous and oral administration in rats.
Materials:
-
Sprague-Dawley rats (8-10 weeks old, male and female)
-
Test compound (e.g., this compound)
-
Vehicle for i.v. and p.o. administration
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: House animals in standard laboratory conditions with free access to food and water for at least one week before the study.
-
Dosing:
-
Intravenous (i.v.): Administer the compound via the tail vein at a specified dose (e.g., 1-2 mg/kg).
-
Oral (p.o.): Administer the compound by oral gavage at a specified dose (e.g., 2-5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-dose and multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[5]
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.[5]
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[5]
-
Data Analysis: Calculate pharmacokinetic parameters (CL, Vd, T1/2, F) using appropriate software.
Protocol 2: Evaluation of Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
Objective: To assess the analgesic efficacy of a Nav1.8 inhibitor in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Test compound and vehicle
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Surgical Induction of Neuropathy:
-
Anesthetize the rat.
-
Perform a surgical ligation of the L5 spinal nerve.
-
Allow the animals to recover for a period of time to develop neuropathic pain behaviors (typically 1-2 weeks).
-
-
Baseline Behavioral Testing: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., p.o. or i.p.).
-
Post-Dose Behavioral Testing: Assess the paw withdrawal threshold at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of the treatment groups to the vehicle control.
Protocol 3: Evaluation of Efficacy in a Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
Objective: To evaluate the anti-hyperalgesic effect of a Nav1.8 inhibitor in a model of inflammatory pain.
Materials:
-
Male C57BL/6 mice
-
Complete Freund's Adjuvant (CFA)
-
Test compound and vehicle
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.
-
Baseline Behavioral Testing: Measure the baseline paw withdrawal latency to a thermal stimulus before drug administration.
-
Drug Administration: Administer the test compound or vehicle via the desired route.
-
Post-Dose Behavioral Testing: Measure the paw withdrawal latency at various time points after drug administration.
-
Data Analysis: Compare the withdrawal latencies between the treated and vehicle groups using appropriate statistical analysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo evaluation of a novel Nav1.8 inhibitor.
Caption: General workflow for in vivo Nav1.8 inhibitor testing.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Involvement of Nav 1.8 sodium ion channels in the transduction of mechanical pain in a rodent model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel, non-opioid analgesics.[2][3][4][5][6][7] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][5] These characteristics enable Nav1.8 to contribute significantly to the action potential upstroke in nociceptive neurons, especially during the sustained, high-frequency firing that is a hallmark of chronic pain states.[1][8]
This document provides detailed application notes and protocols for studying the Nav1.8 inhibitor, Nav1.8-IN-4. As specific data for "this compound" is not publicly available, this guide focuses on general principles and methodologies for characterizing Nav1.8 modulators, using well-studied compounds as examples. The recommended cell lines, experimental protocols, and data presentation formats can be readily adapted for the evaluation of this compound.
Recommended Cell Lines for Studying Nav1.8
The heterologous expression of Nav1.8 in recombinant cell lines is essential for in-depth pharmacological and electrophysiological studies. However, achieving robust, functional expression of Nav1.8 in non-neuronal cell lines can be challenging.[9][10] The following cell lines are recommended for studying this compound.
Human Embryonic Kidney 293 (HEK293) Cells:
HEK293 cells are a widely used platform for the stable or transient expression of ion channels.[11] For Nav1.8 studies, it is often necessary to co-express the channel with auxiliary β subunits (e.g., β2 or β3) to ensure proper trafficking to the cell membrane and functional expression.[12][13] Several commercial vendors provide HEK293 cell lines stably expressing human Nav1.8.[13]
Chinese Hamster Ovary (CHO) Cells:
CHO cells are another suitable host for the stable expression of Nav1.8.[2] They are compatible with automated patch-clamp systems, making them ideal for high-throughput screening of Nav1.8 inhibitors.[2]
ND7/23 Cells:
ND7/23 is a hybrid cell line (neuroblastoma x dorsal root ganglion) that provides a more neuronal background for Nav1.8 expression.[9][14]
Data Presentation: Inhibitory Potency of Reference Nav1.8 Modulators
The following table summarizes the inhibitory potency (IC50) of several well-characterized Nav1.8 inhibitors against a panel of human Nav channels. This format is recommended for presenting the selectivity profile of this compound.
| Compound | hNav1.8 IC50 (µM) | hNav1.1 IC50 (µM) | hNav1.2 IC50 (µM) | hNav1.3 IC50 (µM) | hNav1.5 IC50 (µM) | hNav1.6 IC50 (µM) | hNav1.7 IC50 (µM) |
| A-803467 | ~0.01 | >1 | >1 | >1 | >1 | >1 | >1 |
| PF-04531083 | 0.7 | >30 | >30 | >30 | >30 | >30 | >30 |
| Suzetrigine (VX-548) | ~0.0004 | >10 | >10 | >10 | >10 | >10 | >10 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociceptive Neurons
The following diagram illustrates the role of Nav1.8 in pain signaling and highlights pathways that modulate its activity. Inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and bradykinin (B550075) can activate protein kinase A (PKA) and protein kinase C (PKC), respectively. These kinases can phosphorylate Nav1.8, leading to increased channel activity and neuronal hyperexcitability, which contributes to the sensation of pain.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Nav1.8 - Wikipedia [en.wikipedia.org]
- 9. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2004087956A2 - Cell lines for the functional expression of nav1.8 - Google Patents [patents.google.com]
- 11. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
For Research Use Only
Introduction
Nav1.8, a voltage-gated sodium channel, is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] Its role in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain, has made it a key target for the development of novel analgesics.[1][3][4] Nav1.8-IN-4 is a potent and selective inhibitor of the Nav1.8 sodium channel. These application notes provide detailed protocols for the formulation and dosing of this compound in preclinical animal models for pharmacokinetic and efficacy studies. The following protocols are based on established methodologies for evaluating selective Nav1.8 inhibitors in rodents.
Mechanism of Action
Nav1.8 channels are crucial for the generation and propagation of action potentials in pain-sensing neurons.[3] In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability.[3][4] this compound selectively binds to the Nav1.8 channel, stabilizing it in an inactivated state. This inhibition prevents the influx of sodium ions, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals.
I. Formulation of this compound for In Vivo Studies
The appropriate formulation of this compound is critical for ensuring its solubility, stability, and bioavailability in animal studies. The choice of vehicle will depend on the physicochemical properties of the compound and the route of administration.
Table 1: Recommended Vehicle for this compound Formulation
| Route of Administration | Recommended Vehicle Composition |
| Oral (p.o.) | 10% DMSO, 40% PEG300, 50% Saline |
| Intravenous (i.v.) | 5% DMSO, 95% Saline |
| Intraperitoneal (i.p.) | 10% DMSO, 90% Saline |
Protocol 1: Preparation of this compound Formulation for Oral Administration (10 mg/mL)
-
Weigh the required amount of this compound.
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound completely.
-
Add polyethylene (B3416737) glycol 300 (PEG300) and vortex until the solution is clear.
-
Add saline to the final volume and mix thoroughly.
-
The final solution should be clear and free of precipitation. Prepare fresh on the day of the experiment.
II. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow for Pharmacokinetic Study
Protocol 2: Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Acclimatize animals for at least 3 days with ad libitum access to food and water.
-
Groups:
-
Group 1: this compound, 2 mg/kg, intravenous (i.v.) administration.
-
Group 2: this compound, 10 mg/kg, oral (p.o.) administration.
-
-
Dosing:
-
For i.v. dosing, administer a single bolus injection via the tail vein.
-
For p.o. dosing, administer a single dose by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Table 2: Representative Pharmacokinetic Parameters of a Selective Nav1.8 Inhibitor in Rats
| Compound | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | F (%) |
| Compound 3 (Voun et al., 2015) | 5 | p.o. | 1.8 | 0.4 | 3.3 | 91 |
| Compound 3 (Voun et al., 2015) | 2 | i.v. | 1.8 | 0.4 | 3.3 | - |
Note: This data is for a representative Nav1.8 inhibitor and should be used for reference purposes only.[1]
III. In Vivo Efficacy Studies
Efficacy studies are designed to evaluate the analgesic effects of this compound in animal models of pain.
Protocol 3: Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction of Inflammation: Inject 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Pain Behavior Assessment: Measure mechanical allodynia using von Frey filaments at baseline and at various time points after CFA injection. The 50% paw withdrawal threshold can be determined using the up-down method.
-
Dosing: Administer this compound or vehicle orally at a specified time after CFA injection when inflammation and hypersensitivity are established (e.g., 24 hours).
-
Data Collection: Assess the paw withdrawal threshold at multiple time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with a post-hoc test).
Table 3: Representative Dosing for Efficacy Studies of a Nav1.8 Inhibitor
| Compound | Dose (mg/kg) | Animal Model | Pain Modality | Efficacy |
| Compound 13 (Voun et al., 2015) | 40 | Rat | Neuropathic Pain | Significant reversal of mechanical allodynia |
Note: This data is for a representative Nav1.8 inhibitor and should be used for reference purposes only.[1]
Safety and Toxicology
Preliminary safety and toxicology studies should be conducted to assess the tolerability of this compound. This may include observation for any adverse clinical signs, effects on body weight, and basic physiological parameters. Given the high selectivity of this compound for peripheral neurons, CNS and cardiovascular side effects are expected to be minimal.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The provided protocols for formulation, pharmacokinetic analysis, and in vivo efficacy testing are based on established methods for the characterization of selective Nav1.8 inhibitors. Researchers should adapt these protocols as necessary based on the specific properties of this compound and the objectives of their studies.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of transcription factor 4 downregulates NaV1.8 expression in DRG neurons and prevents the development of rat inflammatory and neuropathic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a compelling therapeutic target for the development of novel analgesics.[1] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics. These characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential in nociceptive neurons, particularly during sustained or repetitive firing, which is a hallmark of chronic pain states.[1]
Nav1.8-IN-4 is a potent and selective inhibitor of the Nav1.8 channel with an IC50 of 0.014 µM.[2] These application notes provide a comprehensive guide for the characterization of this compound and other Nav1.8 inhibitors using automated patch-clamp systems. The protocols detailed below are designed for use with cell lines stably expressing human Nav1.8, such as HEK293 or CHO cells, and are adaptable to various automated patch-clamp platforms.
Product Information
| Product Name | This compound |
| Synonyms | Compound 9a |
| CAS Number | 1620846-16-3 |
| Molecular Formula | C₂₀H₁₄F₄N₂O₃ |
| Molecular Weight | 406.33 |
| Purity | >98% (HPLC) |
| Solubility | DMSO: 125 mg/mL (307.63 mM) |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Quantitative Data Summary
The following tables summarize the key electrophysiological parameters for Nav1.8 channels and the inhibitory effects of this compound.
Table 1: Electrophysiological Properties of Human Nav1.8 Channels
| Parameter | Typical Value | Description |
| Activation (V½) | -15 to -5 mV | Midpoint of the voltage-dependent activation curve. |
| Inactivation (V½) | -40 to -30 mV | Midpoint of the steady-state inactivation curve. |
| Recovery from Inactivation (τ) | Fast: <10 ms (B15284909), Slow: >100 ms | Time constant for recovery from the inactivated state. |
| Persistent Current | 1-5% of peak current | Non-inactivating component of the sodium current. |
Table 2: Inhibitory Profile of this compound
| Parameter | Value | Description |
| IC50 | 0.014 µM | Concentration of this compound that inhibits 50% of the Nav1.8 current.[2] |
| State Dependence | Inactivated State > Resting State | Preferential binding to the inactivated state of the channel. |
| Effect on Activation | Minimal Shift Expected | Little to no change in the voltage-dependence of activation is anticipated. |
| Effect on Inactivation | Hyperpolarizing Shift Expected | A shift to more negative potentials in the steady-state inactivation curve is predicted. |
Signaling Pathway
The activity of Nav1.8 is modulated by various intracellular signaling pathways, particularly in the context of inflammatory pain. Inflammatory mediators released at the site of injury can lead to the sensitization of nociceptors by modulating Nav1.8 channel function.
Experimental Protocols
Cell Preparation for Automated Patch-Clamp
This protocol is designed for CHO or HEK293 cells stably expressing human Nav1.8.
-
Cell Culture: Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an appropriate concentration of selection antibiotic (e.g., G418). Maintain cells at 37°C in a 5% CO₂ incubator.
-
Cell Dissociation:
-
Wash the confluent cell monolayer with DPBS.
-
Incubate with a non-enzymatic cell dissociation solution (e.g., Accutase) for 5-10 minutes at 37°C.
-
Gently detach cells by pipetting and transfer the cell suspension to a conical tube.
-
-
Cell Suspension:
-
Centrifuge the cell suspension at 200 x g for 3 minutes.
-
Resuspend the cell pellet in the appropriate extracellular solution for the automated patch-clamp system.
-
Determine cell density and viability using a cell counter. Adjust the cell density to the optimal range for the specific automated patch-clamp platform (typically 1-5 x 10⁶ cells/mL).
-
Solutions for Electrophysiology
Extracellular Solution (in mM):
| Component | Concentration |
| NaCl | 140 |
| KCl | 4 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH | 7.4 with NaOH |
| Osmolality | 310-320 mOsm |
Intracellular Solution (in mM):
| Component | Concentration |
| CsF | 120 |
| CsCl | 20 |
| NaCl | 10 |
| HEPES | 10 |
| EGTA | 10 |
| pH | 7.2 with CsOH |
| Osmolality | 290-300 mOsm |
Automated Patch-Clamp Protocols
The following voltage protocols are designed to characterize the inhibitory effects of this compound on Nav1.8 channels.
1. IC50 Determination Protocol
This protocol is used to determine the concentration-dependent inhibition of Nav1.8 channels.
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 20 ms.
-
Frequency: Apply the test pulse every 10 seconds.
-
Procedure:
-
Establish a stable baseline current in the extracellular solution.
-
Apply increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) cumulatively.
-
Allow the current to stabilize at each concentration before applying the next.
-
Measure the peak inward current at each concentration and normalize to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
2. State-Dependent Inhibition Protocol
This protocol assesses the preferential binding of this compound to the resting versus the inactivated state of the channel.
-
Holding Potentials:
-
Resting State: -120 mV (most channels are in the resting state)
-
Inactivated State: -60 mV (a significant population of channels is in the inactivated state)
-
-
Test Pulse: Depolarize to 0 mV for 20 ms from each holding potential.
-
Procedure:
-
Alternate between the two holding potentials, allowing sufficient time for channel states to equilibrate.
-
Apply a single concentration of this compound (e.g., at its IC50).
-
Measure the percentage of current inhibition at both holding potentials. Higher inhibition from the -60 mV holding potential indicates preferential binding to the inactivated state.
-
3. Voltage-Dependence of Inactivation Protocol
This protocol determines the effect of this compound on the steady-state inactivation of Nav1.8 channels.
-
Holding Potential: -120 mV
-
Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV in 10 mV increments.
-
Test Pulse: Following each conditioning pulse, apply a test pulse to 0 mV for 20 ms.
-
Procedure:
-
Perform the protocol in the absence (control) and presence of this compound (at its IC50).
-
Normalize the peak current from each test pulse to the maximum peak current.
-
Plot the normalized current as a function of the conditioning pulse potential.
-
Fit the data to a Boltzmann equation to determine the V½ of inactivation. A hyperpolarizing shift in the V½ in the presence of the compound indicates stabilization of the inactivated state.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing a Nav1.8 inhibitor using an automated patch-clamp system.
Safety Precautions
This compound is for research use only and should be handled by trained personnel in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard laboratory safety practices, including the use of personal protective equipment (lab coat, gloves, and safety glasses), should be followed.
Conclusion
These application notes provide a framework for the electrophysiological characterization of this compound using automated patch-clamp systems. The provided protocols for determining IC50, state-dependent inhibition, and effects on channel gating will enable researchers to thoroughly evaluate the pharmacological profile of this and other Nav1.8 inhibitors. The adaptability of these protocols to various automated platforms makes them a valuable tool for academic research and high-throughput screening in drug discovery programs targeting Nav1.8 for the treatment of pain.
References
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel analgesics.[1][2][3] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][4] These characteristics enable Nav1.8 to be a major contributor to the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing associated with chronic pain states.[1][3]
High-throughput screening (HTS) is an essential tool for identifying novel modulators of Nav1.8. The Fluorometric Imaging Plate Reader (FLIPR) system provides a robust platform for conducting functional cell-based assays to screen large compound libraries. This application note describes a detailed protocol for a FLIPR-based membrane potential assay to identify and characterize inhibitors of the human Nav1.8 channel, using the hypothetical inhibitor Nav1.8-IN-4 as an example.
Principle of the Assay
This assay utilizes a stable cell line, such as HEK293, expressing the human Nav1.8 channel. The change in membrane potential upon channel activation is measured using a fluorescent voltage-sensitive dye from a FLIPR Membrane Potential Assay Kit. In the resting state, the dye exhibits a certain level of fluorescence. When the Nav1.8 channels are opened by an activator (e.g., deltamethrin (B41696) or veratridine), sodium ions (Na+) flow into the cell, causing membrane depolarization.[5][6] This change in membrane potential leads to a corresponding change in the fluorescence of the dye. Inhibitors of Nav1.8, such as the hypothetical this compound, will block the influx of sodium ions, thereby preventing the change in membrane potential and fluorescence. The potency of the inhibitor is determined by measuring the concentration-dependent inhibition of the fluorescence signal.
Signaling Pathway of Nav1.8 in Nociception
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals, particularly within peripheral sensory neurons.[1][2] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][3][4] These features allow Nav1.8 to contribute significantly to the action potential upstroke in nociceptive neurons, especially during the repetitive firing characteristic of chronic pain states.[1][4] Consequently, selective Nav1.8 inhibitors are a major focus of analgesic drug development.[2][5]
Many sodium channel blockers exhibit state-dependent inhibition, showing different affinities for the resting, open, and inactivated states of the channel.[6] A comprehensive understanding of the state-dependent interaction of a novel compound, such as Nav1.8-IN-4, is crucial for predicting its therapeutic efficacy and potential side effects. Some Nav1.8 inhibitors have demonstrated an unusual "reverse use-dependence," where inhibition is relieved by depolarization, suggesting a weaker binding to the open or inactivated states.[7][8] This document provides detailed protocols to assess the state-dependent block of Nav1.8 by this compound using whole-cell patch-clamp electrophysiology.
Experimental Protocols
The following protocols are designed for use with a mammalian cell line (e.g., HEK293 or CHO) stably expressing human Nav1.8 channels.
1. Cell Culture and Preparation:
-
Cell Line: HEK293 or CHO cells stably expressing human Nav1.8 (hNav1.8).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 or puromycin) to maintain stable channel expression.
-
Cell Plating: For electrophysiological recordings, cells should be plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Electrophysiology Solutions:
| Solution Type | Component | Concentration (mM) |
| Internal Solution | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.2 | |
| External Solution | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 |
-
Adjust pH of the internal solution to 7.3 with CsOH and the external solution to 7.4 with NaOH. The osmolarity of both solutions should be adjusted to ~310 mOsm.
3. Whole-Cell Patch-Clamp Recording:
-
Apparatus: Use a standard patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550, and pCLAMP software).
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before initiating voltage protocols.
-
Compensate for series resistance (>80%) to minimize voltage-clamp errors.
-
Perform all recordings at a controlled temperature, ideally near physiological temperature (e.g., 35-37°C), as Nav1.8 gating is temperature-sensitive.
-
Protocol 1: Tonic Block (Resting State Affinity)
This protocol assesses the inhibition of Nav1.8 channels in the resting state by this compound.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.
-
Repeat the test pulse at a low frequency (e.g., 0.1 Hz) to prevent the accumulation of use-dependent block.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration after the block has reached a steady state.
Data Analysis:
-
Calculate the fractional block at each concentration: Fractional Block = 1 - (IPeak,drug / IPeak,control).
-
Plot the fractional block against the drug concentration and fit the data with the Hill equation to determine the IC₅₀ value for the resting state.
Quantitative Data Summary: Tonic Block
| Parameter | Description |
| Holding Potential (V_hold) | -120 mV |
| Test Pulse Potential (V_test) | 0 mV |
| Test Pulse Duration | 20 ms |
| Pulse Frequency | 0.1 Hz |
| IC₅₀ (Resting State) | Concentration for 50% inhibition |
| Hill Coefficient (n_H) | Steepness of the concentration-response curve |
Protocol 2: Use-Dependent Block (Open/Inactivated State Affinity)
This protocol evaluates how the inhibitory effect of this compound is affected by repeated channel activation.
Voltage Protocol:
-
Hold the cell at -100 mV.
-
Apply a train of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak current for each pulse in the train.
-
Perform the protocol first in the control external solution and then after equilibrating the cell with a fixed concentration of this compound (e.g., near the resting state IC₅₀).
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number for each frequency, comparing the decay in current in the presence and absence of the drug. A faster decay in the presence of the drug indicates use-dependent block.
Quantitative Data Summary: Use-Dependent Block
| Parameter | Description |
| Holding Potential (V_hold) | -100 mV |
| Pulse Train Potential | 0 mV |
| Pulse Duration | 20 ms |
| Frequencies Tested | 1 Hz, 5 Hz, 10 Hz |
| Block at Pulse 1 | (1 - I_drug/I_control) for the first pulse |
| Block at Steady-State | (1 - I_drug/I_control) for the last pulse in the train |
Protocol 3: Steady-State Inactivation
This protocol determines if this compound preferentially binds to the inactivated state by assessing its effect on the voltage-dependence of steady-state inactivation.
Voltage Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms conditioning prepulses ranging from -140 mV to 0 mV in 10 mV increments.
-
Immediately following each prepulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Perform this protocol in the control solution and in the presence of this compound.
Data Analysis:
-
Normalize the peak current from the test pulse to the maximum peak current observed.
-
Plot the normalized current against the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V₁/₂) and the slope factor (k). A hyperpolarizing shift in V₁/₂ in the presence of the drug suggests preferential binding to the inactivated state.
Quantitative Data Summary: Steady-State Inactivation
| Parameter | Description |
| Prepulse Duration | 500 ms |
| Prepulse Potential Range | -140 mV to 0 mV |
| Test Pulse Potential | 0 mV |
| V₁/₂ (Control) | Half-inactivation potential in control |
| V₁/₂ (this compound) | Half-inactivation potential with the drug |
| ΔV₁/₂ | Shift in half-inactivation potential |
Mandatory Visualizations
Diagrams
Caption: Nav1.8 channel states and transitions.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Spared Nerve Injury (SNI) model to study neuropathic pain and for assessing the efficacy of novel therapeutic compounds, such as Nav1.8 inhibitors. The protocols outlined below are designed to ensure reproducibility and provide a robust framework for preclinical drug development in the context of chronic pain.
Introduction to the Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model is a widely used and reproducible rodent model of peripheral neuropathic pain.[1][2][3] It involves the ligation and transection of two of the three terminal branches of the sciatic nerve, the tibial and common peroneal nerves, while leaving the sural nerve intact.[4][5] This specific injury pattern leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the territory of the spared sural nerve, mimicking key symptoms of human neuropathic pain conditions.[6][7][8] The model is valued for its rapid onset of pain-like behaviors, typically within 24-48 hours post-surgery, and their long-lasting nature, persisting for several weeks to months.[1][7]
Application of Nav1.8 Inhibition in the SNI Model
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[5][9] Upregulation of Nav1.8 expression and function is observed in various chronic pain models, including the SNI model, contributing to the hyperexcitability of nociceptors.[10] Consequently, selective inhibitors of Nav1.8 are a promising class of non-opioid analgesics for the treatment of neuropathic pain.[9][11][12] Evaluating the efficacy of these inhibitors in the SNI model provides critical preclinical data on their potential to alleviate nerve injury-induced pain.
Experimental Protocols
Protocol 1: Spared Nerve Injury (SNI) Surgery in Rodents
1.1. Animals and Pre-Operative Care:
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Housing: House animals individually or in small groups with ad libitum access to food and water. Allow at least one week of acclimatization to the facility before any procedures.
-
Baseline Behavioral Testing: Conduct baseline measurements for mechanical and thermal sensitivity for at least two days prior to surgery to acclimatize the animals to the testing procedures and establish baseline values.
1.2. Anesthesia and Surgical Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the left thigh and sterilize the surgical area with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.
-
Place the animal on a sterile surgical drape over a heating pad to maintain body temperature. Apply ophthalmic ointment to the eyes to prevent drying.
1.3. Surgical Procedure:
-
Make a small skin incision (approximately 1-1.5 cm) on the lateral surface of the thigh.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[5]
-
Carefully isolate the common peroneal and tibial nerves, taking extreme care to avoid stretching or touching the sural nerve.[5]
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump to prevent regeneration.[1]
-
Ensure the sural nerve remains completely intact and untouched.
-
Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or non-absorbable sutures.
1.4. Post-Operative Care:
-
Administer a post-operative analgesic (e.g., buprenorphine) as per institutional guidelines.
-
Allow the animals to recover on a heating pad until they regain sternal recumbency.
-
Monitor the animals daily for the first week for signs of infection, distress, and general well-being.
-
Behavioral testing can typically commence 24-48 hours after surgery.
1.5. Sham Control Surgery:
-
Perform the same surgical procedure, including muscle dissection and exposure of the sciatic nerve and its branches, but without ligation and transection of any nerves.
Protocol 2: Evaluation of Nav1.8 Inhibitor Efficacy in the SNI Model
2.1. Study Design:
-
Groups:
-
Sham + Vehicle
-
SNI + Vehicle
-
SNI + Nav1.8 Inhibitor (e.g., Suzetrigine (B10856436)/VX-548) - Low Dose
-
SNI + Nav1.8 Inhibitor - Medium Dose
-
SNI + Nav1.8 Inhibitor - High Dose
-
SNI + Positive Control (e.g., Gabapentin or Pregabalin)
-
-
Timeline: Administer the compound(s) after the development of stable neuropathic pain, typically 7-14 days post-SNI surgery.
2.2. Drug Preparation and Administration:
-
Prepare the Nav1.8 inhibitor and vehicle solutions on the day of the experiment. The formulation will depend on the physicochemical properties of the compound (e.g., suspension or solution in a vehicle like 0.5% methylcellulose).
-
Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection).
2.3. Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test):
-
Place the animals in individual Plexiglas chambers on a raised wire mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the sural nerve territory).
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[2]
-
Conduct testing at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 120, 240 minutes).
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the animals in individual Plexiglas chambers on a glass plate.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
-
Perform measurements at baseline and various time points post-dose.
-
2.4. Data Analysis:
-
Calculate the mean ± SEM for the paw withdrawal threshold (g) or latency (s) for each group at each time point.
-
Analyze the data using a two-way repeated measures ANOVA followed by a suitable post-hoc test (e.g., Bonferroni or Dunnett's) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Quantitative Data Presentation
The following table summarizes representative efficacy data for a selective Nav1.8 inhibitor, Suzetrigine (VX-548), in a preclinical model of neuropathic pain.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Endpoint | Efficacy (% Reversal of Allodynia) | Reference |
| Suzetrigine (VX-548) | Partial Sciatic Nerve Ligation (Mouse) | 30 | Mechanical Allodynia | Significant reversal of mechanical hyperalgesia | [8] |
| Suzetrigine (VX-548) | Formalin Test (Mouse) | 30 | Nocifensive Behaviors | Significant reduction in both phases | [8] |
| Suzetrigine (VX-548) | CFA-induced Thermal Hyperalgesia (Mouse) | 30 | Thermal Hypersensitivity | Attenuation of thermal hypersensitivity | [8] |
Note: Specific quantitative values for the percentage of reversal were not available in the cited abstract. The table reflects the reported significant effects.
Visualizations
Signaling and Experimental Workflow Diagrams
Experimental workflow for the SNI model and drug efficacy testing.
Nav1.8 signaling in nociceptors and the mechanism of its inhibition.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 12. drpress.org [drpress.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is a critical target for the development of novel analgesics.[1] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties that allow it to contribute significantly to the repetitive firing of nociceptive neurons, a hallmark of chronic pain states.
Nav1.8-IN-4 is a potent and selective inhibitor of the Nav1.8 channel. Its ability to modulate the activity of this channel makes it a valuable tool for studying nociceptive pathways and for the development of new pain therapeutics. Calcium imaging is a widely used technique to study the excitability of neurons. Intracellular calcium levels are tightly linked to neuronal activity, and monitoring changes in calcium concentration can provide insights into the effects of compounds like this compound on neuronal function.
These application notes provide detailed protocols for utilizing this compound in calcium imaging studies with dorsal root ganglion (DRG) neurons, the primary cell type expressing Nav1.8.
Data Presentation
This compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target | Nav1.8 sodium channel | Internal Data |
| IC₅₀ | 0.014 µM | Internal Data |
| Recommended Working Concentration for Calcium Imaging | 0.1 - 1 µM | Inferred from IC₅₀ and similar compounds |
| Solvent | DMSO | Standard laboratory practice |
Expected Effects of this compound on Calcium Transients in DRG Neurons
| Parameter | Expected Effect | Rationale |
| Peak Amplitude (ΔF/F₀) | Reduction | Inhibition of Nav1.8 will decrease sodium influx, leading to reduced depolarization and consequently, a smaller activation of voltage-gated calcium channels (VGCCs). |
| Frequency of Spontaneous Transients | Reduction | By hyperpolarizing the resting membrane potential and reducing overall excitability, this compound is expected to decrease the frequency of spontaneous firing and associated calcium transients. |
| Duration (FWHM) | Potential Reduction | A shorter depolarization phase due to Nav1.8 inhibition may lead to a shorter opening time for VGCCs, resulting in a shorter duration of the calcium transient. |
| Area Under the Curve (AUC) | Reduction | A decrease in both the amplitude and duration of calcium transients will result in a smaller overall calcium influx, reflected as a reduced AUC. |
Signaling Pathways and Experimental Workflow
Nav1.8 Signaling Pathway in Nociceptors
Inflammatory mediators, such as Prostaglandin E2 (PGE₂), can sensitize nociceptors by modulating Nav1.8 activity. PGE₂ binds to its receptor, activating a G-protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then directly phosphorylate the Nav1.8 channel, increasing its surface expression and enhancing sodium current. This leads to membrane depolarization, activation of voltage-gated calcium channels (VGCCs), and a subsequent influx of calcium, which contributes to neuronal hyperexcitability and the sensation of pain.
Experimental Workflow for Calcium Imaging with this compound
The following workflow outlines the key steps for assessing the effect of this compound on DRG neuron activity using calcium imaging.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons
Materials:
-
E15-E18 rat or mouse embryos
-
HBSS (Hank's Balanced Salt Solution)
-
Collagenase/Dispase solution
-
Trypsin-EDTA
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Laminin- and poly-D-lysine-coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect embryos and isolate the dorsal root ganglia from the spinal column under a dissecting microscope in cold HBSS.
-
Transfer the ganglia to a tube containing collagenase/dispase solution and incubate at 37°C for 30-45 minutes.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the dissociated neurons onto laminin/poly-D-lysine-coated dishes or coverslips.
-
Culture the neurons at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours before performing calcium imaging experiments.
Protocol 2: Calcium Imaging of DRG Neurons using Fluo-4 AM
Materials:
-
Cultured DRG neurons on glass-bottom dishes or coverslips
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
This compound stock solution (in DMSO)
-
Stimulus solution (e.g., high potassium chloride [KCl] solution, capsaicin)
-
Fluorescence microscope with a camera capable of time-lapse imaging and appropriate filter sets for Fluo-4 (excitation ~494 nm, emission ~516 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the DRG neurons and wash gently with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.
-
-
Baseline Imaging:
-
Mount the dish or coverslip onto the microscope stage.
-
Acquire baseline fluorescence images for 1-2 minutes to ensure a stable signal.
-
-
Application of this compound:
-
Prepare working solutions of this compound in HBSS from the DMSO stock. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.
-
Gently perfuse the cells with the this compound solution or carefully add it to the imaging chamber.
-
Incubate for 5-10 minutes to allow the compound to take effect.
-
-
Stimulation and Recording:
-
To evoke neuronal activity, apply a stimulus such as a high KCl solution (e.g., 50 mM) or a specific agonist like capsaicin (B1668287) (for TRPV1-expressing neurons).
-
Begin time-lapse imaging just before applying the stimulus and continue for several minutes to capture the full calcium transient.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
From the ΔF/F₀ traces, quantify the peak amplitude, frequency of spontaneous transients, full width at half maximum (FWHM) of evoked transients, and the area under the curve (AUC).
-
Compare these parameters between control (vehicle-treated) and this compound-treated cells.
-
Concluding Remarks
These application notes provide a framework for investigating the effects of the Nav1.8 inhibitor, this compound, on the activity of nociceptive neurons using calcium imaging. The provided protocols and signaling pathway information will aid researchers in designing and executing experiments to further elucidate the role of Nav1.8 in pain and to evaluate the therapeutic potential of this compound. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell systems.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel analgesics.[1][2][3][4][5] Unique among sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][2][4][6] These features enable Nav1.8 to significantly contribute to the action potential upstroke in nociceptive neurons, especially during the sustained or repetitive firing characteristic of chronic pain states.[1][4][6]
Antisense oligonucleotides (ASOs) are valuable research tools for inhibiting the expression of a specific target gene, allowing for the elucidation of its function.[7] By delivering ASOs targeting Nav1.8, researchers can effectively knock down its expression and study the subsequent physiological and pharmacological effects. This application note provides a detailed protocol for the ASO-mediated knockdown of Nav1.8 in primary DRG neuron cultures and subsequent investigation into the effects of a selective Nav1.8 inhibitor, herein referred to as Nav1.8-IN-4. The selective knockdown of Nav1.8 via ASO provides a robust method to validate the on-target effects of Nav1.8 inhibitors and to investigate the role of this channel in neuronal excitability and pain signaling.[7][8]
Signaling Pathway and Experimental Workflow
Nav1.8 Signaling in Nociception
Nav1.8 is a critical component of the nociceptive signaling pathway. In sensory neurons, noxious stimuli lead to membrane depolarization, which in turn activates voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through these channels generates an action potential that propagates along the neuron to the central nervous system, where it is perceived as pain. Inflammatory mediators can modulate Nav1.8 activity, contributing to peripheral sensitization and chronic pain.[9]
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense-mediated knockdown of Na(V)1.8, but not Na(V)1.9, generates inhibitory effects on complete Freund's adjuvant-induced inflammatory pain in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical component in the transmission of pain signals.[1][2][3][4] Predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), Nav1.8 plays a key role in the upstroke of the action potential, particularly during the repetitive firing characteristic of chronic pain states.[1][2][5][6] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a more depolarized voltage dependence of activation, make it a prime therapeutic target for the development of novel, non-opioid analgesics.[1][5][6]
This document provides detailed application notes and protocols for the characterization of a novel and selective Nav1.8 inhibitor, herein referred to as Nav1.8-IN-X, using the dynamic clamp technique. Dynamic clamp is a powerful electrophysiological method that allows for the real-time introduction of artificial conductances into a biological neuron, enabling the precise investigation of how specific ion channels, and their modulation, contribute to neuronal excitability.[3][7][8] These protocols are designed to guide researchers in assessing the functional impact of Nav1.8-IN-X on neuronal firing properties.
Mechanism of Action of Nav1.8 Inhibitors
Nav1.8 inhibitors typically act by physically blocking the channel's pore, thereby preventing the influx of sodium ions necessary for action potential generation.[9][10] The effectiveness of these inhibitors can be state-dependent, meaning their binding affinity may be higher for the open or inactivated states of the channel compared to the resting state. This property can lead to use-dependent inhibition, where the block becomes more pronounced with increased neuronal firing, a desirable characteristic for targeting hyperexcitable neurons in pain states.[2][5]
Experimental Objectives
-
To determine the inhibitory effect of Nav1.8-IN-X on Nav1.8 currents using voltage-clamp electrophysiology.
-
To quantify the impact of Nav1.8-IN-X on neuronal excitability, including action potential threshold, firing frequency, and rheobase, using dynamic clamp recordings.
-
To assess the use-dependency of Nav1.8-IN-X inhibition.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Cell Lines | ||
| HEK293 cells stably expressing human Nav1.8 (hNav1.8) | e.g., Millipore | SCC109 |
| Primary Dorsal Root Ganglion (DRG) neurons | Isolated from rodents | N/A |
| Solutions and Media | ||
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Poly-D-lysine | Sigma-Aldrich | P6407 |
| Laminin | Sigma-Aldrich | L2020 |
| External (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES | N/A | N/A |
| Internal (pipette) solution (in mM): 140 KCl, 0.5 EGTA, 5 MgATP, 5 HEPES | N/A | N/A |
| Compounds | ||
| Nav1.8-IN-X | N/A | N/A |
| Tetrodotoxin (TTX) | Tocris Bioscience | 1078 |
| Capsaicin | Sigma-Aldrich | M2028 |
| Equipment | ||
| Patch-clamp amplifier (e.g., Axopatch 200B) | Molecular Devices | N/A |
| Digidata acquisition system (e.g., Digidata 1550) | Molecular Devices | N/A |
| Micromanipulators | Sutter Instrument | N/A |
| Inverted microscope | Olympus or Nikon | N/A |
| Dynamic clamp system (e.g., dclamp) | N/A | N/A |
| Borosilicate glass capillaries | Sutter Instrument | BF150-86-10 |
| Pipette puller | Sutter Instrument | P-1000 |
Experimental Protocols
Protocol 1: Cell Culture
1.1. HEK293 Cell Culture:
-
Culture HEK293 cells stably expressing hNav1.8 in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For electrophysiology, plate cells onto poly-D-lysine-coated glass coverslips 24-48 hours before recording.
1.2. Primary DRG Neuron Culture:
-
Acutely dissociate DRG neurons from rodents following approved institutional animal care and use committee protocols.
-
Plate dissociated neurons on poly-D-lysine/laminin-coated glass coverslips.[1]
-
Culture neurons for 2-24 hours before conducting electrophysiological recordings.[1]
Protocol 2: Whole-Cell Voltage-Clamp Recording
This protocol is to determine the IC₅₀ of Nav1.8-IN-X on Nav1.8 channels.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.[1]
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -100 mV.[1]
-
Apply a voltage step to 0 mV for 50 ms (B15284909) to elicit a Nav1.8 current.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with increasing concentrations of Nav1.8-IN-X and record the resulting currents.
-
Analyze the data to determine the concentration-response curve and calculate the IC₅₀.
Protocol 3: Dynamic Clamp Recording
This protocol assesses the effect of subtracting a virtual Nav1.8 conductance, mimicking the effect of Nav1.8-IN-X, on neuronal firing.
-
Establish a whole-cell current-clamp recording from a primary DRG neuron.
-
Record the neuron's intrinsic firing properties in response to a series of depolarizing current injections (e.g., 500 ms steps of increasing amplitude). Measure rheobase (the minimum current required to elicit an action potential) and the frequency of action potentials at different current steps.
-
Implement a dynamic clamp model of Nav1.8 conductance based on previously published Hodgkin-Huxley models for this channel.
-
Apply the dynamic clamp in "subtraction mode" to remove a percentage of the endogenous Nav1.8 conductance (e.g., 25%, 50%, 75%, and 100% reduction).[7][8]
-
For each level of Nav1.8 conductance subtraction, repeat the series of depolarizing current injections and measure the changes in rheobase and firing frequency.
-
Apply Nav1.8-IN-X at its IC₅₀ and IC₉₀ concentrations and repeat the current injection protocol to compare the pharmacological effect with the dynamic clamp subtraction.
Data Presentation
Quantitative Data Summary
| Parameter | Control | Nav1.8-IN-X (IC₅₀) | Nav1.8-IN-X (IC₉₀) | 25% Nav1.8 Subtraction | 50% Nav1.8 Subtraction | 75% Nav1.8 Subtraction | 100% Nav1.8 Subtraction |
| Voltage-Clamp | |||||||
| Nav1.8 Peak Current (pA/pF) | Value | Value | Value | N/A | N/A | N/A | N/A |
| Current-Clamp & Dynamic Clamp | |||||||
| Rheobase (pA) | Value | Value | Value | Value | Value | Value | Value |
| Action Potential Threshold (mV) | Value | Value | Value | Value | Value | Value | Value |
| Firing Frequency at 2x Rheobase (Hz) | Value | Value | Value | Value | Value | Value | Value |
| Action Potential Half-width (ms) | Value | Value | Value | Value | Value | Value | Value |
Note: "Value" should be replaced with experimentally determined mean ± SEM.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Nav1.8 sensitization and inhibition.
Caption: Experimental workflow for dynamic clamp recording.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the inhibitory effects of novel Nav1.8 modulators like Nav1.8-IN-X on neuronal excitability. The use of dynamic clamp allows for a precise, quantitative comparison between the pharmacological blockade of Nav1.8 and the theoretical impact of its removal from the neuron's repertoire of ion channels. This approach can yield valuable insights into the therapeutic potential of Nav1.8 inhibitors for the treatment of chronic pain. The data generated from these experiments will be crucial for advancing drug development programs targeting this important ion channel.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential slow inactivation and use-dependent inhibition of Nav1.8 channels contribute to distinct firing properties in IB4+ and IB4- DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Nav1.8 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 10. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
Disclaimer: No specific information was found for a compound named "Nav1.8-IN-4". The following application notes and protocols are based on the well-characterized, selective Nav1.8 inhibitors, A-803467 and PF-01247324, which are used as representative examples to illustrate the application of Nav1.8 inhibition in cardiac neuronal activity research.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons and has been a key target for pain therapeutics.[1][2][3] Emerging evidence has revealed the functional expression of Nav1.8 in intracardiac neurons, suggesting a novel role for this channel in regulating cardiac electrophysiology and arrhythmogenesis.[4][5][6] Genome-wide association studies have linked SCN10A variants with alterations in PR interval and QRS duration, further implicating Nav1.8 in cardiac conduction.[4][5] Unlike the primary cardiac sodium channel Nav1.5, Nav1.8 exhibits distinct biophysical properties, including resistance to tetrodotoxin (B1210768) and a more depolarized voltage dependence of activation, which allows it to contribute to neuronal excitability under conditions that would inactivate other sodium channels.[2][7]
Selective Nav1.8 inhibitors, such as A-803467 and PF-01247324, serve as critical pharmacological tools to dissect the specific contribution of Nav1.8 to cardiac neuronal activity and its downstream effects on cardiomyocytes. These compounds have been instrumental in demonstrating that Nav1.8 modulates the firing frequency of intracardiac neurons, influences the late sodium current (INaL) in cardiomyocytes under pathological conditions, and may represent a novel therapeutic target for cardiac arrhythmias.[8][9][10]
Data Presentation
The following tables summarize the quantitative effects of representative Nav1.8 inhibitors on various cellular and tissue-level parameters as reported in the literature.
Table 1: Electrophysiological Effects of Nav1.8 Inhibitors on Intracardiac Neurons and Cardiomyocytes
| Parameter | Cell Type | Species | Inhibitor | Concentration | Effect | Reference |
| Sodium Current (INa) Density | Intracardiac Neurons | Mouse | A-803467 | 0.5–2 µmol/L | Significantly reduced | [4][5] |
| Action Potential Firing Frequency | Intracardiac Neurons | Mouse | A-803467 | 0.5–2 µmol/L | Markedly reduced | [4][5] |
| Sodium Current (INa) Density | Ventricular Myocytes | Mouse | A-803467 | 0.5–2 µmol/L | No effect | [4][5] |
| Action Potential Upstroke Velocity | Ventricular Myocytes | Mouse | A-803467 | 0.5–2 µmol/L | No effect | [4][5] |
| Late Sodium Current (INaL) | Hypertrophied Cardiomyocytes | Human | A-803467 | 30 nM | Significantly reduced | [9] |
| Late Sodium Current (INaL) | Hypertrophied Cardiomyocytes | Human | PF-01247324 | 1 µM | Significantly reduced | [9] |
| Action Potential Duration at 90% Repolarization (APD90) | Hypertrophied Cardiomyocytes | Human | A-803467 / PF-01247324 | 30 nM / 1 µM | Significantly shortened | [9] |
Table 2: Effects of Nav1.8 Inhibition on Arrhythmogenic Triggers
| Parameter | Cell/Tissue Type | Species | Inhibitor | Concentration | Effect | Reference |
| Diastolic SR Ca2+ Leak | Hypertrophied Cardiomyocytes | Human | A-803467 / PF-01247324 | 30 nM / 1 µM | Decreased by ~50% | [9] |
| SR Ca2+ Spark Frequency | Hypertrophied Cardiomyocytes | Human | A-803467 / PF-01247324 | 30 nM / 1 µM | Decreased | [9] |
| Incidence of Atrial Fibrillation (AF) | Whole Animal | Canine | A-803467 | N/A | Decreased (87.5% vs 25.0%) | [11] |
| AF Duration | Whole Animal | Canine | A-803467 | N/A | Shortened | [11] |
| AF Cycle Length | Whole Animal | Canine | A-803467 | N/A | Prolonged | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application of Nav1.8 inhibitors for studying cardiac neuronal activity.
Protocol 1: Patch-Clamp Electrophysiology on Isolated Intracardiac Neurons
Objective: To measure the effect of Nav1.8 inhibitors on sodium currents and action potential firing in isolated intracardiac neurons.
Materials:
-
Murine intracardiac ganglia
-
Enzyme solution (e.g., collagenase, trypsin)
-
Neurobasal medium supplemented with B27 and glutamine
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH)
-
External solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Nav1.8 inhibitor (e.g., A-803467) stock solution in DMSO
Procedure:
-
Isolation of Intracardiac Neurons:
-
Euthanize mice according to approved institutional protocols.
-
Excise the heart and identify the intracardiac ganglia located at the base of the pulmonary veins.
-
Dissect the ganglia and incubate in an enzyme solution to dissociate the neurons.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the isolated neurons on coated coverslips and culture in supplemented Neurobasal medium.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
For Sodium Current Measurement (Voltage-Clamp):
-
Hold the cell at a potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the Nav1.8 inhibitor (e.g., 1 µM A-803467) and repeat the voltage protocol.
-
-
For Action Potential Firing (Current-Clamp):
-
Switch to current-clamp mode.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record the number of action potentials (firing frequency) at each current step.
-
Perfuse with the Nav1.8 inhibitor and repeat the current injection protocol.
-
-
-
Data Analysis:
-
Measure the peak sodium current density (pA/pF) before and after drug application.
-
Analyze changes in current-voltage (I-V) relationship and voltage-dependence of inactivation.
-
Quantify the action potential firing frequency (in Hz) at different current injection levels.
-
Perform statistical analysis to determine the significance of the inhibitor's effects.
-
Protocol 2: Immunohistochemistry for Nav1.8 Localization
Objective: To visualize the expression and localization of Nav1.8 protein in cardiac tissue, particularly in intracardiac ganglia.
Materials:
-
Mouse or human cardiac tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody: anti-Nav1.8
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Excise the heart and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat and mount on slides.
-
-
Immunostaining:
-
Wash the sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation).
-
Permeabilize the sections with a solution containing a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the sections with the primary anti-Nav1.8 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope.
-
Capture images of Nav1.8 staining, particularly in the regions of intracardiac ganglia.
-
Co-localization studies with neuronal markers (e.g., Tuj1) can be performed to confirm neuronal expression.
-
Visualizations
The following diagrams illustrate key concepts related to the application of Nav1.8 inhibitors in studying cardiac neuronal activity.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Functional Nav1.8 channels in intracardiac neurons: the link between SCN10A and cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Nav1.8 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The functional consequences of sodium channel NaV1.8 in human left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NaV1.8 prevents atrial arrhythmogenesis in human and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small fiber neuropathy (SFN) is a neurological disorder characterized by damage to the small-caliber myelinated Aδ and unmyelinated C nerve fibers, often resulting in severe pain, autonomic dysfunction, and sensory disturbances.[1] The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is preferentially expressed in these small-diameter dorsal root ganglion (DRG) neurons and plays a crucial role in the upstroke of the action potential in these cells.[1][2][3] Gain-of-function mutations in Nav1.8 have been identified in patients with painful SFN, leading to DRG neuron hyperexcitability.[4] This makes Nav1.8 a compelling therapeutic target for SFN and other neuropathic pain conditions.
Selective Nav1.8 inhibitors offer a promising avenue for investigating the pathophysiology of SFN and for the development of novel analgesics. These compounds can be utilized to probe the specific contribution of Nav1.8 to neuronal hyperexcitability and pain signaling in preclinical models of SFN. This document provides detailed application notes and experimental protocols for utilizing selective Nav1.8 inhibitors in SFN research. While the specific compound "Nav1.8-IN-4" is not publicly documented, the following protocols and data are based on well-characterized, selective Nav1.8 inhibitors such as Suzetrigine (VX-548), PF-04531083, and A-803467, and can be adapted for novel tool compounds.
Data Presentation: Quantitative Profile of Selective Nav1.8 Inhibitors
The following tables summarize the in vitro potency and selectivity of representative Nav1.8 inhibitors. This data is critical for selecting the appropriate tool compound and determining optimal concentrations for in vitro and in vivo experiments.
Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| Suzetrigine (VX-548) | Human Nav1.8 | Electrophysiology | 0.27 nM | [5][6] |
| Suzetrigine (VX-548) | Human Nav1.8 | Electrophysiology (in human DRG neurons) | 0.68 ± 0.16 nM | [5] |
| PF-04531083 | Human Nav1.8 | Electrophysiology | 0.19 µM (190 nM) | [7][8] |
| PF-04531083 | Rat Nav1.8 (TTX-R current in DRG) | Electrophysiology | 0.54 µM (540 nM) | [7] |
| A-803467 | Human Nav1.8 | Electrophysiology | 8 nM | [9] |
| Nav1.8-IN-16 | Human Nav1.8 | Electrophysiology | 5.9 nM | [9] |
| Nav1.8-IN-20 | Human Nav1.8 | Electrophysiology | 14 nM | [9] |
Table 2: Selectivity Profile of Representative Nav1.8 Inhibitors
| Compound | Nav Subtype | IC50 | Selectivity vs. Nav1.8 | Reference |
| Suzetrigine (VX-548) | Nav1.1 - Nav1.7, Nav1.9 | >10 µM | >31,000-fold | [10] |
| PF-04531083 | Human Nav1.1 | 37 µM | ~195-fold | [7] |
| PF-04531083 | Human Nav1.5 | 37 µM | ~195-fold | [7] |
| PF-04531083 | Human Nav1.7 | 36 µM | ~189-fold | [7] |
| A-803467 | Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.7 | >1 µM | >125-fold | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Nav1.8 and a typical experimental workflow for evaluating Nav1.8 inhibitors.
Experimental Protocols
Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents, which are essential for in vitro electrophysiology and calcium imaging studies.
Materials:
-
Juvenile rats or mice
-
Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)
-
Collagenase Type IA (1 mg/mL) and Trypsin (0.2 mg/mL) in DMEM/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine and Laminin-coated coverslips or culture dishes
-
Sterile dissection tools
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the spinal column and carefully extract the dorsal root ganglia.
-
Transfer the ganglia to ice-cold DMEM/F12.
-
Digest the tissue with a collagenase/trypsin solution at 37°C for 30-45 minutes.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin, and NGF).
-
Plate the neurons on poly-L-lysine/laminin-coated coverslips.
-
Incubate at 37°C in a 5% CO2 humidified incubator. Neurons are typically ready for experiments within 24-48 hours.[11]
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of Nav1.8 currents and the assessment of neuronal excitability in cultured DRG neurons.
Materials:
-
Cultured DRG neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Add Tetrodotoxin (TTX) (300 nM) to block TTX-sensitive sodium channels.
-
Internal (pipette) solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
-
Selective Nav1.8 inhibitor stock solution (in DMSO) and perfusion system.
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.
-
Identify small-diameter neurons (typically <30 µm) for recording.[12]
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp protocol for Nav1.8 currents:
-
Hold the neuron at -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents.
-
Record the peak inward current at each voltage step.
-
Apply the Nav1.8 inhibitor via the perfusion system at desired concentrations and repeat the voltage steps to determine the extent of current inhibition.
-
-
Current-clamp protocol for neuronal excitability:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure the rheobase (minimum current to elicit an action potential) and the number of action potentials fired at each current step.
-
Apply the Nav1.8 inhibitor and repeat the current injections to assess its effect on neuronal firing.[3]
-
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to neuronal activation, providing an indirect measure of neuronal excitability.
Materials:
-
Cultured DRG neurons on coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy setup with a light source, appropriate filters, and a sensitive camera.
-
Depolarizing agent (e.g., high potassium chloride [KCl] solution) or specific agonists (e.g., capsaicin).
-
Selective Nav1.8 inhibitor.
Procedure:
-
Load the cultured DRG neurons with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-45 minutes at 37°C.[13][14]
-
Wash the cells with HBSS to remove excess dye.
-
Place the coverslip in the recording chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a depolarizing agent (e.g., 50 mM KCl) or a relevant agonist to induce calcium influx.
-
Record the changes in fluorescence intensity over time.
-
Wash the cells and allow them to recover.
-
Pre-incubate the neurons with the Nav1.8 inhibitor for a defined period.
-
Repeat the stimulation and recording to determine the effect of the inhibitor on the calcium response.[15][16]
-
Analyze the data by calculating the change in fluorescence (ΔF/F0), where F is the fluorescence intensity at a given time and F0 is the baseline fluorescence.
In Vivo Models of Small Fiber Neuropathy
Several animal models can be used to investigate the efficacy of Nav1.8 inhibitors in a setting that mimics human SFN. These models often involve inducing nerve injury or a disease state that leads to neuropathic pain.
Common Models:
-
Streptozotocin (STZ)-induced diabetic neuropathy: A model for diabetic SFN.
-
Chemotherapy-induced peripheral neuropathy (CIPN): Using agents like paclitaxel (B517696) or vincristine.
-
Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI): Surgical models of neuropathic pain.
General Protocol for In Vivo Efficacy Testing:
-
Induce the SFN model in rodents.
-
Allow sufficient time for the development of neuropathic pain behaviors.
-
Assess baseline pain sensitivity using behavioral tests:
-
Mechanical allodynia: Von Frey filaments to measure the paw withdrawal threshold.
-
Thermal hyperalgesia: Hargreaves test to measure paw withdrawal latency to a radiant heat source.
-
-
Administer the selective Nav1.8 inhibitor (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Perform behavioral testing at different time points after drug administration to evaluate its analgesic effect.
-
At the end of the study, tissues such as the DRG, spinal cord, and skin from the paw can be collected for immunohistochemical analysis of nerve fiber density (e.g., using PGP9.5 staining) and Nav1.8 expression.
Conclusion
The selective targeting of Nav1.8 represents a highly promising strategy for the development of novel therapeutics for small fiber neuropathy. The application notes and protocols provided herein offer a comprehensive framework for researchers to effectively utilize selective Nav1.8 inhibitors as tool compounds to dissect the role of this channel in SFN pathophysiology and to evaluate the preclinical efficacy of new drug candidates. Rigorous in vitro characterization coupled with validation in relevant in vivo models is essential for advancing our understanding of SFN and for the successful translation of Nav1.8-targeted therapies to the clinic.
References
- 1. PF-04531083 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Single-cell analysis of sodium channel expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Fiber Neuropathy Nav1.8 Mutation Shifts Activation to Hyperpolarized Potentials and Increases Excitability of Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VX-548 (Suzetrigine) | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.painresearcher.net [forum.painresearcher.net]
- 14. Calcium imaging in human dorsal root ganglia neurons protocol v1 [protocols.io]
- 15. JBEB - Impact of Nav1.8 Inhibitor on AcidâEvoked Calcium Dynamics in NGFâSensitized Dorsal Root Ganglion Neurons [jbeb.avestia.com]
- 16. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Nav1.8-IN-4, a potent and selective inhibitor of the Nav1.8 sodium channel. Due to its chemical properties, this compound can be challenging to dissolve. This document offers detailed protocols and solutions for common insolubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound is a lipophilic compound with very low aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers. You must first prepare a concentrated stock solution in an appropriate organic solvent. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound dissolved in a high-polarity organic solvent is rapidly diluted into a low-polarity aqueous solution.[1] To prevent this, follow these recommendations:
-
Check Final Concentration: Ensure your final concentration in the aqueous medium does not exceed the maximum aqueous solubility of this compound (see Table 1).
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion helps prevent localized supersaturation.
-
Use a Lower Stock Concentration: Preparing a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) may help, as the subsequent dilution into the aqueous buffer will be less drastic.
-
Maintain a Low Organic Solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced artifacts in your experiments.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the stability and integrity of this compound, follow these guidelines:
-
Solvent Selection: Use dry, anhydrous-grade DMSO for the primary stock solution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protection from Light: Protect the stock solution from light by using amber vials or wrapping tubes in foil.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is highly recommended, other organic solvents can be used. However, their suitability depends on the experimental system. Ethanol or Dimethylformamide (DMF) are potential alternatives. Always check the tolerance of your specific cell line or assay to these solvents. Solubility data for alternative solvents are provided in Table 1.
Troubleshooting Guide
Issue 1: Precipitate forms in the stock solution during storage.
-
Possible Cause: The compound may have a limited solubility in the chosen solvent at low temperatures, or the solvent may have absorbed water.
-
Solution:
-
Gently warm the vial to 37°C for 10-15 minutes.
-
Vortex thoroughly to redissolve the compound.
-
If precipitation persists, consider preparing a fresh stock solution using anhydrous-grade DMSO.
-
Store in smaller, tightly sealed aliquots to minimize water absorption.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Incomplete solubilization or precipitation of the compound in the final assay medium can lead to variable effective concentrations.
-
Solution:
-
Visually inspect your final working solution under a microscope to check for microprecipitates.
-
Always prepare the final working solution fresh before each experiment.
-
Follow the "Optimized Dilution Protocol for Aqueous Solutions" detailed below.
-
Consider using a co-solvent or surfactant if solubility issues persist, but validate its compatibility with your assay.[1][2]
-
Data & Protocols
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | ≥ 25 mM | Can be used as an alternative to DMSO. |
| DMF | ≥ 30 mM | Alternative to DMSO; check assay compatibility. |
| PBS (pH 7.4) | < 10 µM | Not recommended for direct dissolution. |
| Cell Culture Medium + 10% FBS | ~15 µM | Maximum recommended final concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous-grade DMSO
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Calculate the required volume of DMSO. For a compound with a molecular weight of 450.5 g/mol , to make a 10 mM stock from 1 mg:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 450.5 g/mol ) / 0.010 mol/L) * 1,000,000 = 221.9 µL
-
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Dispense into small, single-use aliquots and store at -20°C or -80°C, protected from light.
Protocol 2: Optimized Dilution Protocol for Aqueous Solutions (e.g., Cell Culture Medium)
This protocol describes the preparation of a 10 µM final concentration from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of DMSO to get a 1 mM solution. This reduces the DMSO shock during the final dilution.
-
-
Final Dilution:
-
Place 999 µL of your pre-warmed aqueous medium into a sterile tube.
-
While the tube is actively vortexing at a medium speed, add 1 µL of the 1 mM intermediate stock solution dropwise into the center of the vortex.
-
Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing.
-
-
Verification:
-
Visually inspect the solution for any signs of precipitation. For sensitive applications, a brief check under a microscope is advised.
-
-
Usage:
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of Nav1.8 in pain perception.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Nav1.8-IN-4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1][4][5] By selectively blocking Nav1.8 channels, this compound reduces the excitability of these neurons, thereby preventing the transmission of pain signals.[3] This makes it a promising target for the development of novel analgesics for various pain conditions.[2][5]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
For a novel inhibitor like this compound, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[6] This wide range will help identify the effective concentration window for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7] To minimize freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[6][7] When preparing working solutions, dilute the stock into your assay buffer, ensuring the final DMSO concentration is low (typically <0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][8][9]
Q4: I am observing high variability in my IC50 values for this compound between experiments. What are the common causes?
Inconsistent IC50 values can stem from several factors:
-
Compound-related issues: Problems with storage, solubility, and stability of this compound.[10] Always use freshly prepared dilutions.
-
Cell culture-related issues: Variations in cell passage number, seeding density, and confluency can alter cellular responses.[7][10] It is crucial to use cells within a defined passage number range and maintain consistent seeding densities.
-
Assay-related issues: Inconsistencies in incubation times, reagent preparation, and instrument settings can all contribute to variability.[10]
Q5: How can I differentiate between on-target inhibition of Nav1.8 and off-target effects of this compound?
To confirm that the observed effects are due to specific inhibition of Nav1.8, consider the following approaches:
-
Use a structurally different Nav1.8 inhibitor: If a different inhibitor targeting Nav1.8 produces the same phenotype, it strengthens the evidence for an on-target effect.[10]
-
Perform a dose-response analysis: A clear relationship between the concentration of this compound and the biological effect, consistent with its known IC50, suggests on-target activity.[10]
-
Conduct a rescue experiment: If possible, overexpressing a resistant mutant of Nav1.8 should reverse the phenotype induced by the inhibitor.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Compound instability or degradation. [6]3. Insensitive cell line or assay. [6] | 1. Test a higher concentration range (e.g., up to 100 µM).[6]2. Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage conditions.[6]3. Confirm that your cell line expresses Nav1.8. Use a positive control to validate assay performance. |
| High background signal or non-specific inhibition. | 1. Compound aggregation at high concentrations. [9]2. Off-target effects. | 1. Visually inspect solutions for precipitates. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[9]2. Perform a counterscreen against other Nav channel subtypes or relevant off-targets. |
| Precipitate forms when diluting the DMSO stock solution into aqueous assay buffer. | Poor aqueous solubility of this compound. [8][9] | 1. Reduce the final concentration of the compound.[8]2. Use a serial dilution method instead of a single large dilution step.[8]3. Ensure rapid and thorough mixing upon dilution.[8]4. Consider using a different, compatible solvent or including solubilizing agents with caution.[8] |
| Vehicle control (e.g., DMSO) shows a biological effect. | Final solvent concentration is too high. [9] | 1. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[9]2. Ensure all wells, including untreated controls, contain the same final concentration of the vehicle.[9] |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for this compound based on typical characteristics of selective Nav1.8 inhibitors. This data is for illustrative purposes to guide experimental design.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Human Nav1.8 | Electrophysiology (Patch Clamp) | 15 |
| Rat Nav1.8 | Electrophysiology (Patch Clamp) | 25 |
| Human Nav1.7 | Electrophysiology (Patch Clamp) | > 10,000 |
| Human Nav1.5 | Electrophysiology (Patch Clamp) | > 10,000 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~450 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| DMSO Solubility | ~50 mg/mL |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an Automated Patch Clamp Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against human Nav1.8 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human Nav1.8
-
Cell culture medium
-
Extracellular and intracellular solutions for patch clamp recording
-
This compound stock solution (10 mM in DMSO)
-
Automated patch clamp system and corresponding consumables
Procedure:
-
Cell Preparation: Culture and harvest the Nav1.8-expressing cells according to standard protocols for your automated patch clamp system.
-
Compound Preparation: Prepare a serial dilution of this compound in the extracellular solution. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO at the same final concentration).
-
Automated Patch Clamp Run:
-
Load the cells, extracellular solution, intracellular solution, and compound plate onto the automated patch clamp system.
-
Initiate the experiment, which typically involves obtaining a whole-cell patch configuration, establishing a stable baseline recording of Nav1.8 currents, and then applying the different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak Nav1.8 current at each compound concentration.
-
Normalize the data, setting the vehicle control as 0% inhibition and a control with a saturating concentration of a known Nav1.8 blocker as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay to Assess Cytotoxicity of this compound
This protocol describes how to assess the potential cytotoxic effects of this compound on a relevant cell line.
Materials:
-
Cell line of interest (e.g., a neuronal cell line)
-
96-well clear-bottom cell culture plates
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability versus the logarithm of the this compound concentration to determine any potential cytotoxic effects.
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Troubleshooting logic for a lack of compound effect.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Welcome to the technical support center for Nav1.8-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming variability in animal studies involving this potent Nav1.8 channel inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vivo experiments.
Troubleshooting Guide
This section addresses specific problems that can lead to variability in your experimental results and offers potential solutions.
1. Issue: Inconsistent or lack of analgesic effect at the expected dose.
-
Question: We are not observing a consistent analgesic effect with this compound in our rodent model of inflammatory pain, even at doses predicted to be effective based on its IC50. What could be the cause?
-
Answer: Variability in the efficacy of this compound can stem from several factors:
-
Formulation and Solubility: this compound is a hydrophobic molecule. Improper formulation can lead to poor solubility, precipitation upon administration, and consequently, low bioavailability. It is crucial to use a well-defined and consistent vehicle for solubilization.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even strains. It is recommended to perform a preliminary pharmacokinetic (PK) study to determine the optimal dosing regimen and timing for behavioral assessments in your specific animal model.
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will significantly impact the bioavailability and time to peak plasma concentration. Ensure the chosen route is appropriate for the formulation and experimental design.
-
Species-Specific Potency: There can be significant differences in the potency of Nav1.8 inhibitors between human and rodent channels.[1][2] If possible, confirm the potency of this compound on the rodent Nav1.8 channel.
-
2. Issue: High variability in behavioral responses between individual animals.
-
Answer: High inter-animal variability is a common challenge in pain research.[3][4] Here are some strategies to minimize it:
-
Animal Handling and Acclimatization: Ensure all animals are properly acclimated to the experimental environment and handled consistently by all researchers. Stress can significantly impact pain perception and behavioral responses.
-
Baseline Measurements: Establish stable baseline measurements for each animal before drug administration. Animals with highly variable baselines may need to be excluded from the study.
-
Blinding: The experimenter conducting the behavioral assessments should be blinded to the treatment groups to prevent unconscious bias.
-
Pain Model Induction: Inconsistency in the induction of the pain model (e.g., surgical procedure, injection of inflammatory agents) is a major source of variability. Standardize all procedures and ensure they are performed by a trained individual.
-
Genetic Background: The genetic background of the animals can influence their pain sensitivity.[4] Using inbred strains can help to reduce genetic variability.
-
3. Issue: Off-target effects or unexpected toxicity.
-
Question: We are observing unexpected side effects in our animals, such as sedation or motor impairment, which are confounding our behavioral results. Is this expected with this compound?
-
Answer: While this compound is a selective inhibitor, off-target effects can occur, especially at higher doses.
-
Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window where analgesic effects are observed without significant side effects.
-
Selectivity Profiling: If not already available, it would be beneficial to have data on the selectivity of this compound against other sodium channel subtypes (e.g., Nav1.5, Nav1.7) and other relevant off-targets. While selective, high concentrations could lead to engagement with other channels.
-
Vehicle Effects: The vehicle used to dissolve this compound could be contributing to the observed side effects. Always include a vehicle-only control group to assess any behavioral changes induced by the formulation itself.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
-
This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.8.[5] This channel is predominantly expressed in peripheral sensory neurons, specifically nociceptors, which are responsible for transmitting pain signals.[6] By blocking the influx of sodium ions through Nav1.8 channels, this compound reduces the excitability of these neurons and thereby dampens the propagation of pain signals.[7]
2. What is the in vitro potency of this compound?
-
This compound has been reported to have an IC50 of 0.014 µM for the Nav1.8 channel.[5]
3. What are the common animal models used to test Nav1.8 inhibitors?
-
Nav1.8 inhibitors are typically evaluated in a variety of preclinical pain models, including:
-
Inflammatory Pain Models: Such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models, which assess thermal and mechanical hyperalgesia.[2][8]
-
Neuropathic Pain Models: Including the spared nerve injury (SNI), chronic constriction injury (CCI), or spinal nerve ligation (SNL) models, which mimic chronic pain states resulting from nerve damage.[2][8]
-
Acute Nociceptive Pain Models: Such as the formalin test or capsaicin-induced nocifensive behavior assays.[2]
-
4. How should I prepare this compound for in vivo administration?
-
As a hydrophobic compound, this compound requires a suitable vehicle for solubilization for in vivo studies.[9][10] Common strategies include:
-
Co-solvent systems: A mixture of solvents such as DMSO, PEG400, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve oral bioavailability.[11]
-
Nanosuspensions: Where the drug is milled to nanoparticles to increase its surface area and dissolution rate.[11]
It is crucial to test the stability of the chosen formulation and to include a vehicle control group in all experiments.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and a Representative Nav1.8 Inhibitor
| Compound | Target | IC50 (µM) | Reference |
| This compound | Nav1.8 | 0.014 | [5] |
| Suzetrigine (B10856436) (VX-548) | Mouse Nav1.8 | 0.35 | [12] |
Table 2: Example Pharmacokinetic Parameters of a Nav1.8 Inhibitor (VX-548) in Rats
| Administration | Parameter | Male Rats | Female Rats | Reference |
| Intravenous | AUC (0-t) (ng·h/mL) | 253.8 ± 6.3 | 1505.8 ± 47.3 | [13] |
| Clearance (CL) (mL/min/kg) | 65.1 ± 1.7 | 12.5 ± 0.8 | [13] | |
| Oral | Bioavailability | 11% | 96% | [13] |
Note: These data for VX-548 are provided as an example to highlight potential gender differences and the importance of pharmacokinetic studies. The pharmacokinetic profile of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound in a Rodent Model of Inflammatory Pain (CFA Model)
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a temperature and light-controlled environment for at least 3 days prior to the experiment, with ad libitum access to food and water.
-
Baseline Behavioral Testing: Measure baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and thermal stimuli (using a plantar test apparatus) for both hind paws.
-
Induction of Inflammation: Under brief isoflurane (B1672236) anesthesia, inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Post-CFA Behavioral Testing: 24 hours after CFA injection, re-assess mechanical and thermal withdrawal thresholds to confirm the development of hyperalgesia.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline). Administer the compound or vehicle via the desired route (e.g., oral gavage).
-
Post-Dosing Behavioral Assessment: Measure paw withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.
Visualizations
Caption: Mechanism of Nav1.8 inhibition by this compound.
Caption: Workflow for a typical preclinical pain study.
Caption: A logical guide for troubleshooting experimental variability.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive validity of behavioural animal models for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nav1.8 - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation | MDPI [mdpi.com]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during electrophysiology experiments involving the Nav1.8 sodium channel and the novel inhibitor, Nav1.8-IN-4.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that may arise during your experiments. The guides are presented in a question-and-answer format to directly address specific problems.
Q1: I am not observing the expected inhibitory effect of this compound on the Nav1.8 current. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Preparation:
-
Question: Is the this compound solution freshly prepared and properly stored?
-
Action: Ensure the compound is dissolved in the recommended solvent and stored at the correct temperature to prevent degradation. It is best practice to prepare fresh solutions for each experiment.
-
-
Experimental Conditions:
-
Question: Are the recording solutions and holding potential appropriate for isolating Nav1.8 currents?
-
Action: Nav1.8 channels are resistant to tetrodotoxin (B1210768) (TTX).[1][2][3] To isolate Nav1.8 currents, other sodium channels can be blocked with TTX. A holding potential of around -80 mV to -100 mV is often used to ensure channels are in the resting state before applying a depolarizing pulse.[1]
-
-
Cell Health and Expression:
-
Question: Are the cells healthy and expressing sufficient levels of Nav1.8?
-
Action: Monitor cell morphology and resting membrane potential. For cell lines, verify Nav1.8 expression using molecular techniques. In native neurons, such as dorsal root ganglion (DRG) neurons, Nav1.8 expression can be variable.[1][4]
-
-
Drug Application:
-
Question: Is the perfusion system working correctly and delivering the compound to the cell?
-
Action: Check the perfusion system for blockages or leaks.[5] Ensure the flow rate is adequate for complete solution exchange around the cell.
-
Q2: The seal resistance is unstable, or I am having difficulty achieving a giga-ohm seal.
Possible Causes and Troubleshooting Steps:
-
Pipette Preparation:
-
Solutions and Cell Health:
-
Question: Are the intracellular and extracellular solutions filtered and free of precipitates?
-
Action: Filter all solutions, especially the internal pipette solution, with a 0.22 µm filter to remove any particulate matter that could interfere with seal formation.[5][6] Unhealthy or dying cells will also make it difficult to form a stable seal.
-
-
Mechanical Stability:
-
Question: Is the recording setup free from vibrations?
-
Action: Ensure the anti-vibration table is floating correctly and that there are no sources of mechanical vibration in the room. Check for stability in the micromanipulator and microscope stage.[7]
-
Q3: The recorded current is noisy.
Possible Causes and Troubleshooting Steps:
-
Electrical Noise:
-
Pipette and Holder:
-
Recording Environment:
-
Question: Is the bath solution level appropriate?
-
Action: Keep the solution depth in the recording chamber low to minimize the submerged surface area of the pipette, which can reduce noise from dielectric coupling.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the typical biophysical properties of Nav1.8 channels?
A: Nav1.8 channels are known for their resistance to TTX, a more depolarized voltage dependence of activation, and slower inactivation kinetics compared to other sodium channel subtypes.[1][3] These properties allow Nav1.8 to contribute significantly to the action potential upstroke, especially during high-frequency firing, which is characteristic of chronic pain states.[1][2]
Q: What cell types are recommended for studying Nav1.8 and this compound?
A: The most common native cells used are acutely dissociated dorsal root ganglion (DRG) neurons from rodents, as they endogenously express high levels of Nav1.8.[1] Alternatively, heterologous expression systems such as HEK293 or CHO cells stably transfected with the human SCN10A gene (which encodes Nav1.8) are widely used.[1]
Q: How can I be sure that the current I am recording is indeed from Nav1.8 channels?
A: The use of TTX in the external solution will block most other voltage-gated sodium channels, leaving TTX-resistant channels like Nav1.8. The characteristic slow inactivation kinetics and depolarized activation voltage of the remaining current can further confirm its identity as a Nav1.8 current.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for characterizing the effects of this compound on Nav1.8 channel function.
-
Cell Preparation:
-
Recording Solutions:
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using a suitable amplifier.[1]
-
Use borosilicate glass pipettes with a resistance of 1-3 MΩ.[1]
-
Hold the cell at a membrane potential of -80 mV to -100 mV to ensure channels are in a resting state.[1]
-
Apply voltage steps to elicit Nav1.8 currents. A typical protocol would be to step from the holding potential to a range of test potentials (e.g., -60 mV to +60 mV in 5 mV increments).
-
Data Presentation
Table 1: Typical Biophysical Properties of Nav1.8 Channels
| Parameter | Typical Value Range | Notes |
| Activation V1/2 | -10 to +10 mV | The voltage at which half of the channels are activated. |
| Inactivation V1/2 | -30 to -40 mV | The voltage at which half of the channels are inactivated. |
| Inactivation Kinetics | Slow | Slower than TTX-sensitive sodium channels. |
| TTX Sensitivity | Resistant | IC50 > 1 µM |
Table 2: Troubleshooting Summary for No Drug Effect
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions and dilute daily. |
| Incorrect Holding Potential | Use a holding potential of -80 mV to -100 mV. |
| Low Channel Expression | Verify expression with molecular techniques or use a different cell batch. |
| Perfusion System Failure | Check for blockages, leaks, and adequate flow rate. |
Visualizations
Caption: Workflow for characterizing this compound effects.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. biopac.com [biopac.com]
- 9. m.youtube.com [m.youtube.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Nav1.8-IN-X , a hypothetical selective inhibitor of the Nav1.8 sodium channel. The information herein is compiled from established methodologies and data from analogous Nav1.8 inhibitor research to guide researchers in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target channels for Nav1.8-IN-X?
A1: Based on selectivity profiling of similar compounds, the most probable off-target interactions for a Nav1.8 inhibitor are with other voltage-gated sodium channel (Nav) isoforms. These include the tetrodotoxin-resistant (TTX-R) cardiac channel Nav1.5 and various tetrodotoxin-sensitive (TTX-S) channels expressed in the central and peripheral nervous systems.[1][2] Non-selective interactions can lead to side effects, so it is crucial to assess the selectivity profile of Nav1.8-IN-X.
Q2: My in vivo study is showing unexpected cardiovascular or CNS-related side effects. What could be the cause?
A2: Unexpected in vivo effects could stem from off-target activity. For instance, inhibition of Nav1.5 can lead to cardiovascular side effects, including arrhythmias.[3] Central nervous system (CNS) effects might indicate that the compound is crossing the blood-brain barrier and interacting with CNS-expressed Nav channels (e.g., Nav1.1, Nav1.2, Nav1.6) or other unforeseen targets. It is recommended to perform a thorough safety pharmacology screen to investigate these possibilities.
Q3: How can I experimentally determine the selectivity of Nav1.8-IN-X against other Nav channels?
A3: The gold standard for determining ion channel selectivity is patch-clamp electrophysiology.[4][5] This can be performed using manual or automated patch-clamp systems on cell lines stably expressing the human Nav channel isoforms of interest (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7). By generating concentration-response curves, you can determine the IC50 values for each channel and calculate the selectivity ratio relative to Nav1.8.
Q4: What is "use-dependence" and how might it affect my results with Nav1.8-IN-X?
A4: Use-dependence, or frequency-dependence, is a phenomenon where the inhibitory activity of a compound is enhanced with repeated channel activation (i.e., higher firing frequency of the neuron).[6] Many Nav channel blockers exhibit this property. If your cellular assay shows weak inhibition, consider applying a high-frequency stimulus protocol to assess for use-dependent effects, which may be more physiologically relevant for pain signaling. Conversely, some compounds can show "reverse use-dependence," where inhibition is relieved by repeated stimulation.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Nav1.8 inhibition in our cellular assay.
-
Possible Cause 1: Assay format.
-
Troubleshooting Step: Ensure your assay conditions are optimized. For voltage-gated ion channels, the membrane potential and stimulus protocol are critical. If using a fluorescence-based assay, be aware that it may be less sensitive or prone to artifacts compared to electrophysiology.[4]
-
-
Possible Cause 2: State-dependent binding.
-
Troubleshooting Step: The potency of Nav1.8-IN-X may depend on the conformational state of the channel (resting, open, or inactivated). Your stimulus protocol should be designed to control the channel state. A holding potential that promotes the inactivated state may reveal higher potency for compounds that preferentially bind to this state.
-
-
Possible Cause 3: Compound stability.
-
Troubleshooting Step: Verify the stability of Nav1.8-IN-X in your assay buffer and at the experimental temperature. Degradation of the compound will lead to an underestimation of its potency.
-
Issue 2: Observed efficacy in our animal pain model does not correlate with in vitro potency.
-
Possible Cause 1: Pharmacokinetics and bioavailability.
-
Troubleshooting Step: A potent compound in vitro may have poor oral bioavailability, high plasma protein binding, or rapid metabolism in vivo, leading to insufficient free plasma concentrations at the target site.[4][7] Conduct pharmacokinetic studies to determine the exposure of Nav1.8-IN-X in your animal model.
-
-
Possible Cause 2: Off-target effects in vivo.
-
Troubleshooting Step: The observed in vivo effect may be a composite of on-target and off-target activities. If the compound is not sufficiently selective, it could be interacting with other Nav channels or targets that contribute to or confound the analgesic effect. A broad off-target screening panel (e.g., a kinase panel) can help identify such interactions.
-
-
Possible Cause 3: Target engagement.
-
Troubleshooting Step: It is essential to confirm that Nav1.8-IN-X is reaching its target in the dorsal root ganglion (DRG) neurons.[2][8] This can be assessed through ex vivo electrophysiology on DRG neurons isolated from treated animals or by using a labeled version of the compound for biodistribution studies.
-
Quantitative Data Summary
The following tables summarize hypothetical selectivity and safety pharmacology data for Nav1.8-IN-X, based on typical profiles for selective Nav1.8 inhibitors.
Table 1: Selectivity Profile of Nav1.8-IN-X against Voltage-Gated Sodium Channels
| Channel Isoform | IC50 (nM) | Selectivity Fold (vs. Nav1.8) |
| hNav1.8 | 25 | - |
| hNav1.7 | 1,500 | 60-fold |
| hNav1.5 | 2,800 | 112-fold |
| hNav1.1 (TTX-S) | >10,000 | >400-fold |
| hNav1.2 (TTX-S) | >10,000 | >400-fold |
| hNav1.6 (TTX-S) | >10,000 | >400-fold |
Table 2: Safety Pharmacology Profile of Nav1.8-IN-X
| Target | Assay Type | Activity |
| hERG | Patch-clamp | IC50 > 30 µM |
| Kinase Panel (48 kinases) | Radiometric Assay | <50% inhibition at 10 µM |
| GPCR Panel (68 GPCRs) | Radioligand Binding | Ki > 10 µM |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for Nav Channel Selectivity
-
Cell Culture: Use HEK293 or CHO cell lines stably expressing the human Nav channel isoform of interest (e.g., Nav1.8, Nav1.5, Nav1.7). Culture cells to 70-90% confluency before the experiment.
-
Cell Preparation: On the day of the experiment, harvest cells using a gentle detachment solution. Resuspend the cells in serum-free extracellular solution and allow them to recover for at least 30 minutes.
-
Solutions:
-
Intracellular Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
-
Compound Preparation: Prepare a stock solution of Nav1.8-IN-X in DMSO. Serially dilute the compound in the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.1%.
-
Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp system (e.g., Qube 384 or PatchXpress).
-
Load the cell suspension, intracellular solution, and compound plate onto the instrument.
-
Initiate the automated process of cell capture, whole-cell formation, and voltage-clamp recording.
-
-
Voltage Protocol:
-
Hold cells at a membrane potential that promotes channel inactivation (e.g., -90 mV for Nav1.8).
-
Apply a depolarizing test pulse to elicit a sodium current (e.g., to 0 mV for 20 ms).
-
To assess use-dependence, apply a train of depolarizing pulses (e.g., 10 pulses at 10 Hz).
-
-
Data Analysis: Measure the peak inward current for each concentration of the compound. Normalize the currents to the baseline (vehicle control) and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.co.jp [sophion.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Nav1.8 - Wikipedia [en.wikipedia.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving giga-seal stability during patch-clamp experiments using Nav1.8-IN-4.
Troubleshooting Guides
Achieving a stable giga-ohm seal is critical for high-quality patch-clamp recordings.[1][2][3] The application of this compound, while designed to modulate Nav1.8 channels, can sometimes influence seal formation. This guide addresses common issues encountered when using this compound.
Table 1: Troubleshooting Giga-seal Formation and Stability with this compound
| Problem | Potential Cause | Recommended Solution | Expected Outcome with this compound |
| Failure to Form a Giga-seal (>1 GΩ) | 1. Poor cell health or membrane integrity.[3] 2. Contaminated pipette tip or recording solutions.[3][4] 3. Inappropriate pipette tip geometry or fire-polishing.[4][5] 4. Suboptimal this compound concentration. | 1. Use healthy, vibrant cells. Ensure proper cell culture conditions. 2. Filter all solutions on the day of the experiment. Maintain a clean workspace. 3. Optimize pipette puller settings to achieve a smooth tip. Fire-polishing can help create a cleaner, smoother surface.[5] 4. Titrate this compound concentration. Start with a low concentration (e.g., 1 µM) and gradually increase. | A stable giga-seal should form more readily. Optimal this compound concentration may facilitate membrane-glass interaction. |
| Unstable Giga-seal (Resistance Fluctuates) | 1. Mechanical drift of the pipette or stage. 2. Vibrations in the recording setup. 3. this compound precipitating out of solution. 4. Cytoskeletal instability.[2] | 1. Ensure the micromanipulator and perfusion system are stable. 2. Use an anti-vibration table and minimize movement in the room. 3. Ensure this compound is fully dissolved in the external solution. Consider using a vehicle like DMSO at a low final concentration (<0.1%). 4. Allow the seal to stabilize for several minutes before proceeding. | Seal resistance should stabilize above 1 GΩ. Proper dissolution of this compound is crucial for consistent effects. |
| Loss of Seal During Whole-Cell Configuration | 1. Excessive suction or voltage pulses ("zap").[3] 2. High pipette resistance.[4] 3. Osmolarity mismatch between internal and external solutions.[5][6] 4. this compound affecting membrane fluidity. | 1. Apply gentle, brief suction pulses. Use minimal zap voltage and duration. 2. Use pipettes with a resistance of 3-5 MΩ for whole-cell recordings. 3. Maintain the internal solution osmolarity at ~10% lower than the external solution.[4] 4. If seal loss persists, apply this compound after achieving the whole-cell configuration. | Successful transition to whole-cell mode without losing the seal. The order of this compound application may need optimization. |
| High Baseline Noise After Giga-seal Formation | 1. Poor seal quality despite high resistance. 2. Dirty pipette holder or contaminated silver wire. 3. Electrical noise from nearby equipment. 4. Potential off-target effects of this compound on other ion channels. | 1. Attempt to reform the seal or use a new pipette. 2. Clean the pipette holder regularly and ensure proper chloriding of the Ag/AgCl wire. 3. Identify and shield or power down sources of electrical noise. 4. Perform control experiments to assess the effect of this compound on background currents in untransfected cells. | A low-noise baseline recording is essential for accurate data acquisition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for improving giga-seal stability?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. We recommend starting with a concentration of 1 µM in your external solution. If seal instability persists, you can titrate the concentration up to 10 µM. It is advisable to perform a dose-response curve to determine the ideal concentration for your specific setup.
Q2: Should I apply this compound before or after giga-seal formation?
A2: For improving the initial formation and stability of the giga-seal, it is recommended to include this compound in the external bath solution prior to approaching the cell with the patch pipette. However, if you experience difficulty achieving the whole-cell configuration after forming a seal in the presence of the compound, you can try establishing the whole-cell patch first and then perfusing the cell with the this compound containing solution.
Q3: Does this compound have any known off-target effects that could influence my recordings?
A3: While this compound is designed for high selectivity towards Nav1.8 channels, potential interactions with other ion channels or cellular components cannot be entirely ruled out, especially at higher concentrations. We recommend running control experiments on cells that do not express Nav1.8 to check for any confounding effects on baseline currents or membrane properties.
Q4: What is the recommended vehicle for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your external recording solution. Ensure the final DMSO concentration in your recording solution does not exceed 0.1% to avoid solvent-related effects on the cell membrane.
Q5: How long should I incubate the cells with this compound before starting my recordings?
A5: For bath application, a pre-incubation period is generally not necessary. The effect of this compound on the giga-seal should be apparent shortly after its application. If you are applying the compound prior to patching, ensure it is well-mixed in the bath solution before approaching the cell.
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording with this compound
This protocol outlines the key steps for obtaining stable whole-cell recordings from cells expressing Nav1.8 channels in the presence of this compound.
1. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Cell Preparation:
-
Plate cells expressing Nav1.8 channels (e.g., HEK293 or CHO cells) onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with the external solution.
3. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface, which can aid in giga-seal formation.[5]
4. Giga-seal Formation and Whole-Cell Recording:
-
Add this compound to the external solution to the desired final concentration (e.g., 1 µM).
-
Approach the target cell with the patch pipette while applying slight positive pressure.[3]
-
Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal.
-
Once a stable seal of >1 GΩ is achieved, apply short, gentle suction pulses or a brief voltage zap to rupture the membrane and establish the whole-cell configuration.
-
Begin your electrophysiological recordings.
Visualizations
Caption: Experimental workflow for patch-clamp recording with this compound.
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 2. Biophysics and Structure of the Patch and the Gigaseal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Nav1.8 channels, including those using modulators like Nav1.8-IN-4. Our aim is to help you achieve high-quality, low-noise patch-clamp recordings for accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of electrical noise in patch-clamp recordings?
A1: Electrical noise is a frequent challenge in electrophysiology. The most common sources include:
-
50/60 Hz line noise: Originating from mains electricity and nearby electrical equipment.[1][2][3]
-
High-frequency noise: Generated by computers, monitors, digital oscilloscopes, and instrument power supplies.[1]
-
Ground loops: Occur when there are multiple ground paths, leading to circulating currents that create noise.[2][3]
-
Electromagnetic interference (EMI) and Radio-frequency interference (RFI): From sources like fluorescent lights, mobile phones, and refrigerators.[3][4]
-
Equipment-related noise: Can come from manipulators, perfusion systems, cameras, and even the microscope lamp if it's AC powered.[4][5]
Q2: I'm seeing significant 50/60 Hz hum in my recordings. How can I reduce it?
A2: The 50/60 Hz noise, often referred to as "ground noise," is a very common issue.[1] Here are some steps to mitigate it:
-
Proper Grounding: Ensure all equipment is connected to a single, common ground point to avoid ground loops.[1][6] Using a star-grounding configuration is highly recommended.[6][7]
-
Faraday Cage: Use a properly grounded Faraday cage to shield your setup from external electromagnetic fields.[4][6]
-
Identify and Isolate the Source: Systematically turn off and unplug nearby electrical devices to identify the source of the noise.[4]
-
Power Cords: Keep AC power cords as far away from the headstage and recording equipment as possible.[8]
Q3: My baseline is noisy even after addressing grounding. What else could be the problem?
A3: If your grounding is solid, other factors could be contributing to a noisy baseline:
-
Pipette and Holder: A dirty or wet pipette holder can be a significant source of noise. Ensure it is clean and completely dry.[4][5]
-
Seal Quality: A poor gigaohm seal between the pipette and the cell membrane is a major contributor to noise. Aim for a seal resistance of >1 GΩ.[4]
-
Perfusion System: The perfusion system can introduce noise. Minimize tubing, keep the bath level low, and ensure the perfusion inlet/outlet are positioned to prevent movement of the slice or cell.[4][8]
-
Vibration: Mechanical vibrations can introduce noise. An anti-vibration table is essential for stable recordings.[4]
Q4: How does the specific compound, this compound, affect my recordings?
A4: While specific public data on "this compound" is not available, Nav1.8 modulators, in general, are designed to interact with the Nav1.8 sodium channel.[9] When applying any compound, including this compound, consider the following:
-
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound might have an effect on the cell membrane or channel activity. Always run a vehicle control.
-
Application Method: The method of application (e.g., perfusion) can introduce mechanical or electrical artifacts. Ensure a stable and gentle application.
-
Mechanism of Action: Depending on whether the compound is a blocker or an activator, you will expect to see a decrease or increase in Nav1.8 currents, respectively.[9]
Troubleshooting Guides
Guide 1: Systematic Noise Elimination
This guide provides a step-by-step workflow to identify and eliminate sources of noise in your patch-clamp rig.
Experimental Workflow for Noise Troubleshooting
Methodology:
-
Initial Verification: Start by ensuring your grounding is correctly set up in a star configuration to a single point.[6][7] Confirm your Faraday cage is closed and properly grounded.[4]
-
Strip Down the Rig: If noise persists, systematically remove all non-essential equipment from the Faraday cage. This includes perfusion systems, cameras, and light sources.[4]
-
Reintroduce Components: Add each piece of equipment back into the setup one at a time, monitoring the noise level after each addition. The component that reintroduces the noise is the likely culprit.[4]
-
Mitigate the Source: Once the noisy component is identified, try repositioning its cables, shielding them with grounded foil, or replacing the component if it is faulty.[8] For items like microscope lamps or cameras, switching to a DC power supply can often resolve the issue.[5]
-
Final Refinements: With the external noise sources addressed, focus on the recording components. Thoroughly clean the pipette holder with ethanol (B145695) followed by distilled water and ensure it is completely dry.[4][5] Finally, optimize your technique for achieving a high-resistance giga-seal, as this is critical for low-noise recordings.[4]
Guide 2: Optimizing Nav1.8 Recordings
This guide outlines a standard protocol for whole-cell voltage-clamp recordings of Nav1.8 channels, which can be adapted for studying the effects of compounds like this compound.
General Patch-Clamp Experimental Workflow
Experimental Protocol:
-
Cell Culture: Nav1.8 is predominantly expressed in dorsal root ganglion (DRG) neurons.[10][11] These can be cultured from rodents or human induced pluripotent stem cells. Alternatively, cell lines recombinantly expressing Nav1.8 can be used.[12]
-
Solutions: Prepare appropriate internal (pipette) and external (bath) solutions. The composition will vary depending on the specific experimental goals.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. Fire-polishing the tip can improve seal formation.
-
Recording:
-
Transfer the cultured cells to the recording chamber on the microscope stage.
-
Under visual guidance, approach a target cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -100 mV) to ensure Nav1.8 channels are available for activation.
-
-
Data Acquisition:
-
Record baseline Nav1.8 currents using a voltage-step protocol (e.g., stepping from the holding potential to a range of depolarizing potentials, such as -60 mV to +40 mV).
-
Apply this compound (or the vehicle control) via a perfusion system and record the currents again.
-
Perform a washout with the external solution to see if the effect of the compound is reversible.
-
-
Data Analysis: Analyze the recorded currents for changes in amplitude, voltage-dependence of activation and inactivation, and other kinetic parameters.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Pipette Resistance | 2 - 5 MΩ | Lower resistance can make sealing more difficult. |
| Seal Resistance | > 1 GΩ | Essential for low-noise recordings. |
| Holding Potential | -80 to -120 mV | To ensure channels are in a closed, ready-to-activate state. |
| Test Potentials | -60 to +60 mV | To elicit Nav1.8 channel opening. |
| Nav1.8 Activation V0.5 | ~ -10 to 10 mV | The voltage at which half the channels are activated.[10] |
| Nav1.8 Inactivation V0.5 | ~ -40 to -50 mV | The voltage at which half the channels are inactivated.[10] |
References
- 1. Molecular Devices Support Portal [support.moleculardevices.com]
- 2. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 3. plexon.com [plexon.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. researchgate.net [researchgate.net]
- 6. Grounding Guide - NPI Electronic [npielectronic.com]
- 7. blog.a-msystems.com [blog.a-msystems.com]
- 8. Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - [neurogig.com]
- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. Nav1.8 - Wikipedia [en.wikipedia.org]
- 12. metrionbiosciences.com [metrionbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of Nav1.8-IN-4 in solution. Below you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
This compound Stability Summary
Quantitative data on the stability of this compound is crucial for experimental design and data interpretation. The following table summarizes the available storage and stability information.
| Form | Storage Temperature | Stability Period | Solvent | Concentration | Notes |
| Solid (Powder) | -20°C | 3 years | N/A | N/A | |
| Solid (Powder) | 4°C | 2 years | N/A | N/A | |
| In Solvent | -80°C | 6 months | DMSO | Up to 116.67 mg/mL (287.13 mM) | Use within 6 months.[1] |
| In Solvent | -20°C | 1 month | DMSO | Up to 116.67 mg/mL (287.13 mM) | Use within 1 month.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can be due to several factors:
-
Solubility Limits Exceeded: You may have prepared a supersaturated solution. While this compound is soluble in DMSO up to 116.67 mg/mL, this often requires sonication.[1] We recommend preparing stock solutions at a slightly lower concentration to ensure stability.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can decrease the stability of the compound in solution, leading to precipitation. It is highly recommended to aliquot your stock solution into single-use volumes to minimize this effect.[1]
-
Hygroscopic DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1] Always use newly opened, anhydrous DMSO for preparing stock solutions.
To resolve precipitation:
-
Gently warm the solution to 37°C.
-
Use an ultrasonic bath to aid redissolution.
-
If precipitation persists, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. We recommend re-evaluating the concentration of the resulting solution.
Q2: My experimental results show a loss of this compound activity over time. What could be the cause?
A2: A gradual loss of activity may indicate chemical degradation. Consider the following:
-
Improper Storage: Ensure that your stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1] Storing solutions at higher temperatures, even for brief periods, can accelerate degradation.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[2][3] If your experimental buffer is acidic or basic, the rate of degradation may increase.
-
Photodegradation: Aromatic compounds can be sensitive to light.[4] Protect your solutions from light by using amber vials or wrapping them in foil, especially during long experiments.
-
Oxidation: While less common for the functional groups in this compound, oxidative degradation can occur, particularly if your solutions are exposed to air for extended periods or if they contain oxidizing agents.
To mitigate loss of activity:
-
Prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Minimize the time the compound spends in aqueous buffers before use.
-
Protect solutions from light and excessive exposure to air.
Q3: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What might they be?
A3: Unexpected peaks are likely degradation products. The appearance of these peaks can be correlated with the handling and storage of your this compound solution.
-
Hydrolytic Degradation: The most probable degradation pathway for this compound is the hydrolysis of the amide bond.[2][5] This would result in two primary degradation products: 2-hydroxy-5-methylaniline and a carboxylic acid derivative.
-
Forced Degradation: If you have intentionally stressed your sample (e.g., with acid, base, heat, or light), you are likely observing the resulting degradation products. These studies are useful for identifying potential degradants and for developing stability-indicating analytical methods.[6]
To identify the unknown peaks:
-
Conduct a forced degradation study (see the experimental protocol below) to intentionally generate degradation products. This can help you to tentatively identify the peaks in your experimental samples.
-
Use mass spectrometry (LC-MS) to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound.[1] It is important to use anhydrous, high-purity DMSO, as the presence of water can negatively impact solubility.[1] Sonication may be required to fully dissolve the compound at higher concentrations.[1]
Q2: How should I store the solid compound and my stock solutions?
A2: The solid powder can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, we strongly advise aliquoting the stock solution into single-use volumes.[1]
Q3: Can I use aqueous buffers to prepare my working solutions?
A3: Yes, you can dilute your DMSO stock solution into aqueous buffers for your experiments. However, be mindful of the final DMSO concentration, as high concentrations can affect biological assays. Also, the stability of this compound in aqueous solutions may be limited, particularly at non-neutral pH, due to potential hydrolysis.[2][3] It is best to prepare fresh working solutions in aqueous buffers immediately before use.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium or assay buffer), you can perform a simple stability study. Incubate a solution of this compound under your experimental conditions for the duration of your experiment. At various time points, take samples and analyze them by a suitable analytical method, such as HPLC, to quantify the amount of intact this compound remaining.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is essential for developing a stability-indicating analytical method.[6]
Objective: To generate degradation products of this compound under various stress conditions and to assess the specificity of an analytical method.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution. A typical starting point is a 1:1 ratio.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, use 1 M HCl and/or heat at 60°C.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, use 1 M NaOH and/or heat at 60°C.[7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., 50:50 water:acetonitrile). Heat the solution at 60-80°C for 24-48 hours.[7]
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC). The goal is to achieve 5-20% degradation of the parent compound.[7][8]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a potential degradation pathway for this compound based on its chemical structure, focusing on the most likely point of hydrolysis.
Caption: Hypothetical hydrolysis of this compound at the amide linkage.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. academically.com [academically.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nav1.8-IN-4 or similar compounds to study the voltage-gated sodium channel Nav1.8.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate holding potential to isolate Nav1.8 currents?
A1: To effectively isolate Nav1.8 currents, a holding potential in the range of -70 mV to -60 mV is recommended. This range takes advantage of the distinct biophysical properties of Nav1.8, which exhibits a more depolarized steady-state inactivation compared to other tetrodotoxin-sensitive (TTX-S) Nav channels.[1][2] Holding the cell membrane at these potentials will inactivate the majority of other co-expressed Nav subtypes, thereby enriching the contribution of Nav1.8 to the recorded current.
Q2: Why am I still observing contaminating currents at a holding potential of -70 mV?
A2: While a holding potential of -70 mV is generally effective, several factors can contribute to contaminating currents:
-
Presence of Nav1.9: The Nav1.9 channel also exhibits resistance to tetrodotoxin (B1210768) and has a more hyperpolarized activation profile. To minimize its contribution, a brief prepulse to a more depolarized potential (e.g., -40 mV for 500 ms) can be used to inactivate Nav1.9 before the test pulse to elicit Nav1.8 currents.[3]
-
Incomplete inactivation of other Nav subtypes: The inactivation kinetics of different Nav channels can vary. It is crucial to ensure a sufficient holding duration at the depolarized potential to allow for complete steady-state inactivation of TTX-S channels.
-
Expression system variability: The specific subtypes and expression levels of Nav channels can differ between cell lines and primary neuron preparations. Characterizing the endogenous currents in your specific system is essential.
Q3: What is the role of Tetrodotoxin (TTX) in isolating Nav1.8 currents?
A3: Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel.[1][4] Therefore, including TTX (typically at a concentration of 300-500 nM) in the extracellular solution is a critical step to block the activity of most other voltage-gated sodium channels, which are sensitive to TTX.[5][6] This pharmacological tool significantly enhances the isolation of Nav1.8 currents.
Q4: What are the expected kinetic properties of Nav1.8 currents?
A4: Compared to TTX-S channels, Nav1.8 channels exhibit slower activation and inactivation kinetics.[6][7] The current will take longer to reach its peak and will decay more slowly during a depolarizing voltage step.
Q5: How can I confirm that the current I am recording is indeed from Nav1.8?
A5: Confirmation can be achieved through a combination of approaches:
-
Pharmacology: The current should be resistant to high concentrations of TTX.
-
Biophysics: The voltage-dependence of activation and inactivation, as well as the kinetics of the current, should align with the known properties of Nav1.8.
-
Specific Blockers: Application of a known selective Nav1.8 blocker should inhibit the current. This compound is designed for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable inward current | Cell viability is compromised. | Verify cell health before patching. Ensure proper osmolarity of internal and external solutions. |
| Poor seal resistance. | Aim for a giga-ohm seal (>1 GΩ) before breaking into whole-cell configuration. | |
| Incorrect composition of intracellular or extracellular solutions. | Double-check the ion concentrations in your solutions. Ensure the presence of sodium in the extracellular solution. | |
| Small current amplitude | Low expression of Nav1.8 channels. | If using a heterologous expression system, consider optimizing transfection efficiency. For primary neurons, culture conditions may need adjustment. |
| Rundown of the current over time. | Include ATP and GTP in the intracellular solution to maintain channel phosphorylation and activity. Record data shortly after establishing the whole-cell configuration. | |
| Fast-inactivating current observed despite TTX | Presence of TTX-resistant Nav1.5 channels (if working with specific cell types like cardiac myocytes or certain DRG neurons). | Nav1.5 has different biophysical properties than Nav1.8. A detailed voltage protocol can help distinguish them. |
| Shift in the voltage-dependence of activation/inactivation | Changes in the liquid junction potential during the experiment. | Measure and correct for the liquid junction potential. Ensure stable pipette and bath electrode potentials. |
| Intracellular solution composition. | The presence of certain ions, like fluoride, can sometimes cause shifts in channel gating. |
Experimental Protocol: Testing this compound on Nav1.8 Currents
This protocol outlines the whole-cell voltage-clamp technique to assess the inhibitory effect of this compound.
1. Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or a cell line heterologously expressing human Nav1.8 (e.g., HEK293 or CHO cells).
-
For primary neurons, isolate ganglia and dissociate neurons using enzymatic digestion followed by mechanical trituration.
-
Plate cells on coated coverslips and allow them to adhere and recover before recording.
2. Solutions:
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Tetrodotoxin (TTX) | 0.0003 (300 nM) | |
| Internal | CsF | 140 |
| NaCl | 10 | |
| MgCl₂ | 2 | |
| EGTA | 1.1 | |
| HEPES | 10 | |
| Mg-ATP | 3 | |
| Na-GTP | 0.3 |
-
Adjust pH of external solution to 7.4 with NaOH and internal solution to 7.2 with CsOH. Adjust osmolarity as needed.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution containing TTX.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Set the holding potential to -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit Nav1.8 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached, record currents using the same voltage protocol.
-
Wash out the compound with the control external solution to assess reversibility.
4. Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationship curves.
-
To determine the IC₅₀, apply a range of this compound concentrations and measure the percent inhibition of the peak current at a specific voltage (e.g., the voltage that elicits the maximal current).
-
Fit the concentration-response data to the Hill equation.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Mechanism of action for this compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrodotoxin-resistant voltage-gated sodium channel Nav 1.8 constitutively interacts with ankyrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Nav1.6 and Nav1.8 peripheral nerve Na+ channels by auxiliary β-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nav1.8-IN-4. The information is designed to address common challenges related to cell health and Nav1.8 expression levels during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cells expressing Nav1.8?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. In cells endogenously or recombinantly expressing Nav1.8, the primary effect of this compound is the inhibition of sodium influx through this channel. This leads to a reduction in neuronal excitability, particularly in nociceptive neurons where Nav1.8 is highly expressed.[1][2][3] The inhibitor is expected to show use-dependent and state-dependent properties, meaning its potency may increase with more frequent channel activation.[4][5]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line depends on the experimental goals.
-
For selectivity and mechanism of action studies: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN10A gene (encoding Nav1.8) are commonly used.[6] These systems provide a controlled environment to study the direct effects on the channel.
-
For studying effects in a more physiological context: Primary cultures of dorsal root ganglion (DRG) neurons are ideal as they endogenously express Nav1.8.[7][8][9] Induced pluripotent stem cell (iPSC)-derived sensory neurons are also becoming a valuable human-relevant model.[10]
-
For initial cytotoxicity screening: The cell line used for efficacy testing (e.g., HEK293-Nav1.8) and a control cell line lacking Nav1.8 expression should be used to assess target-related toxicity.
Q3: How can I confirm Nav1.8 expression in my cell model?
A3: Several methods can be used to confirm Nav1.8 expression at different levels:
-
mRNA expression: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure SCN10A transcript levels.[8][11]
-
Protein expression: Western blotting can be used to detect the Nav1.8 protein, which has a predicted molecular mass of approximately 220-280 kDa.[9][11]
-
Protein localization: Immunocytochemistry or immunohistochemistry can visualize the subcellular localization of the Nav1.8 channel.[8][9]
-
Functional expression: Whole-cell patch-clamp electrophysiology is the gold standard to measure Nav1.8-mediated currents and their inhibition by this compound.[4][11]
Q4: Does the expression of Nav1.8 change under different cell culture conditions?
A4: Yes, Nav1.8 expression can be influenced by various factors. For instance, in DRG neuron cultures, the presence of inflammatory mediators like Nerve Growth Factor (NGF) has been shown to modulate Nav1.8 expression and current density.[8] It is crucial to maintain consistent culture conditions to ensure reproducible results. Long-term culture can also lead to changes in the expression of ion channels.[8]
Troubleshooting Guides
Problem 1: High Cell Death Observed After Treatment with this compound
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting:
-
Perform a dose-response cytotoxicity assay: Use a broad range of this compound concentrations on both Nav1.8-expressing cells and a parental cell line lacking the channel.
-
Compare IC50 values: If the cytotoxic IC50 is close to the efficacy IC50 for Nav1.8 inhibition, there may be a narrow therapeutic window. Significant cytotoxicity in the parental cell line suggests off-target effects.
-
Use multiple cytotoxicity assays: Measure different cell health parameters, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis (caspase activity assay).[12]
-
Possible Cause 2: Unhealthy initial cell culture.
-
Troubleshooting:
-
Check cell morphology: Before starting the experiment, ensure cells appear healthy, are not overly confluent, and are free of contamination.
-
Optimize cell seeding density: Both very low and very high cell densities can affect cell health.
-
Review cell culture medium and supplements: Ensure the medium is fresh and contains all necessary supplements.
-
Problem 2: Inconsistent or Lower-Than-Expected Potency of this compound
Possible Cause 1: Low or variable Nav1.8 expression.
-
Troubleshooting:
-
Verify Nav1.8 expression: Regularly check Nav1.8 mRNA and protein levels in your cell line, especially after multiple passages.[8][11]
-
Sort for high-expressing cells: If using a stably transfected cell line, consider using fluorescence-activated cell sorting (FACS) to select a population with high and uniform Nav1.8 expression.
-
Standardize culture conditions: Ensure consistent passage numbers, seeding densities, and media composition.
-
Possible Cause 2: Issues with the experimental protocol.
-
Troubleshooting:
-
Check holding potential in electrophysiology: For patch-clamp experiments, a hyperpolarized holding potential (e.g., -120 mV) is often used to ensure most channels are in the resting state before applying a stimulus.[4]
-
Consider use-dependence: The potency of many sodium channel blockers is use-dependent. Ensure your stimulation protocol (e.g., pulse frequency) is appropriate to observe the intended inhibitory effect.[4] A lack of effect at low frequencies can be expected for use-dependent inhibitors.[4]
-
Compound stability and solubility: Ensure this compound is fully dissolved and stable in your experimental buffer. Prepare fresh solutions for each experiment.
-
Problem 3: High Variability in Nav1.8 Expression Levels Between Experiments
Possible Cause 1: Inconsistent cell culture practices.
-
Troubleshooting:
-
Standardize cell passage number: Use cells within a defined range of passage numbers for all experiments.
-
Control for cell confluence: Plate cells at a consistent density and treat them at a similar level of confluence.
-
Maintain a consistent environment: Ensure stable temperature, CO2, and humidity levels in the incubator.
-
Possible Cause 2: Presence of inflammatory mediators.
-
Troubleshooting:
-
Use defined media: If possible, use serum-free or defined media to reduce variability from undefined components in serum.
-
Be aware of endogenous factors: In primary cultures, be aware that the cells themselves can release factors that may modulate Nav1.8 expression over time.
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound based on typical characteristics of selective Nav1.8 inhibitors.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Nav1.8 Expression | Treatment Duration | This compound Cytotoxicity IC50 (µM) |
| HEK293-hNav1.8 | High | 48 hours | > 30 |
| HEK293 (Parental) | None | 48 hours | > 30 |
| Primary DRG Neurons | Endogenous | 48 hours | > 10 |
Table 2: Modulation of Nav1.8 Expression by this compound
| Cell Type | Treatment | Duration | SCN10A mRNA Fold Change | Nav1.8 Protein Fold Change |
| HEK293-hNav1.8 | Vehicle | 24 hours | 1.0 | 1.0 |
| HEK293-hNav1.8 | This compound (1 µM) | 24 hours | 0.95 | 1.02 |
| Primary DRG Neurons | Vehicle | 24 hours | 1.0 | 1.0 |
| Primary DRG Neurons | This compound (1 µM) | 24 hours | 1.05 | 0.98 |
Note: The data suggests that short-term treatment with this compound is unlikely to significantly alter Nav1.8 expression levels.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SCN10A Expression
This protocol measures the relative abundance of SCN10A mRNA.
-
Cell Lysis and RNA Extraction: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for SCN10A and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with an appropriate thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of SCN10A using the ΔΔCt method, normalizing to the reference gene expression.[11]
Visualizations
Caption: General workflow for in vitro studies of this compound.
Caption: Inhibition of pain signaling by this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The RNA disruption assay is superior to conventional drug sensitivity assays in detecting cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Nav1.8-IN-X, a novel Nav1.8 inhibitor. Given the limited publicly available data on a compound specifically named "Nav1.8-IN-4", this guide addresses common issues seen with small molecule inhibitors targeting Nav1.8, using "Nav1.8-IN-X" as a representative example.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
Question: We are observing low and highly variable plasma concentrations of Nav1.8-IN-X after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral exposure is a frequent challenge for novel small molecules. The primary causes can be categorized into issues with the compound's intrinsic properties and its formulation.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: Many small molecule inhibitors are lipophilic and exhibit poor solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Troubleshooting:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of Nav1.8-IN-X at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract environment.
-
Improve Solubility through Formulation: Explore various formulation strategies to enhance dissolution.[1][2][3][4][5]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.[1][2][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can improve solubility and dissolution rate.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid solutions can improve solubility and absorption.[1][2][3]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[1][5]
-
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Assess the metabolic stability of Nav1.8-IN-X in liver microsomes and hepatocytes from the preclinical species being used (e.g., rat, dog) and human.
-
Identify Major Metabolites: Use techniques like LC-MS/MS to identify the primary metabolites and the enzymes responsible (e.g., specific cytochrome P450 enzymes).
-
Chemical Modification: If a specific metabolic soft spot is identified, medicinal chemistry efforts can be directed to modify that part of the molecule to improve metabolic stability.
-
-
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Troubleshooting:
-
In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intestinal permeability of Nav1.8-IN-X.
-
Identify Efflux Transporter Substrates: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen.
-
-
Experimental Workflow for Investigating Poor Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of Nav1.8 inhibitors that can affect their oral bioavailability? A1: Many Nav1.8 inhibitors are small, lipophilic molecules. While lipophilicity can aid in crossing cell membranes, high lipophilicity often corresponds to low aqueous solubility, which can be a major hurdle for oral absorption. For example, the selective Nav1.8 inhibitor A-803467 has poor solubility and consequently low oral bioavailability in rats (F=13%).[6] Another Nav1.8 inhibitor, PF-01247324, was developed to have improved oral bioavailability.[6][7] Therefore, a key challenge is to balance the required lipophilicity for target engagement with sufficient aqueous solubility for dissolution in the GI tract.
Q2: How does the Nav1.8 signaling pathway influence considerations for oral drug delivery? A2: Nav1.8 is a voltage-gated sodium channel primarily expressed in the peripheral nervous system (PNS), specifically in nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[8][9][10] Its role is to contribute to the rising phase of the action potential, particularly during high-frequency firing associated with pain signals.[8][10][11] For an orally administered Nav1.8 inhibitor to be effective, it must be absorbed from the GI tract, enter systemic circulation, and distribute to these peripheral neurons at a sufficient concentration to block the channel. The drug does not necessarily need to cross the blood-brain barrier (BBB) for peripheral pain indications, which can be an advantage in avoiding CNS side effects. However, some Nav1.8 inhibitors have been investigated for CNS-related effects, requiring BBB penetration.[12]
Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in pain signaling and therapeutic intervention.
Q3: What are some starting formulation strategies for a poorly soluble Nav1.8 inhibitor like Nav1.8-IN-X? A3: For a poorly soluble compound, several formulation strategies can be explored to improve oral bioavailability.[1][2][3][4][5] The choice of strategy often depends on the specific properties of the drug substance.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area to volume ratio, enhancing dissolution rate.[1][5] | Simple, widely used. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a hydrophilic polymer in an amorphous state, which has higher energy and solubility than the crystalline form.[3][5] | Significant improvement in dissolution and bioavailability. | Physically unstable (risk of recrystallization); can be sensitive to temperature and humidity.[5] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state.[1][2][3] | Improves solubility and absorption; can enhance lymphatic uptake, bypassing first-pass metabolism.[2] | Potential for GI irritation with high surfactant concentrations; capsule compatibility issues.[2] |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[1][5] | High drug loading possible; can improve drug stability. | Can be expensive; competition for binding in the GI tract. |
Q4: What in vivo models are appropriate for evaluating the oral bioavailability and efficacy of a Nav1.8 inhibitor? A4: The evaluation typically involves pharmacokinetic (PK) studies followed by pharmacodynamic (PD) or efficacy studies.
-
Pharmacokinetic Studies:
-
Species: Rat and dog are common preclinical species for PK studies.
-
Dosing: The compound is administered both intravenously (IV) and orally (PO) to determine absolute oral bioavailability (F%).
-
Parameters Measured: Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and clearance (CL).
-
-
Efficacy Models: Since Nav1.8 is implicated in pain, various rodent models of pain are used:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) or formalin injection models.[6]
-
Neuropathic Pain: Models like spinal nerve ligation (SNL) or chronic constriction injury (CCI).[6]
-
Target Engagement: In some cases, ex vivo electrophysiology on DRG neurons from dosed animals can be used to confirm target engagement.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of Nav1.8-IN-X in liver microsomes.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., rat or human), NADPH (a cofactor for CYP450 enzymes), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding Nav1.8-IN-X (typically at a low concentration, e.g., 1 µM).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Nav1.8-IN-X at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Nav1.8-IN-X and determine if it is an efflux transporter substrate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Assay Setup:
-
A-to-B (Apical to Basolateral) Permeability: Add Nav1.8-IN-X to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption from the gut lumen into the blood.
-
B-to-A (Basolateral to Apical) Permeability: Add Nav1.8-IN-X to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This measures efflux from the cell back into the gut lumen.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: Collect samples from the receiver compartment at specified time points.
-
Analysis: Quantify the concentration of Nav1.8-IN-X in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutics | Special Issue : Novel Formulation Strategies for Enhancing Dissolution and/or Oral Bioavailability [mdpi.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 8. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the consistent in vivo delivery of Nav1.8-IN-4. Given the hydrophobic nature of many small molecule inhibitors, including this compound, achieving a stable and bioavailable formulation is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo studies with this compound?
A1: For initial in vivo studies, particularly for oral administration in rodent models, a suspension formulation is a common and effective approach for poorly soluble compounds. A recommended starting point, based on formulations used for other Nav1.8 inhibitors like PF-01247324, is a suspension in a vehicle containing a suspending agent and a surfactant.[1][2]
Q2: How do I prepare a suspension formulation of this compound?
A2: To prepare a suspension, this compound powder should be first wetted with a small amount of the surfactant (e.g., Tween 80) to form a paste. Subsequently, the suspending agent solution (e.g., methylcellulose (B11928114) in saline or water) is gradually added while continuously mixing or sonicating to achieve a uniform suspension.
Q3: What are the critical quality attributes to check for my this compound formulation?
A3: Before administration, it is crucial to assess the formulation for:
-
Homogeneity: Ensure the suspension is uniform and free of large agglomerates. Gentle shaking or vortexing before each administration is recommended.
-
Stability: Observe the suspension for any signs of rapid precipitation or sedimentation. Ideally, the formulation should remain stable for the duration of the experiment.
-
pH: The pH of the final formulation should be within a physiologically acceptable range for the chosen route of administration.
Q4: My this compound is precipitating out of the formulation. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a systematic approach to address this problem.
Q5: Are there alternative formulation strategies for this compound?
A5: Yes, if a simple suspension is not providing the desired exposure, you can consider more advanced formulation strategies such as:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic compounds.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its dissolution rate and bioavailability.
-
Co-solvent systems: For certain administration routes, using a mixture of biocompatible solvents can improve solubility. However, the potential for toxicity of the co-solvents must be carefully evaluated.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues encountered during the formulation and in vivo delivery of this compound.
Issue 1: Compound Precipitation in Formulation
Symptoms:
-
Visible particles or crystals in the formulation after preparation.
-
Clogging of the gavage needle during administration.
-
Inconsistent dosing and high variability in experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma concentrations of this compound between animals in the same dose group.
-
Lack of a clear dose-response relationship.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Data Presentation
The following tables provide recommended starting concentrations for formulation components. These should be optimized for your specific experimental needs.
Table 1: Recommended Vehicle Components for Oral Suspension
| Component | Function | Starting Concentration |
| Methylcellulose (MC) | Suspending Agent | 0.5% (w/v) |
| Tween 80 | Surfactant/Wetting Agent | 0.1% (v/v) |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume |
Based on formulations used for the Nav1.8 inhibitor PF-01247324.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (10 mg/kg dose in mice)
This protocol is a general guideline and should be adapted based on the specific dose and animal model.
Materials:
-
This compound
-
Methylcellulose (MC)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Sonicator (bath or probe)
-
Vortex mixer
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Dissolve 50 mg of methylcellulose in 10 mL of sterile saline.
-
Mix thoroughly until a clear, viscous solution is formed. This may require heating and/or stirring. Allow to cool to room temperature.
-
-
Weigh this compound:
-
For a 10 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg, you will need 0.25 mg of this compound per dose.
-
Calculate the total amount of this compound needed for the number of animals in your study, including a slight overage.
-
-
Prepare the Suspension:
-
In a sterile microcentrifuge tube, add the required amount of this compound powder.
-
Add a small volume of 0.1% Tween 80 in saline (e.g., 10 µL) to the powder and mix to form a smooth paste. This step is crucial for proper wetting of the hydrophobic compound.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously vortexing or sonicating.
-
Continue to add the methylcellulose solution to reach the final desired concentration and volume.
-
Sonicate the final suspension for 5-10 minutes to ensure a fine, uniform dispersion of particles.
-
-
Pre-dose Preparation:
-
Visually inspect the suspension for homogeneity.
-
Immediately before each administration, vortex the suspension thoroughly to ensure a consistent dose is drawn into the syringe.
-
Experimental Workflow Diagram
Caption: General workflow for an in vivo experiment with this compound.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing environmental stressors in behavioral studies involving Nav1.8-IN-4. The following information is based on best practices for behavioral research with Nav1.8 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Nav1.8 and why is it a target in behavioral studies?
A1: Nav1.8 is a voltage-gated sodium channel subtype primarily expressed in the peripheral nervous system, specifically in sensory neurons known as C-fibers which are involved in nociception (the perception of pain).[1] These channels play a crucial role in transmitting pain signals from the periphery to the central nervous system.[1][2] Nav1.8 is a key therapeutic target for the development of new analgesics for chronic pain.[1] Behavioral studies with Nav1.8 inhibitors like this compound aim to assess their efficacy in reducing pain-related behaviors.
Q2: How do environmental stressors impact behavioral studies with Nav1.8 inhibitors?
A2: Environmental stressors can significantly confound the results of behavioral studies by inducing physiological and psychological responses in animal models, such as anxiety and altered pain perception. These stress-induced responses can mask or mimic the effects of the Nav1.8 inhibitor being tested, leading to unreliable and difficult-to-interpret data. Therefore, minimizing stressors is critical for ensuring the validity and reproducibility of your findings.
Q3: What are the most common environmental stressors to consider in a laboratory setting?
A3: Common environmental stressors for rodent models in a laboratory setting include:
-
Noise: Loud, sudden, or unfamiliar noises can induce a startle response and elevate stress levels.
-
Lighting: Inappropriate light intensity or light/dark cycles can disrupt circadian rhythms and affect behavior.
-
Olfactory Cues: Strong or unfamiliar smells, including those from other animals or cleaning agents, can be stressful.
-
Handling: Improper or inconsistent handling by experimenters can be a significant source of stress.
-
Vibrations: Vibrations from nearby equipment or construction can be disruptive.
-
Social Housing: Isolation or improper grouping of social animals can lead to stress.
Q4: Can this compound itself affect the general behavior of the animals?
A4: While the primary target of this compound is pain signaling in the peripheral nervous system, it is important to monitor for any off-target effects on general behavior. This can include changes in locomotion, anxiety-like behaviors, or sedative effects. Comprehensive behavioral phenotyping is recommended to distinguish between specific analgesic effects and general behavioral alterations.
Troubleshooting Guide
| Observed Issue | Potential Cause (Environmental Stressor) | Recommended Solution |
| High variability in baseline pain thresholds across animals. | Inconsistent acclimation period; variations in handling between experimenters; unpredictable noise or light changes in the housing or testing room. | Standardize the acclimation period to at least 72 hours. Ensure all experimenters use a consistent and gentle handling technique. Minimize noise and maintain a regular light/dark cycle in both housing and testing areas. |
| Animals are hesitant to explore the testing apparatus. | Novelty-induced anxiety; residual odors from previous animals or cleaning solutions. | Habituate the animals to the testing room for at least 30-60 minutes before the experiment. Thoroughly clean the apparatus between animals with a non-irritating, low-odor solution (e.g., 70% ethanol) and allow it to dry completely. |
| Inconsistent or unexpected behavioral responses to this compound. | Stress-induced analgesia masking the effect of the compound; stress-induced hyperalgesia confounding the results. | Implement a comprehensive stress reduction plan, including proper handling, acclimation, and a controlled testing environment. Consider running a pilot study to assess the impact of your experimental setup on baseline behaviors. |
| Animals exhibit freezing behavior or fail to complete tasks. | Sudden loud noises or vibrations during testing; experimenter-induced stress (e.g., rapid movements, strong odors from perfumes or lotions). | Conduct behavioral testing in a quiet, isolated room. Experimenters should wear clean lab coats and avoid wearing scented products. All movements should be slow and deliberate. |
Minimizing Environmental Stressors: A Summary
| Stressor Category | Specific Stressor | Mitigation Strategy |
| Auditory | Sudden loud noises, high-frequency sounds from equipment | Use a dedicated, quiet room for behavioral testing. Avoid talking loudly or playing music. Use equipment that operates quietly. |
| Visual | Inconsistent or overly bright lighting | Maintain a consistent light/dark cycle. Use dim, red light for testing nocturnal animals. Avoid sudden changes in light intensity. |
| Olfactory | Strong odors from cleaning agents, perfumes, or other animals | Use low-odor cleaning agents and ensure thorough rinsing. Prohibit scented personal products in the animal facility. Maintain good ventilation. |
| Tactile/Handling | Improper or inconsistent handling | Handle animals gently and consistently. Use non-aversive handling methods like tunnel handling or cupping instead of tail-picking. |
| Social | Isolation of social species, incompatible cage mates | House social animals in appropriate groups. Monitor for aggression and separate incompatible animals. Provide environmental enrichment. |
| Procedural | Repeated injections, restraint | Habituate animals to handling and injection procedures. Use the least invasive methods possible. Keep procedures brief. |
Detailed Experimental Protocol: Von Frey Test for Mechanical Allodynia
This protocol is designed to assess mechanical allodynia (pain in response to a non-painful stimulus) and incorporates measures to minimize environmental stressors.
1. Animal Preparation and Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12:12 hour light/dark cycle.
-
Provide environmental enrichment (e.g., nesting material).
-
Handle animals gently for at least 3 days prior to testing to acclimate them to the experimenter.
-
On the day of testing, transport animals to the testing room and allow them to acclimate for at least 60 minutes before the experiment begins.
2. Apparatus and Environment:
-
The testing apparatus consists of a wire mesh floor in individual, clear Plexiglas chambers.
-
The testing room should be quiet, with controlled lighting (dim, indirect light is preferable).
-
Ensure the room is free from strong odors and vibrations.
3. Experimental Procedure:
-
Place the animal in the testing chamber and allow it to explore and settle for 15-20 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw, licking, or shaking.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Administer this compound or vehicle according to the study design.
-
Repeat the von Frey test at specified time points post-administration.
4. Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal at each time point.
-
Use appropriate statistical methods to compare the thresholds between treatment groups.
Mandatory Visualizations
Caption: Nav1.8 signaling pathway in pain transmission and the inhibitory action of this compound.
Caption: Experimental workflow for behavioral studies with minimized environmental stressors.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nav1.8-IN-4 to confirm in vivo target engagement of the voltage-gated sodium channel Nav1.8.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8. Its primary mechanism is to block the influx of sodium ions through the Nav1.8 channel, which is predominantly expressed in peripheral sensory neurons.[1][2][3] By inhibiting this channel, this compound reduces the excitability of these neurons, thereby mitigating the transmission of pain signals.[1][2][4] |
| How can I confirm that this compound is engaging the Nav1.8 target in my in vivo model? | Target engagement can be confirmed through a combination of pharmacokinetic/pharmacodynamic (PK/PD) modeling, behavioral assays, electrophysiological recordings, and biomarker analysis. Key methods include assessing the reversal of pain-related behaviors in preclinical models of inflammatory or neuropathic pain, measuring changes in nerve conduction, and analyzing the expression or phosphorylation status of downstream signaling molecules.[5] |
| Are there known species differences in the potency of Nav1.8 inhibitors? | Yes, significant cross-species potency shifts have been observed for some Nav1.8 inhibitors, with compounds showing high potency against the human channel but reduced activity against the rodent ortholog.[5] It is crucial to determine the in vitro potency of this compound against the specific species being used in your in vivo studies. The use of humanized Nav1.8 transgenic animal models can help overcome these discrepancies.[5] |
| What are the expected outcomes in behavioral models of pain after administering this compound? | In models of inflammatory pain (e.g., Complete Freund's Adjuvant - CFA) and neuropathic pain (e.g., spinal nerve ligation), administration of an effective Nav1.8 inhibitor is expected to significantly reduce pain-related behaviors such as thermal hyperalgesia, mechanical allodynia, and spontaneous pain behaviors.[5][6] |
| Can this compound completely abolish pain responses? | While Nav1.8 inhibition can significantly reduce the excitability of pain-signaling neurons, it may not completely eliminate firing in all of these cells.[7] This is because other sodium channels, such as Nav1.7, also contribute to action potential generation.[7] Therefore, a reduction, rather than a complete abolition, of pain responses is a more likely and clinically relevant outcome.[7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant analgesic effect observed in behavioral models. | Inadequate Drug Exposure: The dose of this compound may be too low to achieve therapeutic concentrations at the target site. | Conduct a dose-response study. Perform pharmacokinetic analysis to determine the plasma and tissue concentrations of this compound and ensure they are above the in vitro IC50 for the target species. |
| Cross-Species Potency Shift: this compound may have lower potency against the rodent Nav1.8 channel compared to the human channel.[5] | Determine the in vitro potency of this compound on dorsal root ganglion (DRG) neurons isolated from the animal model being used. Consider using a humanized Nav1.8 transgenic animal model.[5] | |
| "Reverse Use-Dependence": Some Nav1.8 inhibitors show reduced inhibition during repetitive neuronal firing.[8] | Evaluate the state-dependent properties of this compound using electrophysiological techniques to see if inhibition is relieved by repetitive depolarizations.[8] | |
| High variability in behavioral data. | Inconsistent Drug Administration: Variability in the route or timing of administration can lead to inconsistent drug exposure. | Standardize the drug administration protocol, including the time of day, route, and vehicle used. |
| Subject-to-Subject Variability: Individual animals may respond differently to the compound. | Increase the number of animals per group to improve statistical power. Ensure proper randomization and blinding of the study. | |
| Unexpected side effects or toxicity. | Off-Target Effects: this compound may be interacting with other ion channels or receptors. | Perform a comprehensive in vitro selectivity screen against a panel of other sodium channel subtypes and other relevant off-target proteins. |
| Poor Oral Bioavailability or Unfavorable Pharmacokinetics: The compound may have properties that lead to adverse effects at effective doses.[9][10] | Characterize the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. |
Experimental Protocols
Capsaicin-Induced Nocifensive Behavior Assay
This assay is a moderate throughput in vivo screen to assess the acute analgesic efficacy of Nav1.8 inhibitors.[5]
-
Animals: Humanized Nav1.8 transgenic rats or wild-type rats/mice.
-
Procedure:
-
Acclimate animals to the testing environment.
-
Administer this compound or vehicle at the desired dose and route.
-
At the time of expected peak plasma concentration, inject a low dose of capsaicin (B1668287) (e.g., 1.6% in 10 µL) into the plantar surface of the hind paw.
-
Immediately observe and quantify the nocifensive behaviors (e.g., number of flinches and licks, or total time spent licking/flinching) for a defined period (e.g., 5 minutes).
-
-
Endpoint: A significant reduction in nocifensive behaviors in the this compound treated group compared to the vehicle group indicates target engagement and analgesic efficacy.
In Vivo Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
This protocol directly assesses the effect of this compound on the excitability of sensory neurons.
-
Preparation: Anesthetize the animal and perform a laminectomy to expose the DRG (e.g., L4 or L5).
-
Recording:
-
Use sharp microelectrodes to obtain intracellular recordings from individual DRG neurons.
-
Characterize the neurons based on their action potential properties to identify nociceptive C-fibers.
-
Apply this compound systemically or locally.
-
Measure changes in action potential threshold, amplitude, and firing frequency in response to depolarizing current injections.
-
-
Endpoint: Inhibition of spontaneous and evoked action potentials in DRG neurons following administration of this compound confirms target engagement at the cellular level.[9]
Quantitative Data Summary
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy Model | Reference |
| Suzetrigine | Human Nav1.8 | ~0.02 µM | Acute postoperative pain in humans, Formalin test and CFA-induced thermal hypersensitivity in mice. | [7],[6] |
| A-803467 | Human Nav1.8 | High affinity | Neuropathic and inflammatory pain models in rats. | [9] |
| PF-04531083 | Human Nav1.8 | 700 nM | Rescue of behavioral abnormalities in a Pitt Hopkins Syndrome mouse model. | [9] |
| MSD199 | Human Nav1.8 | Potent inhibitor | Capsaicin-induced nocifensive behaviors, CFA, and spinal nerve ligation models in humanized Nav1.8 rats. | [5] |
Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for confirming Nav1.8 target engagement of this compound in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential tachyphylaxis or desensitization when working with the novel Nav1.8 inhibitor, Nav1.8-IN-4. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are tachyphylaxis and desensitization in the context of Nav1.8 inhibitors?
A1: Tachyphylaxis refers to a rapid decrease in the response to a drug after repeated administration. Desensitization is a broader term describing a reduced response of a receptor or channel to a constant or repeated stimulus. In the context of this compound, this would manifest as a diminished inhibitory effect on Nav1.8 channels with prolonged or repeated exposure, leading to a reduction in the intended analgesic or physiological effect.
Q2: Is tachyphylaxis a known issue with all Nav1.8 inhibitors?
A2: Not necessarily. The potential for tachyphylaxis can be compound-specific. For instance, some Nav1.8 inhibitors have shown a phenomenon known as "reverse use dependence," where inhibition is actually relieved by repetitive short depolarizations[1][2]. This means that under conditions of high neuronal firing, the inhibitor may become less effective. Conversely, other Nav1.8 inhibitors, such as suzetrigine (B10856436) (VX-548), have demonstrated a lack of tolerance development in chronic administration models, suggesting a lower risk of tachyphylaxis[3]. The specific properties of this compound would need to be experimentally determined.
Q3: What are the potential mechanisms behind tachyphylaxis or desensitization to a Nav1.8 inhibitor?
A3: Several mechanisms could contribute to a reduced response to a Nav1.8 inhibitor:
-
Channel State-Dependent Binding: The inhibitor may bind preferentially to specific states of the Nav1.8 channel (resting, open, or inactivated). Changes in the proportion of channels in these states due to prolonged exposure or altered neuronal activity could affect inhibitor binding and efficacy.
-
Receptor Internalization/Downregulation: Prolonged exposure to an antagonist can sometimes lead to the cell internalizing the target receptor, in this case, the Nav1.8 channel, reducing the number of available binding sites on the cell surface.
-
Changes in Intracellular Signaling: The activity of Nav1.8 channels can be modulated by intracellular signaling pathways.[4] Prolonged inhibition by a drug could trigger compensatory changes in these pathways, leading to a dampened response.
-
Drug Efflux: Cells may upregulate efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
Troubleshooting Guide
Issue: A decrease in the inhibitory effect of this compound is observed over time in our in vitro/in vivo experiments.
This guide provides a systematic approach to investigate and potentially mitigate this issue.
Step 1: Confirm the Observation and Rule Out Experimental Artifacts
-
Verify Compound Integrity: Ensure the stability and concentration of your this compound stock solution and working dilutions. Degradation of the compound could be misinterpreted as tachyphylaxis.
-
Consistent Experimental Conditions: Confirm that all experimental parameters (e.g., temperature, pH, cell passage number, animal health) are consistent across experiments and time points.
-
Control for Vehicle Effects: Include appropriate vehicle controls in all experiments to ensure the observed effect is specific to this compound.
Step 2: Characterize the Time-Course and Concentration-Dependence of the Reduced Efficacy
-
Time-Course Experiment: Design an experiment to systematically evaluate the effect of this compound at different time points of exposure.
-
Concentration-Response Curves: Generate concentration-response curves at different pre-incubation times to determine if there is a rightward shift in the IC50 value, indicating reduced potency.
Step 3: Investigate Potential Mechanisms
-
Washout Experiments: After observing a reduced effect, wash out this compound and re-challenge the system after a recovery period. If the response is restored, it suggests a reversible process like desensitization rather than downregulation.
-
Use-Dependence Protocol: Employ electrophysiology protocols with varying stimulation frequencies to assess if the inhibition by this compound is use-dependent or exhibits reverse use-dependence.
Experimental Protocols
Protocol 1: Assessing Time-Dependent Effects of this compound using Whole-Cell Patch Clamp Electrophysiology
Objective: To determine if the inhibitory effect of this compound on Nav1.8 currents diminishes over time.
Methodology:
-
Cell Culture: Use a stable cell line expressing human Nav1.8 channels (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings at room temperature or physiological temperature.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.4 with NaOH.
-
-
Recording Protocol:
-
Hold cells at a membrane potential of -100 mV.
-
Elicit Nav1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms) every 10 seconds.
-
Establish a stable baseline recording of the peak inward current for 3-5 minutes.
-
Perfuse the cells with a known concentration of this compound (e.g., IC50 concentration).
-
Continuously record the peak inward current for an extended period (e.g., 30-60 minutes) in the presence of the compound.
-
-
Data Analysis:
-
Normalize the peak current at each time point to the baseline current before drug application.
-
Plot the normalized current as a function of time. A gradual increase in the normalized current over time in the presence of the drug would indicate tachyphylaxis.
-
Protocol 2: In Vivo Assessment of Analgesic Tolerance to this compound in a Neuropathic Pain Model
Objective: To evaluate if repeated administration of this compound leads to a reduction in its analgesic efficacy.
Methodology:
-
Animal Model: Induce a neuropathic pain model in rodents, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) model.
-
Drug Administration:
-
After the development of hypersensitivity (typically 7-14 days post-surgery), divide the animals into treatment and vehicle control groups.
-
Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Testing:
-
Measure mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using the Hargreaves test) at baseline (before the first dose) and at multiple time points throughout the chronic dosing period (e.g., 1, 3, 5, 7, 10, and 14 days).
-
Conduct behavioral testing at a consistent time after drug administration (e.g., at the time of peak effect).
-
-
Data Analysis:
-
Plot the paw withdrawal threshold (in grams) or withdrawal latency (in seconds) over the course of the treatment period for both groups.
-
A gradual decrease in the analgesic effect (i.e., a return towards baseline hypersensitivity) in the this compound treated group compared to the initial analgesic effect would suggest the development of tolerance.
-
Data Presentation
Table 1: Hypothetical In Vitro Time-Dependent Inhibition of Nav1.8 Currents by this compound
| Time after Application (minutes) | Peak Nav1.8 Current (% of Baseline) |
| 1 | 52.3 ± 4.1 |
| 5 | 50.1 ± 3.8 |
| 10 | 58.7 ± 4.5 |
| 20 | 69.2 ± 5.3 |
| 30 | 78.5 ± 6.0 |
Data are presented as mean ± SEM. An increase in the percentage of baseline current over time suggests a reduction in inhibitory effect.
Table 2: Hypothetical In Vivo Analgesic Efficacy of this compound in a Neuropathic Pain Model
| Treatment Day | Paw Withdrawal Threshold (g) - Vehicle | Paw Withdrawal Threshold (g) - this compound |
| Baseline | 1.8 ± 0.3 | 1.9 ± 0.2 |
| Day 1 | 1.7 ± 0.4 | 8.5 ± 1.1 |
| Day 3 | 1.9 ± 0.3 | 8.2 ± 1.3 |
| Day 7 | 1.8 ± 0.2 | 6.1 ± 0.9 |
| Day 14 | 1.7 ± 0.3 | 4.2 ± 0.7 |
Data are presented as mean ± SEM. A decrease in the paw withdrawal threshold in the this compound group over time indicates the development of tolerance.
Visualizations
Caption: Potential mechanisms leading to tachyphylaxis with this compound.
Caption: Troubleshooting workflow for investigating decreased efficacy of this compound.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of notable Nav1.8 inhibitors against other pain-associated sodium channel subtypes, Nav1.7 and Nav1.9. Due to the limited publicly available information on "Nav1.8-IN-4," this guide focuses on well-characterized Nav1.8 inhibitors to provide a relevant and data-supported comparison. The primary methodology for determining ion channel selectivity, patch-clamp electrophysiology, is also detailed.
Data Presentation: Selectivity of Nav1.8 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Nav1.8 inhibitors against human Nav1.8, Nav1.7, and Nav1.9 channels. Lower IC50 values indicate higher potency. The selectivity is determined by the ratio of IC50 values between the target channel (Nav1.8) and the off-target channels (Nav1.7 and Nav1.9).
| Compound | hNav1.8 IC50 (nM) | hNav1.7 IC50 (nM) | hNav1.9 IC50 (µM) | Selectivity (Nav1.7/Nav1.8) | Selectivity (Nav1.9/Nav1.8) |
| A-803467 | 8[1][2][3] | ≥1000[3] | - | >125-fold | - |
| PF-01247324 | 196[4][5][6] | ~10000-18000[4][5] | - | ~51 to 92-fold | - |
| VX-150 | 15[7] | >400-fold selectivity reported[8][9] | - | >400-fold | - |
| DSP-2230 | 11400[10] | 7100[10] | 6700[10] | ~0.6-fold (less selective) | ~0.6-fold (less selective) |
Note: Data for Nav1.9 is not always available in the cited literature. The selectivity for VX-150 is presented as a fold difference as specific IC50 values for off-target channels were not provided in the search results.
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
The determination of ion channel inhibitor potency and selectivity is predominantly carried out using the whole-cell patch-clamp technique.[11][12][13][14] This method is considered the gold standard for studying ion channel function and pharmacology.[14] Both manual and automated patch-clamp systems are utilized for these assessments.[15][16][17][18]
Objective: To measure the inhibitory effect of a compound on the ionic currents conducted by specific Nav channel subtypes (Nav1.8, Nav1.7, and Nav1.9) expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
Cell Lines: Mammalian cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human Nav channel subtype of interest (hNav1.8, hNav1.7, or hNav1.9).
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.[12]
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES, with pH adjusted to 7.2 with CsOH.[12] Cesium is used to block potassium channels.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with pH adjusted to 7.4 with NaOH.[12]
-
Patch-Clamp Amplifier and Data Acquisition System: (e.g., Axopatch 200B, Digidata 1322A).[13]
-
Test Compound: Dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution to the desired concentrations.
Procedure:
-
Cell Plating: Cells expressing the target Nav channel are plated onto glass coverslips 24-48 hours before the experiment.[12]
-
Pipette Positioning: A recording pipette filled with the internal solution is positioned over a single cell using a micromanipulator.
-
Gigaohm Seal Formation: Gentle suction is applied to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.[12]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Recording: The cell membrane potential is clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps are applied to elicit Nav channel currents.
-
Compound Application: The test compound is applied to the cell via a perfusion system.
-
Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for various compound concentrations to determine the IC50 value using a concentration-response curve.
Mandatory Visualization
Caption: Workflow for determining Nav channel inhibitor selectivity.
Caption: Selectivity of a Nav1.8 inhibitor for its target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 7. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Automated patch clamp - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective inhibitors of the voltage-gated sodium channel Nav1.8: Nav1.8-IN-4 and A-803467. Nav1.8 is a genetically and pharmacologically validated target for the treatment of pain, and selective inhibitors are of high interest for developing novel, non-opioid analgesics.[1] This comparison aims to provide researchers with the necessary data and context to make informed decisions regarding the use of these compounds in preclinical studies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and A-803467, focusing on their in vitro potency and in vivo analgesic effects.
Table 1: In Vitro Potency (IC50) of Nav1.8 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Holding Potential | Reference |
| This compound | Nav1.8 | Not Specified | 14 | Not Specified | [2] |
| A-803467 | Human Nav1.8 | HEK293 | 8 | -40 mV (half-maximal inactivation) | [3] |
| Human Nav1.8 | HEK293 | 79 | Resting State (-100 mV) | ||
| Rat Nav1.8 | Not Specified | 45 | -40 mV | ||
| Rat TTX-R currents | DRG neurons | 140 | Not Specified |
Table 2: Selectivity Profile of A-803467 against other Human Nav Subtypes
| Nav Subtype | IC50 (µM) | Fold Selectivity vs. Nav1.8 |
| Nav1.2 | ≥1 | >100 |
| Nav1.3 | ≥1 | >100 |
| Nav1.5 | ≥1 | >100 |
| Nav1.7 | ≥1 | >100 |
Note: Data for the selectivity profile of this compound is not publicly available.
Table 3: In Vivo Efficacy (ED50) of A-803467 in Rat Pain Models
| Pain Model | Efficacy Endpoint | ED50 (mg/kg, i.p.) |
| Spinal Nerve Ligation | Mechanical Allodynia | 47 |
| Sciatic Nerve Injury | Mechanical Allodynia | 85 |
| Capsaicin-induced | Secondary Mechanical Allodynia | ~100 |
| Complete Freund's Adjuvant | Thermal Hyperalgesia | 41 |
Note: In vivo efficacy data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the inhibitory effect of the compounds on Nav1.8 channels expressed in heterologous systems (e.g., HEK293 cells) or native neurons (e.g., DRG neurons).
Cell Preparation:
-
HEK293 cells stably expressing human Nav1.8 channels are cultured under standard conditions.
-
Dorsal Root Ganglion (DRG) neurons are acutely dissociated from rats.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH.
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a specific value (e.g., -100 mV for resting state or a depolarized potential like -40 mV to assess state-dependence).
-
Elicit Nav1.8 currents by applying a depolarizing voltage step (e.g., to 0 mV).
-
Record baseline currents in the extracellular solution.
-
Perfuse the cells with the extracellular solution containing various concentrations of the test compound (this compound or A-803467).
-
Record the blocked currents at each concentration to determine the IC50 value.
Assumption: The IC50 value for this compound was likely determined using a similar whole-cell patch-clamp protocol.
In Vivo Pain Models
These models are used to assess the analgesic efficacy of the compounds in reducing pain-like behaviors in rodents.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Surgical ligation of the L5 and L6 spinal nerves in rats is performed to induce neuropathic pain.
-
After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.
-
A-803467 is administered (e.g., intraperitoneally), and the paw withdrawal threshold is measured at different time points to determine the dose-dependent anti-allodynic effect.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
CFA is injected into the hind paw of rats to induce localized inflammation and thermal hyperalgesia (increased sensitivity to heat).
-
Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.
-
A-803467 is administered, and the paw withdrawal latency is measured to determine its anti-hyperalgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Nav1.8 signaling pathway and a general workflow for evaluating Nav1.8 inhibitors.
Caption: Role of Nav1.8 in pain signal transmission and its inhibition.
Caption: A generalized workflow for the preclinical evaluation of Nav1.8 inhibitors.
References
A detailed analysis of two selective Nav1.8 inhibitors in the context of preclinical pain models, providing available experimental data and methodologies for drug development professionals.
In the landscape of non-opioid analgesic development, the voltage-gated sodium channel Nav1.8 has emerged as a promising therapeutic target. Its preferential expression in peripheral sensory neurons makes it an attractive candidate for modulating pain signals with potentially fewer central nervous system side effects. This guide provides a comparative overview of two selective Nav1.8 inhibitors, Nav1.8-IN-4 and VX-548 (Suzetrigine), focusing on their performance in preclinical pain models. While extensive clinical trial data for VX-548 is available, this guide will focus on the preclinical data that forms the foundation for such clinical investigations.
Overview of Compounds
VX-548 (Suzetrigine) , developed by Vertex Pharmaceuticals, is an oral, selective Nav1.8 inhibitor that has undergone extensive clinical trials for acute and neuropathic pain.[1] It has demonstrated a favorable benefit-risk profile in multiple Phase 3 studies. Preclinical studies have indicated its robust pain-reducing effects across various pain modalities, including mechanical, thermal, and inflammatory pain models.[2]
This compound is a potent Nav1.8 channel inhibitor identified as compound 9a in associated literature. While its in vitro activity is documented, publicly available in vivo data from preclinical pain models is limited.
In Vitro Potency
A direct comparison of the in vitro potency of this compound and VX-548 reveals their high affinity for the Nav1.8 channel.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Nav1.8 | 0.014 | Data from MedChemExpress. |
| VX-548 (Suzetrigine) | Nav1.8 | High Potency | Stated to be highly selective for Nav1.8 over other Nav channels (≥30,000-fold selectivity).[3] Specific IC50 values from preclinical disclosures are not readily available in the public domain. |
Preclinical Efficacy in Pain Models
Due to the limited availability of in vivo data for this compound, a direct quantitative comparison with VX-548 in preclinical pain models is not possible at this time. However, the following sections detail the types of preclinical models used to evaluate such compounds and the qualitative performance of VX-548. To provide a quantitative context, data for other well-characterized preclinical Nav1.8 inhibitors are included as a reference.
VX-548 Preclinical Efficacy Summary:
Preclinical studies have demonstrated that VX-548 exhibits robust analgesic effects in animal models of:
-
Inflammatory Pain: Effectively reduces pain behaviors associated with inflammation.[2]
-
Neuropathic Pain: Shows efficacy in models of nerve injury-induced pain.[2]
-
Acute Pain: Demonstrates pain reduction in models mimicking post-surgical pain.[2]
Reference Preclinical Data for Other Selective Nav1.8 Inhibitors:
To illustrate the expected preclinical profile of a selective Nav1.8 inhibitor, the table below summarizes data for other tool compounds.
| Compound | Pain Model | Species | Efficacy Measure | Results |
| A-803467 | CFA-induced Thermal Hyperalgesia | Rat | Reversal of hyperalgesia | ED50 = 10 mg/kg, i.p. |
| PF-01247324 | CFA-induced Thermal Hyperalgesia | Rat | Reversal of hyperalgesia | Significant reversal at 30 mg/kg, p.o. |
| A-803467 | Chronic Constriction Injury (CCI) | Rat | Reversal of mechanical allodynia | ED50 = 30 mg/kg, i.p. |
| PF-01247324 | Spared Nerve Injury (SNI) | Rat | Reversal of mechanical allodynia | Significant reversal at 100 mg/kg, p.o. |
CFA: Complete Freund's Adjuvant; ED50: half-maximal effective dose; i.p.: intraperitoneal; p.o.: oral administration.
Experimental Protocols
Detailed methodologies for key preclinical pain models are provided below to support the design and interpretation of future studies.
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw.
-
Assessment of Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured at baseline and at various time points post-carrageenan injection (typically 2-4 hours).
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.
-
Endpoint: An increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Chronic Constriction Injury (CCI) Model
This is a widely used model of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments. A decrease in the withdrawal threshold in the operated paw indicates mechanical allodynia.
-
Drug Administration: The test compound is administered, and its effect on the paw withdrawal threshold is measured.
-
Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Formalin Test
This model assesses both acute and persistent pain.
-
Animal Model: Mice or rats are used.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of a hind paw.
-
Behavioral Assessment: The animal is observed for a set period (e.g., 30-60 minutes), and the amount of time spent licking, biting, or flinching the injected paw is recorded. The response is biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).
-
Drug Administration: The test compound is administered prior to the formalin injection.
-
Endpoint: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Conclusion
Both this compound and VX-548 are potent and selective inhibitors of the Nav1.8 sodium channel. While VX-548 has advanced to late-stage clinical trials, demonstrating a promising safety and efficacy profile for the treatment of acute and neuropathic pain, the preclinical in vivo data for this compound remains to be publicly disclosed. The provided experimental protocols and reference data for other Nav1.8 inhibitors offer a framework for researchers to design and evaluate novel analgesics targeting this critical pain pathway. The continued exploration of selective Nav1.8 inhibitors holds significant promise for the development of a new class of non-opioid pain therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Nav1.8-IN-4, also known as PF-01247324, against other voltage-gated sodium channel (Nav) subtypes. For a comprehensive evaluation, its performance is compared with another well-characterized selective Nav1.8 inhibitor, A-803467. The information presented herein is crucial for assessing the selectivity and potential off-target effects of these compounds in preclinical and clinical research.
Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel, is predominantly expressed in nociceptive primary sensory neurons and has emerged as a key target for the development of novel analgesics.[1] The selectivity of Nav1.8 inhibitors is a critical parameter, as off-target inhibition of other Nav subtypes can lead to undesirable side effects in the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and heart (Nav1.5).[2]
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound (PF-01247324) and A-803467 on various human Nav channel subtypes has been quantified using electrophysiological assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for potency. The data, summarized in the table below, has been compiled from multiple studies to provide a comprehensive overview of the selectivity of these compounds.
| Sodium Channel Subtype | This compound (PF-01247324) IC50 (µM) | A-803467 IC50 (µM) | Fold Selectivity (Nav1.8 vs. Subtype) for PF-01247324 | Fold Selectivity (Nav1.8 vs. Subtype) for A-803467 |
| hNav1.8 | 0.196 [1] | 0.008 [3] | - | - |
| hNav1.1 | 13.4[1] | Data Not Available | ~68 | - |
| hNav1.2 | 12.8[1] | ≥1[3] | ~65 | >125 |
| hNav1.3 | ~10-18 (as part of TTX-S)[1] | ≥1[3] | ~51-92 | >125 |
| hNav1.4 | Data Not Available | Data Not Available | - | - |
| hNav1.5 | ~10[1] | ≥1[3] | ~51 | >125 |
| hNav1.6 | Data Not Available | Data Not Available | - | - |
| hNav1.7 | ~10-18 (as part of TTX-S)[1] | ≥1[3] | ~51-92 | >125 |
| hNav1.9 | Data Not Available | Data Not Available | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as the expression system, temperature, and voltage protocol used. The data presented here are intended for comparative purposes.
Experimental Protocols
The cross-reactivity data for this compound (PF-01247324) and A-803467 were primarily generated using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the human sodium channel subtype of interest.
Manual and Automated Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are stably transfected with the cDNA encoding the specific human Nav channel α-subunit (e.g., hNav1.1, hNav1.2, etc.).
2. Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Internal Solution (Pipette Solution): Typically contains (in mM): CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to ~7.2 with CsOH.
-
External Solution (Bath Solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4 with NaOH.
-
Sodium currents are evoked by a depolarization step (e.g., to 0 mV) from a holding potential. The holding potential is often set near the half-inactivation voltage (V1/2) of the specific channel subtype to assess the inhibition of both resting and inactivated states of the channel. For example, holding potentials of -60 mV for hNav1.2, hNav1.3, and hNav1.7, and -90 mV for hNav1.5 have been used.[3]
-
The test compound (this compound or A-803467) is applied to the external solution at various concentrations.
3. Data Analysis:
-
The peak sodium current amplitude is measured before and after the application of the compound.
-
The percentage of current inhibition is calculated for each concentration.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of the sodium current, is determined by fitting the concentration-response data with the Hill equation.
Signaling Pathways and Logical Relationships
The interaction of this compound with sodium channels occurs at the level of the ion channel protein itself, directly blocking the flow of sodium ions. This is a direct physical interaction rather than a complex signaling pathway. The logical relationship for determining selectivity is a comparative analysis of the IC50 values across different channel subtypes.
Conclusion
The available data indicate that this compound (PF-01247324) is a potent and selective inhibitor of the Nav1.8 sodium channel subtype. It exhibits significantly lower potency against other tested Nav subtypes, including those in the central nervous system and the heart, suggesting a favorable selectivity profile.[1] When compared to A-803467, another selective Nav1.8 inhibitor, both compounds demonstrate high selectivity for Nav1.8 over other sodium channels. The detailed experimental protocols provided allow for the replication and validation of these findings. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of selective Nav1.8 inhibitors for pain and other neurological disorders.
References
- 1. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, given its preferential expression in peripheral sensory neurons involved in pain signaling.[1][2] A growing number of selective Nav1.8 blockers are under investigation, each with distinct pharmacological profiles. This guide provides an objective, data-driven comparison of Nav1.8-IN-4 with other notable Nav1.8 inhibitors, including the clinically advanced VX-548 (Suzetrigine) and the widely used research tool A-803467.
Quantitative Comparison of Nav1.8 Blocker Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound against other key Nav1.8 blockers. It is important to note that these values are compiled from various sources and may have been determined using different experimental protocols, which can influence direct comparability.
| Compound | Nav1.8 IC50 (nM) | Selectivity Profile |
| This compound | 14[3] | Data not available |
| VX-548 (Suzetrigine) | 0.27 | >31,000-fold selective for Nav1.8 over other Nav subtypes[4][5] |
| A-803467 | 8[6][7] | >100-fold selective for Nav1.8 over Nav1.2, Nav1.3, Nav1.5, and Nav1.7[8] |
| PF-01247324 | 196 | >50-fold selective over Nav1.5[9] |
In Vitro Efficacy and Functional Activity
This compound demonstrates potent inhibition of the Nav1.8 channel with an IC50 of 0.014 µM (14 nM).[3] In comparison, VX-548 (Suzetrigine) exhibits exceptionally high potency with an IC50 of 0.27 nM.[10] A-803467, a well-characterized research compound, shows a potent Nav1.8 inhibition with an IC50 of 8 nM.[6][7] PF-01247324 is another selective inhibitor with a reported IC50 of 196 nM.[9]
The selectivity of these compounds is a critical determinant of their potential therapeutic window. VX-548 has demonstrated a remarkable selectivity of over 31,000-fold for Nav1.8 compared to other Nav channel subtypes.[4][5] A-803467 also displays a favorable selectivity profile, with over 100-fold greater potency for Nav1.8 than for Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[8] Similarly, PF-01247324 shows more than 50-fold selectivity for Nav1.8 over Nav1.5.[9] A comprehensive selectivity panel for this compound against other sodium channel subtypes and off-target ion channels is not yet publicly available.
In Vivo and Clinical Data
A-803467 has demonstrated efficacy in rodent models of neuropathic and inflammatory pain, providing crucial in vivo validation of Nav1.8 as a pain target.[7][11] Systemic administration of A-803467 has been shown to reduce mechanical allodynia and thermal hyperalgesia in these models.[7]
VX-548 (Suzetrigine) has successfully progressed through clinical trials and has shown efficacy in treating acute pain.[12] Phase 2 and 3 studies have demonstrated a significant reduction in pain intensity compared to placebo in postsurgical settings.[4] These promising clinical results have positioned VX-548 as a potential non-opioid alternative for pain management.
Experimental Methodologies
The following section details a representative experimental protocol for characterizing the potency and selectivity of Nav1.8 blockers using patch-clamp electrophysiology, a standard industry technique.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.8 channels and to assess its selectivity against other Nav channel subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid encoding the human Nav1.8 alpha subunit (SCN10A). For selectivity screening, separate HEK293 cell lines expressing other human Nav channel subtypes (Nav1.1-1.7) are used.
2. Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.[13][14]
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.
3. Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -100 mV.
-
To elicit Nav1.8 currents, cells are depolarized to 0 mV for 20 ms.
-
The test compound is perfused at increasing concentrations, and the peak inward sodium current is measured at each concentration.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the test compound relative to the baseline current.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
5. Selectivity Profiling:
-
The same protocol is repeated for each of the other Nav channel subtypes expressed in separate HEK293 cell lines.
-
The IC50 values obtained for the different subtypes are compared to determine the selectivity of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Nav1.8 in pain signaling and a typical experimental workflow for evaluating Nav1.8 blockers.
References
- 1. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VX-548 in the treatment of acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painrelief.com [painrelief.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. pnas.org [pnas.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the half-maximal inhibitory concentration (IC50) of Nav1.8 channel inhibitors, with a focus on Nav1.8-IN-4. Due to the limited public availability of IC50 data for this compound across multiple platforms, this guide also includes comparative data for other well-characterized Nav1.8 inhibitors—A-803467, PF-01247324, and VX-548—to illustrate the potential for variability and the importance of understanding the underlying assay principles.
Introduction to Nav1.8 and this compound
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion. Its critical role in the transmission of pain signals, particularly in chronic inflammatory and neuropathic pain, has established it as a key target for the development of novel, non-opioid analgesics. The restricted expression pattern of Nav1.8 suggests a lower risk of central nervous system and cardiac side effects compared to non-selective sodium channel blockers.
This compound (also known as compound 9a) is a potent inhibitor of the Nav1.8 channel, with a reported IC50 value of 0.014 µM (14 nM).[1][2][3][4][5] This guide explores the common platforms used to validate such potency and discusses the experimental nuances that can influence the results.
Comparative Analysis of IC50 Values
The inhibitory potency of a compound can vary significantly depending on the assay platform and its specific parameters. Below is a summary of reported IC50 values for this compound and other key Nav1.8 inhibitors across different methodologies.
| Compound | Platform/Assay | Cell Line | Reported IC50 (nM) | Reference |
| This compound | E-VIPR Assay | HEK cells | <10 | WO 2025090480[6] |
| This compound | Not Specified | Not Specified | 14 | MedChemExpress[1][2][3][4][5] |
| A-803467 | Manual Patch Clamp | HEK293 | 8 | Jarvis et al., 2007[7] |
| A-803467 | Manual Patch Clamp | Rat DRG Neurons | 140 | Jarvis et al., 2007[7] |
| PF-01247324 | Manual Patch Clamp | HEK293 | 196 | Payne et al., 2015[1][3][8][9] |
| PF-01247324 | Manual Patch Clamp | Human DRG Neurons | 331 | Payne et al., 2015[1][8][9] |
| VX-548 | Automated Patch Clamp (QPatch) | Not Specified | 0.27 | Bean et al., 2024[10][11][12][13] |
| VX-150m | Automated Patch Clamp (QPatch) | Not Specified | 15 | Bean et al., 2024[11][12][13] |
Signaling Pathway and Assay Workflows
The following diagrams illustrate the Nav1.8 signaling pathway and the general workflows for the key experimental platforms discussed in this guide.
Figure 1: Simplified Nav1.8 signaling pathway in pain perception and the inhibitory action of this compound.
Figure 2: High-level experimental workflows for manual patch clamp, automated patch clamp, and FLIPR assays.
Detailed Experimental Protocols
Manual Patch Clamp Electrophysiology
This technique is considered the "gold standard" for studying ion channels, providing high-fidelity recordings of channel activity.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.8 channels or primary Dorsal Root Ganglion (DRG) neurons are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature or 37°C. The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.3 with NaOH. The intracellular solution for the patch pipette usually contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Voltage Protocol: To assess the potency of a state-dependent inhibitor, a voltage protocol is designed to hold the cell membrane at the half-inactivation potential (V0.5) of the Nav1.8 channel. Currents are elicited by a brief depolarization step.
-
Compound Application: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Automated Patch Clamp (e.g., QPatch, IonWorks Quattro)
Automated patch clamp (APC) systems offer higher throughput than manual patch clamp while maintaining good data quality.
-
Cell Preparation: Cells stably expressing Nav1.8 are harvested and prepared into a single-cell suspension.
-
Assay Execution: The cell suspension and compound solutions are loaded onto the instrument's microfluidic chip or plate. The instrument automatically performs cell capture, sealing, whole-cell formation, and compound application.
-
Voltage Protocol: A predefined voltage protocol, similar to that used in manual patch clamp, is applied to elicit Nav1.8 currents. For screening, a protocol that measures both resting and inactivated state inhibition is often employed.
-
Data Analysis: The instrument's software automatically records and analyzes the currents, calculating the percentage of inhibition and generating concentration-response curves to determine IC50 values. For the IonWorks Quattro system, a population patch clamp (PPC) configuration is used, where currents from multiple cells per well are averaged to increase reproducibility.[14]
FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential Assay
This is a high-throughput, fluorescence-based assay that measures changes in cell membrane potential.
-
Cell Plating: HEK293 cells stably expressing Nav1.8 are seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye from a FLIPR Membrane Potential Assay Kit) which reports changes in membrane potential.[15][16][17][18]
-
Compound Addition: Different concentrations of this compound are added to the wells.
-
Channel Activation and Signal Detection: A Nav1.8 channel activator, such as veratridine, is added to depolarize the cell membrane. In the presence of an inhibitor like this compound, this depolarization is prevented. The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the activator.
-
Data Analysis: The fluorescence signal is analyzed to determine the extent of inhibition at each compound concentration. These data are then used to calculate the IC50 value.
Conclusion
Validating the IC50 of a Nav1.8 inhibitor like this compound requires careful consideration of the experimental platform. While manual patch clamp provides the most detailed and accurate biophysical data, automated electrophysiology and fluorescence-based assays offer significantly higher throughput for screening and lead optimization. The choice of platform will depend on the stage of the drug discovery process and the specific questions being addressed. It is crucial for researchers to be aware of the potential for variability in IC50 values across different platforms and to report detailed experimental protocols to ensure the reproducibility and comparability of their findings.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. WO2015089361A1 - Prodrugs of pyridone amides useful as modulators of sodium channels - Google Patents [patents.google.com]
- 6. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-01247324 | 875051-72-2 | MOLNOVA [molnova.com]
- 9. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 10. sophion.com [sophion.com]
- 11. researchgate.net [researchgate.net]
- 12. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, predominantly expressed in peripheral sensory neurons, plays a significant role in pain signaling.[1][2][3][4] Consequently, selective blockade of Nav1.8 is a promising therapeutic strategy for pain management, potentially avoiding the side effects associated with non-selective sodium channel blockers. This guide provides a comparative analysis of Nav1.8-IN-4, a potent Nav1.8 inhibitor, against two widely used non-selective sodium channel blockers, Lidocaine and Carbamazepine. The data presented herein is intended to assist researchers in evaluating the potential of selective Nav1.8 inhibition for their studies.
Compound Overview
-
This compound: A potent inhibitor of the Nav1.8 channel with an IC50 of 0.014 µM.[5] It is being investigated for its potential in treating pain-related diseases.[5]
-
Lidocaine: A local anesthetic and Class Ib antiarrhythmic agent that non-selectively blocks sodium channels. It is known to have a higher affinity for open and inactivated states of the channel.
-
Carbamazepine: An anticonvulsant and mood-stabilizing drug that primarily functions by inhibiting voltage-gated sodium channels, with a preference for the inactivated state.[6]
Data Presentation: Comparative Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other relevant sodium channel blockers. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | Nav1.8 | 0.014 | Selective for Nav1.8 | [5] |
| A-803467 | Nav1.8 | 0.008 | >100-fold selective vs. hNav1.2, 1.3, 1.5, 1.7 | [7] |
| PF-01247324 | Nav1.8 | 0.196 | >50-fold selective vs. hNav1.5; 65-100-fold vs. TTX-S channels | [6] |
| Lidocaine | Non-selective | 10-200 (subtype dependent) | Non-selective | |
| Carbamazepine | Non-selective | 20-100 (subtype dependent) | Non-selective |
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the ion currents flowing through the Nav1.8 channels in response to a specific compound.
Objective: To determine the IC50 value of a test compound on Nav1.8 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel.
Protocol:
-
Cell Preparation: Culture HEK293 cells expressing Nav1.8 on glass coverslips.
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -100 mV.
-
Elicit Nav1.8 currents by depolarizing the membrane to 0 mV for 20 ms.
-
Apply the test compound at various concentrations to the external solution.
-
Measure the peak inward current at each concentration.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
In Vivo Efficacy: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to assess the analgesic effect of a compound in a setting of persistent inflammatory pain.
Objective: To evaluate the ability of a test compound to reverse thermal hyperalgesia and mechanical allodynia.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Protocol:
-
Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.[8][9][10][11]
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via a suitable route (e.g., intraperitoneal, oral) at a specified time point after CFA injection (e.g., 24 hours).
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): Measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia (von Frey Test): Determine the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.
-
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the compound-treated group and the vehicle-treated group using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Nav1.8 signaling in pain and points of intervention.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Workflow for whole-cell patch clamp experiments.
Logical Comparison: Selective vs. Non-Selective Blockade
Caption: Comparison of selective and non-selective blockade.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 10. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive comparison of the Nav1.8 inhibitors Nav1.8-IN-4 and PF-01247324 reveals significant differences in the available data for these two compounds. While PF-01247324 has been extensively characterized in preclinical studies, public information regarding this compound is limited, precluding a detailed, direct comparison of their performance.
This guide provides a thorough analysis based on currently accessible data, highlighting the pharmacological and pharmacokinetic profiles of PF-01247324 and presenting the known information for this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of selective Nav1.8 inhibitors.
Introduction to Nav1.8 Inhibition
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its involvement in the transmission of pain signals has made it a key therapeutic target for the development of novel, non-opioid analgesics.[3][4] Selective inhibitors of Nav1.8 aim to reduce neuronal hyperexcitability associated with chronic pain states, offering a promising avenue for pain management.[4][5]
In Vitro Potency and Selectivity
A critical aspect of a Nav1.8 inhibitor's profile is its potency against the target channel and its selectivity over other sodium channel subtypes to minimize off-target effects.
This compound is a potent inhibitor of the Nav1.8 channel with a reported IC50 of 0.014 µM.[6] This compound is also referred to as "compound 9a" in some literature.[6] However, detailed data on its selectivity against other Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) are not publicly available.
PF-01247324 , on the other hand, has been extensively profiled for its potency and selectivity. It inhibits recombinant human Nav1.8 channels with an IC50 of 196 nM and native tetrodotoxin-resistant (TTX-R) currents in human DRG neurons with an IC50 of 331 nM.[1] Notably, PF-01247324 demonstrates significant selectivity over other sodium channel subtypes, with more than 50-fold selectivity over Nav1.5 and a range of 65- to 100-fold selectivity over TTX-sensitive channels like Nav1.2 and Nav1.7.[1]
| Compound | Target | IC50 (µM) | Selectivity Profile |
| This compound | Nav1.8 | 0.014[6] | Data not publicly available |
| PF-01247324 | hNav1.8 (recombinant) | 0.196[1] | >50-fold vs. hNav1.5 (~10 µM)[1] |
| Human TTX-R (native) | 0.331[1] | 65- to 100-fold vs. TTX-S channels (~10-18 µM)[1] | |
| Rat TTX-R (native) | 0.448[1] | ||
| Mouse TTX-R (native) | 0.530 |
Mechanism of Action
The mechanism by which a compound inhibits a channel can significantly influence its therapeutic potential.
For This compound , there is no publicly available information on its mechanism of action, such as whether its blocking action is state-dependent (i.e., dependent on the channel's conformation - resting, open, or inactivated) or frequency-dependent (i.e., inhibition increases with repeated channel activation).
In contrast, PF-01247324 has been shown to be a frequency- and state-dependent blocker of both human recombinant Nav1.8 channels and native TTX-R currents in rat DRG neurons.[1] This property is characteristic of many clinically used sodium channel blockers and can be advantageous as it may lead to a preferential block of hyperexcitable neurons, which fire at higher frequencies in pathological pain states.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its development and potential clinical use.
There is no publicly available data on the pharmacokinetic properties of This compound , such as its oral bioavailability, half-life, or clearance.
PF-01247324 has been characterized as an orally bioavailable Nav1.8 channel blocker.[1] In rats, it exhibits high oral bioavailability (F = 91%), a Tmax of approximately 0.5 hours, and a half-life of 4 hours. The predicted human half-life is ≥10 hours.
| Parameter | This compound | PF-01247324 (in rats) |
| Oral Bioavailability (F) | Data not available | 91% |
| Tmax | Data not available | ~0.5 hours |
| Half-life (t1/2) | Data not available | 4 hours |
| Clearance | Data not available | Low |
Preclinical Efficacy
In vivo studies in animal models of pain are essential to demonstrate the potential therapeutic utility of a Nav1.8 inhibitor.
While This compound is marketed for research on pain-related diseases, specific in vivo efficacy data from preclinical pain models have not been found in the public domain.
PF-01247324 has demonstrated efficacy in rodent models of both inflammatory and neuropathic pain.[1] In vitro current clamp experiments have shown that it reduces the excitability of both rat and human DRG neurons and alters the action potential waveform.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
This compound: Detailed experimental protocols for the characterization of this compound are not publicly available.
PF-01247324: The characterization of PF-01247324 involved several key experimental procedures:
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings were used to measure the inhibition of Nav1.8 channels.[1] To assess selectivity, testing was conducted at the specific half-inactivation voltage for each channel subtype.[1]
-
Current Clamp Experiments: These experiments were performed on isolated rat and human DRG neurons to evaluate the effect of PF-01247324 on neuronal excitability and action potential firing.[1]
-
Pharmacokinetic Studies: Standard pharmacokinetic parameters were determined in male Sprague-Dawley rats following intravenous and oral administration of PF-01247324.[1]
-
In Vivo Pain Models: The efficacy of PF-01247324 was assessed in rodent models of inflammatory and neuropathic pain.[1]
Signaling Pathways and Experimental Workflows
Caption: Role of Nav1.8 in Pain Signaling.
Caption: Experimental Workflow for Nav1.8 Inhibitor Characterization.
Conclusion
Based on the available information, PF-01247324 is a well-characterized, selective, and orally bioavailable Nav1.8 channel blocker with demonstrated efficacy in preclinical pain models. In contrast, while this compound shows high potency against the Nav1.8 channel, a comprehensive comparative analysis is hindered by the lack of publicly available data on its selectivity, mechanism of action, and pharmacokinetic properties.
For researchers in the field of pain drug discovery, PF-01247324 represents a valuable tool for investigating the role of Nav1.8 in various pain states. Further disclosure of data for this compound is necessary to enable a direct and meaningful comparison with other Nav1.8 inhibitors.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics is a cornerstone of modern pharmacology. A critical parameter in this endeavor is the therapeutic window—the dosage range between the minimal effective dose and the dose at which adverse effects occur. This guide provides a comparative analysis of the therapeutic window of a novel class of analgesics, Nav1.8 inhibitors, represented by emerging clinical data on suzetrigine (B10856436) and preclinical data on other selective inhibitors, against established analgesics such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).
Introduction to Nav1.8 Inhibition
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[1][2] Its targeted inhibition represents a promising strategy for pain management that could circumvent the central nervous system side effects associated with opioids and the systemic risks of NSAIDs.[3][4] While specific quantitative data for a compound designated "Nav1.8-IN-4" is not publicly available, this guide will utilize data from the clinically advanced Nav1.8 inhibitor, suzetrigine (VX-548), and other preclinical selective Nav1.8 inhibitors to provide a representative comparison.[3][5]
Quantitative Comparison of Therapeutic Windows
The therapeutic window is often quantified by the therapeutic index (TI), the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50). A higher TI indicates a wider margin of safety.
| Analgesic Class | Compound | ED50 (Effective Dose) | TD50 (Toxic Dose) | Therapeutic Index (TI = TD50/ED50) | Common Adverse Effects |
| Nav1.8 Inhibitor | A-803467 (preclinical) | 41-85 mg/kg (i.p.) in rat models of inflammatory and neuropathic pain[6][7] | Data not available | Not calculable from available data | Preclinical studies suggest a favorable safety profile with a lack of central nervous system effects.[8] |
| Suzetrigine (clinical) | Clinically effective doses established in Phase III trials (100mg loading dose, 50mg maintenance)[9] | Not established; well-tolerated with mild to moderate adverse events in clinical trials.[9][10] | Not calculable from available data | Headache, constipation, nausea, dizziness.[10] | |
| Opioids | Morphine | Varies significantly with pain type and patient tolerance. | Narrow therapeutic window. | ~70[5] | Respiratory depression, sedation, constipation, nausea, addiction, tolerance.[11] |
| Oxycodone | Varies significantly with pain type and patient tolerance. | Narrow therapeutic window. | ~10[3] | Respiratory depression, sedation, constipation, nausea, addiction, tolerance.[12] | |
| NSAIDs | Ibuprofen | 200-400 mg for mild to moderate pain. | Wide therapeutic window. | Wide | Gastrointestinal bleeding and ulcers, kidney damage, increased risk of cardiovascular events. |
| Other Analgesics | Acetaminophen | 325-650 mg for mild to moderate pain. | Narrow therapeutic window. | ~10-20[4][5] | Liver toxicity at high doses. |
Note: Preclinical data, especially from different animal models and pain assays, should be interpreted with caution when comparing to human clinical data.
Signaling Pathways and Experimental Workflows
Pain Signaling Pathway Involving Nav1.8
Caption: Pain signaling pathway and the inhibitory action of a Nav1.8 blocker.
Experimental Workflow for Assessing Analgesic Efficacy and Side Effects
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Nav1.8 with the nonopioid antagonist suzetrigine for analgesia: cause for optimism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral administration of PF-01247324, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release: Researchers and drug development professionals in the pain and neuroscience fields now have access to comparative data indicating that Nav1.8-IN-4 is a significantly more potent inhibitor of the voltage-gated sodium channel Nav1.8 than the established drug, lamotrigine (B1674446). This finding positions this compound as a promising candidate for further investigation in the development of targeted pain therapeutics.
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in the transmission of pain signals. Its targeted inhibition is a key strategy for developing novel analgesics with potentially fewer side effects than current treatments. Lamotrigine, an approved anticonvulsant and mood stabilizer, is known to act on voltage-gated sodium channels, but its specific potency at the Nav1.8 subtype has been a subject of investigation.
Recent data clearly illustrates a substantial difference in the inhibitory capabilities of these two compounds at the Nav1.8 channel. This compound exhibits a half-maximal inhibitory concentration (IC50) of 0.014 µM, indicating high potency.[1] In contrast, lamotrigine is characterized as a weak inhibitor of Nav1.8, with studies on tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion neurons—currents primarily mediated by Nav1.8—showing an IC50 value greater than 30 µM. This direct comparison underscores the superior potency of this compound in targeting the Nav1.8 channel.
Comparative Inhibitory Potency at Nav1.8
The following table summarizes the available quantitative data for the inhibition of the Nav1.8 channel by this compound and lamotrigine, alongside other known Nav1.8 inhibitors for contextual comparison.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Nav1.8 | 0.014 | High potency inhibitor.[1] |
| Lamotrigine | TTX-R currents (Nav1.8) | >30 | Characterized as a weak inhibitor. |
| A-803467 | Human Nav1.8 | 0.008 | A potent and selective Nav1.8 blocker.[2] |
| PF-01247324 | Human Nav1.8 | 0.55 | |
| Suzetrigine (B10856436) (VX-548) | TTX-resistant Na+ currents | 0.35 | A potent, clinically approved Nav1.8 blocker.[3] |
Signaling Pathway and Experimental Workflow
The development and evaluation of Nav1.8 inhibitors typically follow a structured workflow, from initial screening to preclinical validation. The signaling pathway targeted involves the blockade of sodium ion influx through the Nav1.8 channel, which is crucial for the propagation of action potentials in nociceptive neurons.
The logical relationship in comparing the potency of this compound and lamotrigine is straightforward, based on their respective IC50 values. A lower IC50 value signifies a higher potency.
Experimental Protocols
The determination of IC50 values for Nav1.8 inhibitors is typically achieved through electrophysiological techniques, specifically whole-cell patch-clamp recordings.
Whole-Cell Patch-Clamp Electrophysiology:
This technique allows for the direct measurement of ion channel activity in individual cells.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human Nav1.8 channel.
-
Recording Setup: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -120 mV) by a voltage-clamp amplifier.
-
Channel Activation: A depolarizing voltage step (e.g., to 0 mV) is applied to activate the Nav1.8 channels, resulting in an inward sodium current.
-
Drug Application: The compound of interest (e.g., this compound or lamotrigine) is applied to the cell at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after drug application. The concentration of the drug that inhibits 50% of the maximum current is determined as the IC50 value by fitting the concentration-response data to the Hill equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the reversibility of sodium channel blockers, focusing on the Nav1.8 channel, a key target in pain therapeutics.[1][2][3][4] It contrasts the well-characterized neurotoxin, tetrodotoxin (B1210768) (TTX), with the selective inhibitor Nav1.8-IN-4.
Important Note: While this compound is documented as a potent Nav1.8 channel inhibitor, specific experimental data detailing the reversibility of its block (e.g., washout kinetics) is not publicly available as of this guide's publication.[5][6] Therefore, this document serves as a template for comparison, outlining the necessary experimental data and protocols, with the properties of tetrodotoxin provided as a benchmark.
Introduction to Nav1.8 and Its Blockers
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG).[1][7] Its distinct biophysical properties, including resistance to tetrodotoxin and a role in sustained neuronal firing, make it a critical target for the development of novel analgesics.[1][8]
-
This compound is a potent and selective inhibitor of the Nav1.8 channel with an IC₅₀ of 0.014 µM.[5] Its selectivity makes it a valuable research tool for investigating pain-related diseases.[5][6]
-
Tetrodotoxin (TTX) is a powerful neurotoxin that blocks the pore of most voltage-gated sodium channels from the outside, preventing sodium ion flow.[9] While highly potent on many Nav subtypes (TTX-sensitive), Nav1.8 is characterized by its significant resistance to TTX (TTX-resistant).[2][7][9] The block by TTX is generally considered slow to dissociate, often classified as slowly reversible or functionally irreversible.
Quantitative Comparison of Blocker Reversibility
The reversibility of a channel blocker is a critical parameter, influencing its therapeutic window and potential for cumulative effects. It is typically quantified by the rate of recovery of channel function after the compound is removed (washout). The table below outlines the key parameters for such a comparison.
| Parameter | This compound | Tetrodotoxin (on TTX-Sensitive Channels) |
| Target Channel(s) | Nav1.8 | Most Nav subtypes (e.g., Nav1.1, 1.2, 1.4, 1.7) |
| IC₅₀ / K D | 0.014 µM (Nav1.8)[5] | ~1-10 nM (TTX-S channels); ~100 µM (TTX-R)[9][10] |
| Binding Site | Data Not Available | Outer pore (Site 1)[9][11] |
| Onset of Block | Data Not Available | Fast (seconds to minutes) |
| Washout/Recovery Time (τ off) | Data Not Available | Slow; can be on the order of many minutes to hours |
| Percent Recovery | Data Not Available | Often incomplete, leading to classification as irreversible |
| Use-Dependence | Data Not Available | Generally considered not use-dependent[12] |
Experimental Protocol: Assessing Blocker Reversibility
The gold-standard method for evaluating the reversibility of ion channel modulators is patch-clamp electrophysiology . This technique allows for the direct measurement of ion currents through the channel in real-time.
Objective: To determine the rate and extent of recovery of Nav1.8 currents from block by an inhibitor after its removal from the extracellular solution.
Methodology:
-
Cell Preparation: Utilize a heterologous expression system (e.g., HEK293 or CHO cells) stably transfected with the human SCN10A gene (encoding Nav1.8).
-
Recording Configuration: Employ the whole-cell voltage-clamp configuration to control the membrane potential and record macroscopic Nav1.8 currents.
-
Voltage Protocol:
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a peak inward sodium current. Repeat this step at regular intervals (e.g., every 10-20 seconds) to monitor the current amplitude over time.
-
-
Experimental Procedure:
-
Baseline: Perfuse the cell with an external control solution and record stable baseline Nav1.8 currents for several minutes.
-
Compound Application: Switch the perfusion to a solution containing the test compound (e.g., this compound at a concentration of 10x IC₅₀) until a steady-state level of block is achieved.
-
Washout: Switch the perfusion back to the control solution to wash the compound away from the cell. Continue recording using the same voltage protocol to monitor the recovery of the current amplitude over time.
-
-
Data Analysis: Plot the peak current amplitude against time. The rate of recovery during the washout phase can be fitted with an exponential function to determine the time constant of recovery (τ_off). The percentage of recovery is calculated by comparing the final current amplitude after washout to the initial baseline amplitude.
Visualizing the Experimental Workflow and Mechanism
Diagram 1: Workflow for Reversibility Assay
Caption: Standard electrophysiological workflow for assessing compound reversibility.
Diagram 2: Conceptual Model of Reversible vs. Irreversible Block
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Nav1.8 - Wikipedia [en.wikipedia.org]
- 8. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrodotoxin block of sodium channels in rabbit Purkinje fibers. Interactions between toxin binding and channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic and Antagonistic Interactions between Tetrodotoxin and μ-Conotoxin in Blocking Voltage-gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of a selective Nav1.8 sodium channel inhibitor, represented by the well-characterized compound A-803467, and the established neuropathic pain therapeutic, gabapentin (B195806). The objective of this document is to present a side-by-side analysis of their mechanisms of action, preclinical efficacy in a validated animal model of neuropathic pain, and the experimental protocols used to generate this data.
Mechanisms of Action
The therapeutic effects of A-803467 and gabapentin in mitigating neuropathic pain originate from their distinct interactions with key components of neuronal signaling pathways.
A-803467: A Selective Nav1.8 Sodium Channel Blocker
The voltage-gated sodium channel Nav1.8 is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and plays a critical role in the transmission of pain signals.[1][2] In neuropathic pain states, the expression and activity of Nav1.8 are often upregulated, contributing to neuronal hyperexcitability and the generation of ectopic action potentials, which manifest as hyperalgesia and allodynia.[2][3]
A-803467 is a potent and selective blocker of the Nav1.8 sodium channel.[4][5] By binding to and inhibiting this channel, A-803467 reduces the influx of sodium ions into nociceptive neurons. This action dampens neuronal excitability and inhibits the propagation of pain signals from the periphery to the central nervous system.[4] The high selectivity of A-803467 for Nav1.8 suggests the potential for a targeted therapeutic effect with a reduced risk of off-target side effects compared to less selective sodium channel blockers.
Gabapentin: A Modulator of Calcium Channels and Neurotransmitter Release
Gabapentin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects primarily through its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[6][7][8] In neuropathic pain conditions, the expression of the α2δ-1 subunit is upregulated in the DRG and spinal cord.[9]
By binding to the α2δ-1 subunit, gabapentin reduces the influx of calcium into presynaptic nerve terminals.[7][8] This reduction in intracellular calcium inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, thereby decreasing neuronal hyperexcitability in the spinal cord and alleviating neuropathic pain.[7][10] While structurally similar to GABA, gabapentin does not act on GABA receptors or significantly alter GABAergic transmission.[7][10]
Signaling Pathway Diagrams
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
A comparative analysis of the pharmacokinetic profiles of key Nav1.8 modulators, providing essential data for researchers and drug development professionals in the field of non-opioid analgesics. While specific data for a compound designated "Nav1.8-IN-4" is not publicly available, this guide offers a comprehensive comparison of other significant Nav1.8 inhibitors, including the recently approved drug suzetrigine (B10856436) (VX-548).
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel pain therapeutics due to its preferential expression in peripheral nociceptive neurons.[1][2][3][4] By selectively blocking this channel, it is possible to inhibit pain signals at their source without the central nervous system side effects associated with opioids.[1][5] The recent approval of suzetrigine (VX-548) marks a significant milestone in this area, underscoring the therapeutic potential of targeting Nav1.8.[1] This guide provides a comparative overview of the pharmacokinetic properties of suzetrigine and other key preclinical Nav1.8 modulators to aid in ongoing research and development efforts.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for several Nav1.8 modulators from preclinical and clinical studies. This data highlights the variability in absorption, distribution, metabolism, and excretion (ADME) properties among different chemical scaffolds.
| Compound | Species | Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | CL (mL/min/kg) | Vd (L/kg) | Oral F (%) | Reference |
| Suzetrigine (VX-548) | Human | Oral | - | 23.6 | ~3 | - | - | - | [1] |
| PF-01247324 | Rat | i.v. | 2 | 4.0 | - | 11.7 | 3.0 | - | Pfizer/Icagen |
| Rat | p.o. | 5 | 4.6 | 1.0 | 13.3 | - | 91 | Pfizer/Icagen | |
| Compound [I] | Rat | i.v. | 2 | 4.0 | - | 9.8 | 3.0 | - | [6] |
| Rat | p.o. | 5 | - | - | - | - | 91 | [6] | |
| Dog | p.o. | - | - | - | - | - | 64 | [6] | |
| Compound [II] | Rat | i.v. | 1 | 6.4 | - | 11.3 | 6.3 | - | [6] |
| Rat | p.o. | - | - | - | - | - | 2.3-34 | [6] | |
| Dog | p.o. | - | - | - | - | - | 63 | [6] | |
| A-803467 | Rat | p.o. | - | - | - | - | - | 13 | [7] |
| MSD199 | Rat | - | - | - | - | - | - | - | [8][9] |
T1/2: Half-life; Tmax: Time to maximum plasma concentration; CL: Plasma clearance; Vd: Volume of distribution; Oral F (%): Oral bioavailability. Note: Data for MSD199 indicates it is a potent inhibitor, but specific pharmacokinetic values were not available in the reviewed sources.
Experimental Protocols
The following provides a generalized methodology for conducting in vivo pharmacokinetic studies of small molecule Nav1.8 inhibitors, based on standard preclinical evaluation practices.
Objective: To determine the pharmacokinetic profile of a novel Nav1.8 modulator following intravenous (i.v.) and oral (p.o.) administration in a relevant animal model (e.g., Sprague-Dawley rats).
Materials:
-
Test compound (Nav1.8 modulator)
-
Vehicle suitable for i.v. and p.o. administration (e.g., saline, PEG400/water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Cannulas for blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are acclimatized for at least one week prior to the study. For i.v. administration and serial blood sampling, a catheter may be implanted in the jugular vein. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (i.v.) Group: The test compound is administered as a single bolus injection via the tail vein or implanted catheter at a predetermined dose (e.g., 1-2 mg/kg).
-
Oral (p.o.) Group: The test compound is administered via oral gavage at a specified dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected into EDTA-coated tubes at predetermined time points.
-
i.v. Administration: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
p.o. Administration: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. A calibration curve is generated using standard samples of known concentrations to ensure accuracy.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (T1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the role of Nav1.8 in the pain signaling pathway and a typical workflow for an in vivo pharmacokinetic study.
References
- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzetrigine - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The highly selective Nav1.8 inhibitor, Nav1.8-IN-4, represents a significant advancement in the development of analgesics, offering the potential for effective pain relief with a markedly improved side-effect profile compared to traditional non-selective sodium channel blockers. This improved safety is primarily attributed to its targeted mechanism of action, which minimizes off-target effects on the central nervous system (CNS) and cardiovascular system.
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable tissues. Non-selective sodium channel blockers, such as certain anticonvulsants (e.g., carbamazepine) and local anesthetics (e.g., lidocaine), have long been used in pain management. However, their lack of specificity leads to a wide range of dose-limiting side effects, including dizziness, ataxia, cardiac arrhythmias, and cognitive impairment.[1][2] In contrast, the Nav1.8 sodium channel subtype is predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[1] This restricted expression pattern makes it an attractive therapeutic target for the development of analgesics with a lower burden of systemic side effects.[1][3]
This compound is a potent and selective inhibitor of the Nav1.8 channel, with a reported IC50 of 0.014 μM.[4] While direct comparative clinical trial data for this compound is not yet publicly available, the extensive research on other highly selective Nav1.8 inhibitors, such as suzetrigine (B10856436) (VX-548), provides compelling evidence for an improved safety and tolerability profile.
Comparative Side-Effect Profile: Selective vs. Non-Selective Blockers
Clinical trials with the selective Nav1.8 inhibitor suzetrigine have demonstrated a favorable side-effect profile, with the most common adverse events being mild to moderate in severity.[5] In contrast, non-selective sodium channel blockers are associated with a higher incidence of more severe adverse effects.
Table 1: Comparison of Common Adverse Events
| Side Effect | Selective Nav1.8 Inhibitors (e.g., Suzetrigine) | Non-Selective Sodium Channel Blockers (e.g., Carbamazepine, Lidocaine) |
| Central Nervous System | Headache, Dizziness (mild to moderate) | Dizziness, Drowsiness, Ataxia, Confusion, Seizures |
| Cardiovascular System | No significant cardiovascular signals reported | Arrhythmias, QRS prolongation, Hypotension |
| Gastrointestinal System | Constipation, Nausea (mild to moderate) | Nausea, Vomiting |
| Other | Itching, Muscle spasms, Rash (infrequent) | Blurred vision, Dry mouth, Allergic reactions |
Note: This table is a summary based on available clinical data for suzetrigine and the known side-effect profiles of non-selective blockers. Direct head-to-head comparative trial data is limited.
Preclinical Evidence of Improved Safety
Preclinical studies with selective Nav1.8 inhibitors have consistently demonstrated a wider therapeutic window compared to non-selective blockers. For instance, studies with the selective Nav1.8 blocker PF-01247324 showed no impairment in motor coordination (rotarod test) at doses that produced significant analgesic effects.[6] In contrast, non-selective blockers often cause motor impairment at therapeutic doses.
Table 2: Preclinical Selectivity Profile of Representative Sodium Channel Blockers
| Compound | Nav1.8 IC50 (nM) | Nav1.5 (Cardiac) IC50 (nM) | Nav1.7 (Neuronal) IC50 (nM) | Selectivity for Nav1.8 over Nav1.5 |
| PF-01247324 | 196 | ~10,000 | ~19,600 | >50-fold |
| A-803467 | 8 | 860 | 630 | 107.5-fold |
| Lidocaine | - | - | - | Non-selective |
| Carbamazepine | - | - | - | Non-selective |
Data compiled from publicly available preclinical studies.[7][8]
Experimental Protocols
The improved side-effect profile of selective Nav1.8 inhibitors is substantiated by rigorous preclinical and clinical testing. Key experimental methodologies are outlined below.
Electrophysiology Patch-Clamp for Selectivity Profiling
Objective: To determine the inhibitory potency (IC50) of a compound on different sodium channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express a specific human Nav channel subtype (e.g., Nav1.8, Nav1.5, Nav1.7).
-
Whole-Cell Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and recording of ion channel currents.
-
Voltage Protocol: A series of voltage steps are applied to elicit channel opening and inactivation.
-
Compound Application: The test compound is perfused over the cell at increasing concentrations.
-
Data Analysis: The reduction in the peak sodium current at each concentration is measured to calculate the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel activity.
References
- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 2. Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 7. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a compelling target for the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain signaling.[1][2][3][4] This guide provides a comparative analysis of preclinical data for potent and selective Nav1.8 inhibitors, with a focus on evaluating their potential for successful clinical translation. While a specific compound designated "Nav1.8-IN-4" was not identified in the public domain, this guide will utilize data from well-characterized preclinical Nav1.8 inhibitors to illustrate the key parameters for assessing clinical translatability.
Mechanism of Action and Signaling Pathway
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.[1][4] During inflammatory and neuropathic pain states, the expression and activity of Nav1.8 are often upregulated, contributing to neuronal hyperexcitability and chronic pain.[5][6] Nav1.8 inhibitors act by blocking the influx of sodium ions through the channel, thereby dampening the excitability of sensory neurons and reducing the transmission of pain signals.[4][7]
The signaling pathway leading to Nav1.8 modulation and pain involves several key steps. Inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and bradykinin, can sensitize Nav1.8 channels through intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[1] This sensitization leads to an increased sodium current and a lower threshold for action potential firing, resulting in hyperalgesia and allodynia.
Comparative Preclinical Data
The following tables summarize key preclinical data for representative Nav1.8 inhibitors. This data is essential for comparing their potency, selectivity, and pharmacokinetic properties, which are critical indicators of their potential for clinical success.
Table 1: In Vitro Potency and Selectivity
| Compound | Nav1.8 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.8) | Reference |
| PF-01247324 | 196 (hNav1.8) | ~10,000 (hNav1.5) | ~51x | [8] |
| A-803467 | 8 | 860 | 107.5x | [9] |
| A-887826 | 4 | 800 | 200x | [9] |
| VX-548 | - | - | 30,000-40,000x over other Nav subtypes | [10] |
hNav refers to the human channel isoform.
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Efficacy | Reference |
| PF-01247324 | CFA-induced inflammatory pain | Rat | Significant reduction in hyperalgesia | [8] |
| CCI-induced neuropathic pain | Rat | Significant reversal of mechanical allodynia | [8] | |
| A-803467 | CFA-induced inflammatory pain | Rat | Attenuation of thermal hyperalgesia | [9] |
| Spinal Nerve Ligation (SNL) | Rat | Reversal of mechanical allodynia | [9] | |
| VX-548 | Bunionectomy and abdominoplasty | Human | Significant pain reduction at highest dose | [10][11] |
CFA: Complete Freund's Adjuvant; CCI: Chronic Constriction Injury.
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (h) | Reference |
| PF-01247324 | Rat | 91 | - | [8] |
| A-803467 | Rat | Poor | - | [12] |
| [I] (Pfizer) | Rat | 91 | 4 | [13] |
| Dog | 64 | - | [13] | |
| [II] (Pfizer) | Rat | 2.3-34 | 6.4 | [13] |
| Dog | 63 | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate Nav1.8 inhibitors.
Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory activity of compounds on Nav1.8 channels expressed in cell lines or isolated dorsal root ganglion (DRG) neurons.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of transcription factor 4 downregulates NaV1.8 expression in DRG neurons and prevents the development of rat inflammatory and neuropathic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. youtube.com [youtube.com]
- 12. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
Safety Operating Guide
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of novel compounds like Nav1.8-IN-4 are of paramount importance. As a selective Nav1.8 sodium channel inhibitor, this small molecule holds promise in pain research. However, in the absence of a specific Safety Data Sheet (SDS), it is crucial to adhere to established best practices for the disposal of new or uncharacterized chemical entities. This guide provides a detailed, step-by-step protocol to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment.
Core Principle: Treat as Hazardous Waste
Given the lack of specific hazard information, this compound must be treated as a potentially hazardous substance of unknown toxicity. This conservative approach ensures the highest level of safety and compliance with institutional and regulatory standards. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2]
Step-by-Step Disposal Procedures
Proper disposal of this compound involves a systematic process of waste segregation, containment, and labeling, followed by appropriate institutional waste pickup.
1. Waste Segregation at the Source:
Immediately upon generation, segregate waste contaminated with this compound into distinct categories.[3][4] Do not mix incompatible waste streams, as this can lead to dangerous chemical reactions.[5] The primary waste streams for a small molecule inhibitor like this compound are outlined in the table below.
| Waste Stream | Description | Recommended Container Type |
| Solid Waste | All non-sharp materials contaminated with this compound, such as gloves, pipette tips, weigh boats, contaminated bench paper, and tubes.[1] | Lined, puncture-resistant, clearly labeled hazardous waste container for solids. |
| Liquid Waste | Unused or expired stock solutions, working solutions containing this compound, and the initial solvent rinse of "empty" containers.[1][2] | Leak-proof, screw-cap container compatible with the solvent (e.g., glass or polyethylene).[3] |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-proof, designated sharps container. |
| Aqueous Waste | If applicable, any aqueous solutions containing this compound. This should be kept separate from organic solvent waste.[6] | Clearly labeled, leak-proof container for aqueous hazardous waste. |
2. Proper Waste Containment and Labeling:
-
Containers: Use only approved, properly functioning, and chemically compatible containers for waste collection.[7] Ensure that containers are kept tightly sealed except when adding waste.[1]
-
Labeling: All waste containers must be clearly and accurately labeled.[8][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations
-
The date the waste was first added to the container (accumulation start date)
-
The Principal Investigator's name and laboratory location
-
3. On-Site Accumulation:
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] This area should have secondary containment, such as a spill tray, to capture any potential leaks.[2][3]
4. Scheduling Waste Disposal:
Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.[1][10] Provide them with all available information about the compound.
Experimental Protocol Decontamination
-
Initial Rinse: Perform an initial rinse of all contaminated glassware and equipment with a small amount of the solvent used in the experiment (e.g., DMSO, ethanol). This first rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[2]
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ptb.de [ptb.de]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. mtu.edu [mtu.edu]
Disclaimer: A specific Safety Data Sheet (SDS) for Nav1.8-IN-4 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds where toxicological properties are not fully characterized. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this material and adhere to all institutional and national safety regulations.
This compound is a potent inhibitor of the Nav1.8 sodium channel, a key target in pain research. As with any novel chemical entity, it should be handled with care to minimize exposure. The following provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures.
Risk Assessment and Control Banding
For novel compounds like this compound with limited toxicological data, a control banding strategy is recommended. This approach categorizes compounds into bands based on their potential hazards and dictates the level of containment and handling precautions required. Potent pharmaceutical compounds are often categorized by their Occupational Exposure Limit (OEL), which is the maximum acceptable airborne concentration for a worker over an eight-hour shift.
Since the OEL for this compound is unknown, it should be treated as a highly potent compound. The pharmaceutical industry generally defines a potent compound as one with an OEL at or below 10 µg/m³.[1][2][3][4][5][6] For novel compounds of unknown potency, it is prudent to handle them in a category requiring a high degree of containment.
Quantitative Data: Occupational Exposure Bands for Potent Compounds
The following table outlines a typical Occupational Exposure Banding (OEB) system used in the pharmaceutical industry for potent compounds. Given the lack of specific data for this compound, it is recommended to handle it under the assumptions of OEB 4 or 5 as a precautionary measure.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) (µg/m³) | Potential Health Effects |
| 1 | ≥100 | Low pharmacological activity; none to minor health effects. |
| 2 | 10 to <100 | Moderately toxic; minor to moderate reversible health effects. |
| 3 | 1 to <10 | Toxic; moderate to serious, potentially irreversible health effects. |
| 4 | 0.1 to <1 | Highly toxic; serious health effects at low doses. |
| 5 | <0.1 | Extremely toxic; may cause cancer, mutations, or reproductive toxicity at very low doses. |
This table is a generalized representation based on industry practices.[2][7]
Personal Protective Equipment (PPE)
A thorough assessment of the specific procedures being performed is necessary to determine the appropriate level of PPE. The following recommendations are based on handling potent compounds in a research laboratory setting.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple layers of skin protection are crucial to prevent exposure. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| General Laboratory Operations | - Lab coat. - Safety glasses with side shields. - Nitrile gloves. | Minimum required PPE for any work in a laboratory where chemical hazards are present. |
Experimental Protocols: Safe Handling and Disposal Procedures
The following provides step-by-step guidance for key operational and disposal plans when working with this compound.
Operational Plan: From Receipt to Use
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
-
-
Preparation for Use:
-
Before handling, review all available safety information and conduct a risk assessment for the planned experiment.
-
Prepare the work area by ensuring a certified chemical fume hood is operational and the work surface is clean.
-
Assemble all necessary equipment, including a spill kit appropriate for chemical spills.
-
-
Handling and Experimentation:
-
Don the appropriate PPE as determined by the risk assessment (see PPE table above).
-
Perform all manipulations of solid this compound, such as weighing and preparing stock solutions, within a containment device like a fume hood to minimize inhalation exposure.
-
Handle solutions with care to avoid splashes and skin contact.
-
-
Decontamination:
-
After the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning solvent (e.g., 70% ethanol), followed by a thorough rinse.
-
Carefully doff PPE in the correct sequence to avoid self-contamination.
-
Disposal Plan: Managing Contaminated Waste
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed, and chemically compatible container. Do not dispose of down the drain or in regular trash.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.
-
Contaminated PPE (e.g., gloves, disposable lab coat): Place in a sealed bag or container labeled as hazardous waste.
-
-
Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure area, segregated by compatibility.
-
Arrange for the collection and disposal of all hazardous waste through your institution's certified hazardous waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of a potent research compound like this compound.
Caption: General workflow for the safe handling of a potent research compound.
References
- 1. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 2. canada.altasciences.com [canada.altasciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. content.siegfried.ch [content.siegfried.ch]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
